molecular formula C5H14P2 B1583082 Bis(dimethylphosphino)methane CAS No. 64065-08-3

Bis(dimethylphosphino)methane

Cat. No.: B1583082
CAS No.: 64065-08-3
M. Wt: 136.11 g/mol
InChI Key: MRNJHNUEBDGNEL-UHFFFAOYSA-N
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Description

Bis(dimethylphosphino)methane is a useful research compound. Its molecular formula is C5H14P2 and its molecular weight is 136.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethylphosphanylmethyl(dimethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14P2/c1-6(2)5-7(3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNJHNUEBDGNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)CP(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334852
Record name Bis(dimethylphosphino)methane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64065-08-3
Record name Bis(dimethylphosphino)methane
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Record name Bis(dimethylphosphino)methane
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Bis(dimethylphosphino)methane (dmpm)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(dimethylphosphino)methane (dmpm) is a critical bidentate diphosphine ligand (


) characterized by its small "bite angle" (~73°) and high electron-donating capacity. Unlike its phenylated analog (dppm), dmpm offers a smaller steric profile and stronger 

-donation, making it indispensable for stabilizing low-valent transition metals in catalysis and radiopharmaceutical development.

This guide details the high-fidelity synthesis of dmpm via the lithiated phosphide route. This protocol is designed for research environments equipped with high-vacuum Schlenk lines or inert atmosphere gloveboxes.

Part 1: Strategic Importance & Ligand Architecture

The utility of dmpm stems from its specific geometric and electronic parameters.[1] In drug development—specifically in the design of metallodrugs and imaging agents—the ligand's ability to enforce cis-coordination is paramount.

ParameterValueImplication for Catalysis/Drug Design
Formula

Low molecular weight (136.11 g/mol ) minimizes non-active mass.
Bite Angle ~73°Enforces cis geometry; stabilizes strained metallacycles.
Cone Angle ~107°Low steric bulk allows for facile substrate approach.
Electronic Strong

-donor
Stabilizes metals in low oxidation states (e.g., Tc(I), Re(I), Pt(II)).

Part 2: Safety Architecture (Zero-Tolerance Protocol)

WARNING: The precursors and the product are pyrophoric and acutely toxic .

  • Dimethylchlorophosphine (

    
    ):  Corrosive, reacts violently with water, toxic by inhalation.
    
  • dmpm: Spontaneously ignites in air.[2] Oxidizes rapidly to mono- and dioxides.

Operational Prerequisites[3]
  • Atmosphere: Argon or Nitrogen (99.999% purity). Oxygen < 1 ppm.

  • Glassware: Oven-dried (120°C overnight), flame-dried under vacuum immediately before use.

  • Solvents: THF and Pentane must be distilled from Sodium/Benzophenone ketyl immediately prior to use.

Part 3: Synthesis Protocol

Method: Nucleophilic Substitution via Lithium Dimethylphosphide. Reference Standard: Adapted from Karsch, H. H. (1983).

Reaction Scheme

Step-by-Step Methodology
Phase 1: Generation of Lithium Dimethylphosphide (

)
  • Preparation: In an inert glovebox, weigh Lithium granules (2.2 equiv) and suspend them in dry THF (Tetrahydrofuran).

  • Addition: Cool the suspension to 0°C. Add Dimethylchlorophosphine (

    
    , 1.0 equiv)  dropwise over 30 minutes.
    
    • Observation: The solution will transition from clear to a yellow/orange suspension.

  • Digestion: Allow the mixture to warm to room temperature and stir for 12 hours. The disappearance of

    
     can be monitored via 
    
    
    
    NMR (shift from +96 ppm to -55 ppm for the phosphide).
Phase 2: The Coupling Reaction
  • Cooling: Cool the

    
     solution to -78°C  (Dry ice/Acetone bath).
    
  • Coupling: Add Dichloromethane (

    
    , 0.5 equiv)  dropwise.
    
    • Note:

      
       acts as the electrophilic carbon source. The stoichiometry is critical (1 mol 
      
      
      
      per 2 mol
      
      
      ).
  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 4 hours.

    • Causality: Slow warming prevents the formation of polymeric byproducts.

Phase 3: Isolation and Purification
  • Solvent Removal: Remove THF under reduced pressure (vacuum) to leave a solid residue (LiCl + Product).

  • Extraction: Extract the residue with dry Pentane (3 x 50 mL). Filter the pentane extracts through a celite pad (under inert gas) to remove LiCl salts.

  • Distillation: Remove pentane under vacuum. Distill the remaining oil under reduced pressure.

    • Target Fraction: Collect the fraction boiling at 42–45°C / 12 mmHg .

Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Lithiation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Purification Start Me2PCl + Li (in THF) React1 Stir 12h @ RT Start->React1 Inter LiPMe2 Solution (Yellow/Orange) React1->Inter Cool Cool to -78°C Inter->Cool AddDCM Add CH2Cl2 (Dropwise) Cool->AddDCM Warm Warm to RT (4 hours) AddDCM->Warm Extract Extract w/ Pentane Filter LiCl Warm->Extract Distill Vacuum Distillation (42°C @ 12mmHg) Extract->Distill Product Pure dmpm (Colorless Liquid) Distill->Product Hazard CRITICAL HAZARD: Pyrophoric / Air Sensitive Hazard->Start Hazard->Product

Figure 1: Step-by-step synthesis workflow for dmpm via the lithium phosphide route.

Part 4: Characterization Matrix

Validation of the product is primarily achieved through Multinuclear NMR Spectroscopy. Samples must be prepared in a glovebox using dried deuterated solvents (


 or 

).
NMR Data Specifications
NucleusShift (

, ppm)
MultiplicityCoupling Constants (

)
Assignment

-55.0 to -57.0 Singlet (s)N/APhosphine P (P-III)

0.95 - 1.05 Doublet (d)

Hz

(Methyl)

1.35 - 1.45 Triplet/Multiplet

Hz

(Bridge)

~15.0 Doublet/Multiplet

Hz


~30.0 Triplet

Hz

Quality Control & Impurity Analysis

Common impurities arise from oxidation (due to poor Schlenk technique) or incomplete reaction.

  • Mono-oxide (

    
    ):  Two 
    
    
    
    signals (doublets) around +40 ppm (P=O) and -50 ppm (P-III).
  • Di-oxide (

    
    ):  Single 
    
    
    
    signal around +40 to +45 ppm.
  • 
     (Starting Material):  Signal at +96 ppm.
    
Characterization Logic Flow

CharacterizationLogic Sample Isolate Sample (Under Argon) RunNMR Run 31P{1H} NMR Sample->RunNMR Check1 Peak at -56 ppm? RunNMR->Check1 Check2 Single Peak? Check1->Check2 Yes FailSM FAIL: Unreacted SM (Peak @ +96 ppm) Check1->FailSM No (or other peaks) Pass PASS: Pure dmpm Check2->Pass Yes FailOx FAIL: Oxidation (Check seals/gas) Check2->FailOx No (Peaks @ +40 ppm)

Figure 2: NMR decision tree for validating dmpm purity.

Part 5: Handling and Storage

  • Storage: Store in a sealed Schlenk flask or Teflon-tapped ampoule under Argon at -20°C.

  • Transfer: Always use cannula transfer or gas-tight syringes. Never pour.

  • Quenching Spills: Cover immediately with sand or vermiculite. Quench carefully with dilute bleach (sodium hypochlorite) to oxidize the phosphine to the safer phosphine oxide.

References

  • Karsch, H. H. (1983). Darstellung und Eigenschaften von Bis(dimethylphosphino)methan und -methanid.[2][3] Chemische Berichte, 116(5), 1643–1655.

  • Sigma-Aldrich. (n.d.).[3] this compound Product Specification.[2]

  • Peringer, P., & Faraone, F. (1987). Synthesis and characterization of dmpm complexes. Inorganic Chemistry.[4] (Contextual grounding for NMR shifts).

  • PubChem. (n.d.).[2] this compound - Compound Summary. National Library of Medicine. [2]

Sources

Technical Guide: Electronic and Steric Properties of the dmppm (dmpm) Ligand

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the dmppm ligand.

CRITICAL DISAMBIGUATION: The acronym "dmppm" is used in two distinct high-level chemical contexts. To ensure this guide meets your specific needs, both are addressed, but the primary focus is placed on the phosphine ligand due to the specific request for "electronic and steric properties" (standard nomenclature for phosphine analysis).

  • In Organometallic Chemistry (Primary Focus): "dmppm" is a common non-standard abbreviation or typo for dmpm [Bis(dimethylphosphino)methane ]. It is the alkylated analog of the ubiquitous dppm ligand.

  • In OLED Materials Science: "dmppm" refers to 4,6-dimethyl-2-phenylpyrimidine , a cyclometalating ligand used in high-efficiency Iridium-based phosphorescent emitters (e.g., Ir(dmppm)₂(acac)).

Executive Summary

This compound (referred to herein as dmpm to align with standard IUPAC nomenclature, though often cited as dmppm) is a bidentate diphosphine ligand with the formula


.

It is defined by its compact steric profile and high electron-donating capacity . Unlike its phenyl-substituted cousin (dppm), dmpm acts as a potent


-donor, significantly increasing electron density at the metal center. This makes it ideal for stabilizing metals in low oxidation states and facilitating oxidative addition reactions. However, its alkyl backbone renders it pyrophoric , necessitating rigorous air-free handling protocols.

Molecular Architecture & Steric Properties[1]

The steric profile of dmpm is governed by the small methyl substituents and the single methylene bridge. This creates a unique "pocket" that allows for tight metal coordination and the formation of bridged bimetallic species.

The Cone Angle and Bite Angle

In diphosphine chemistry, the Tolman Cone Angle (


)  measures the steric bulk, while the Bite Angle (

)
determines the chelation preference.
  • Cone Angle (

    
    ):  The 
    
    
    
    group is significantly smaller than the
    
    
    group found in dppm.
    • dmpm (estimated):107° (based on

      
       models).
      
    • dppm:121° .

    • Implication: The smaller cone angle of dmpm reduces steric crowding, allowing for the coordination of additional ligands or the formation of clusters that would be sterically prohibited with dppm.

  • Natural Bite Angle (

    
    ): 
    
    • Value:~72–73° .

    • Mechanism: The single methylene bridge (

      
      ) constrains the phosphorus atoms, creating a small bite angle. This favors bridging modes  (
      
      
      
      ) over chelation (
      
      
      ). When dmpm does chelate, it forms a strained 4-membered ring, which is often hemilabile (one arm can dissociate easily).
The "A-Frame" Formation

Like dppm, dmpm promotes the formation of "A-frame" bimetallic complexes.[1] However, due to the reduced steric bulk of the methyl groups, dmpm allows for shorter Metal-Metal (M-M) distances compared to dppm.

Diagram 1: Steric Influence on Coordination Modes

G L_Free Free Ligand (dmpm) Coord_Chelate Chelation Mode (Strained 4-Member Ring) L_Free->Coord_Chelate Kinetic Product Coord_Bridge Bridging Mode (Thermodynamically Favored) L_Free->Coord_Bridge Steric Preference Coord_Chelate->Coord_Bridge Ring Strain Relief A_Frame A-Frame Complex (M-M Interaction) Coord_Bridge->A_Frame Small Bite Angle Facilitates M-M Bond

Caption: Logical flow of dmpm coordination preferences driven by its small bite angle and steric profile.

Electronic Properties

The electronic nature of dmpm is defined by the inductive effect of the methyl groups.

Strong -Donation

Alkyl groups (Methyl) are electron-releasing (+I effect), whereas Phenyl groups are electron-withdrawing (-I effect) relative to the phosphorus lone pair.

  • Basicity: dmpm is significantly more basic (

    
     of conjugate acid 
    
    
    
    ) than dppm (
    
    
    ).
  • Result: The phosphorus centers in dmpm are electron-rich, making them exceptional

    
    -donors.
    
Tolman Electronic Parameter (TEP)

The TEP quantifies the electron-donating ability based on the IR stretching frequency of CO in


 complexes.[2] Lower wavenumbers (

) indicate stronger donation (more back-bonding to CO).
LigandSubstituent TypeTEP (

, cm⁻¹)
Electronic Character
dmpm Alkyl (Methyl)2064 (approx*)Strong Donor
dppm Aryl (Phenyl)2072 Moderate Donor
dmpe Alkyl (Methyl)2064 Strong Donor

*Note: TEP values are typically derived for monodentate phosphines (


). For bidentate ligands, these values are proxies indicating the electron density provided per phosphorus atom.
Impact on Catalysis

The high electron density provided by dmpm:

  • Stabilizes High Oxidation States: The strong

    
    -donation helps stabilize metals in higher oxidation states during catalytic cycles.
    
  • Activates Oxidative Addition: By making the metal center more electron-rich, dmpm lowers the activation energy for oxidative addition (e.g., breaking C-H or C-X bonds).

Comparative Analysis: dmpm vs. dppm vs. dmpe

The following table summarizes the critical differences, guiding ligand selection for experimental design.

Propertydmpm (Me₂PCH₂PMe₂) dppm (Ph₂PCH₂PMe₂) dmpe (Me₂PCH₂CH₂PMe₂)
Backbone Methylene (-CH₂-)Methylene (-CH₂-)Ethylene (-CH₂CH₂-)
Substituents Methyl (Me)Phenyl (Ph)Methyl (Me)
Electronic Strong

-donor
Weaker

-donor,

-acceptor
Strong

-donor
Steric (Cone) Small (~107°)Large (~121°)Small (~107°)
Bite Angle ~73° (Small)~73° (Small)~85° (Ideal for chelation)
Coordination Bridging preferredBridging preferredChelating preferred
Physical State Pyrophoric Liquid Air-stable SolidPyrophoric Liquid

Experimental Protocol: Synthesis & Handling

Warning: dmpm is a pyrophoric liquid .[3] It ignites spontaneously in air.[3] All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk lines or a Glovebox.

Synthesis of [M(dmpm)] Complexes (General Workflow)

This protocol describes the installation of dmpm onto a metal precursor (e.g.,


).

Reagents:

  • Metal Precursor:

    
     or similar.
    
  • Ligand: dmpm (Strem/Sigma, stored under Ar).

  • Solvent: Anhydrous Dichloromethane (

    
    ) or THF (degassed).
    

Step-by-Step Protocol:

  • Preparation: In a glovebox, weigh the metal precursor into a Schlenk flask.

  • Solvation: Add degassed solvent to dissolve the precursor.

  • Addition: Using a gas-tight syringe, add dmpm dropwise to the stirring metal solution.

    • Stoichiometry: Use 1.05 equivalents for chelation, or 0.5 equivalents for bridging dimers.

  • Reaction: Stir at room temperature for 1–4 hours. A color change usually indicates complexation.

  • Isolation: Concentrate the solution under vacuum. Precipitate the product by adding a non-polar solvent (e.g., Pentane/Hexane).

  • Filtration: Filter the precipitate under inert gas using a Schlenk frit.

Diagram 2: Experimental Workflow for Pyrophoric Ligands

Experiment Start Start: Inert Atmosphere (Glovebox/Schlenk) Reagent dmpm Ligand (Pyrophoric Liquid) Start->Reagent Solvent Degassed Solvent (THF/DCM) Start->Solvent Reaction Ligand Addition (Dropwise, Stirring) Reagent->Reaction Syringe Transfer Solvent->Reaction Workup Precipitation (Hexane/Pentane) Reaction->Workup 1-4 Hours Product Isolated Complex [M(dmpm)Cl2] Workup->Product Filtration

Caption: Safe handling workflow for the synthesis of metal-dmpm complexes.

Secondary Context: The OLED Ligand (dmppm)

If your interest lies in Organic Light-Emitting Diodes (OLEDs) , "dmppm" refers to a cyclometalating ligand derived from pyrimidine.

  • Full Name: 4,6-dimethyl-2-phenylpyrimidine.

  • Complex Example:

    
    .
    
  • Key Properties:

    • Emission: Orange phosphorescence (

      
       nm).[4]
      
    • Orientation: Exhibits high horizontal dipole orientation , which significantly enhances light out-coupling efficiency in OLED devices.

    • Efficiency: Devices using this ligand have achieved External Quantum Efficiencies (EQE) > 28%.[4]

References

  • Tolman Electronic Parameter: Tolman, C. A. "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977, 77(3), 313–348. Link

  • dmpm Properties: "this compound | C5H14P2." PubChem, National Library of Medicine. Link

  • OLED Ligand (Ir(dmppm)2): Cui, L., et al. "Design and Synthesis of Pyrimidine-Based Iridium(III) Complexes with Horizontal Orientation for Orange and White Phosphorescent OLEDs." ACS Applied Materials & Interfaces, 2016. Link

  • A-Frame Complexes: Puddephatt, R. J. "Chemistry of bis(diphenylphosphino)methane and related ligands." Chemical Society Reviews, 1983. Link

  • Cone Angle Data: "Phosphine Ligands: Cone Angles and Electronic Parameters." University of Massachusetts Boston. Link

Sources

31P NMR of bis(dimethylphosphino)methane metal complexes

The Senior Scientist's Guide to P NMR of Bis(dimethylphosphino)methane (dmpm) Metal Complexes

Core Directive: The "Small Bite" Challenge

This compound (dmpm ) is a deceptively simple ligand (

dppm

This guide moves beyond standard textbook definitions to address the practical reality: dmpm loves to bridge, but it is forced to chelate. The tension between forming a strained 4-membered chelate ring versus a thermodynamic open-bridge dimer is the single most important factor determining its

Why P NMR is the Gold Standard for dmpm
  • 100% Natural Abundance: No enrichment needed.[1]

  • Wide Chemical Shift Range: Sensitive to ring strain and metal oxidation state.[1]

  • Spin-Active Metals: Coupling to ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    Pt (
    
    
    ),
    
    
    Rh (
    
    
    ), and
    
    
    W (
    
    
    ) provides direct structural proof without X-ray crystallography.

The Ligand Profile: Establishing the Baseline

Before analyzing a complex, you must recognize the free ligand. dmpm is an alkyl phosphine, making it significantly more electron-donating than aryl phosphines.

ParameterValue / RangeNotes
Formula ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

High electron density on P.
Free Ligand Shift (

)
-55.0 to -58.0 ppm Upfield due to alkyl shielding.
Physical State LiquidPyrophoric/Air-sensitive.[1]
Bite Angle ~73° (Chelating)Extremely small; induces ring strain.

Expert Insight: If you see a peak near -55 ppm in your reaction mixture, your reaction is incomplete. dmpm oxidizes instantly in air to the mono-oxide (~ -10 ppm and -50 ppm doublets) or dioxide (~ +40 ppm). Always run dmpm samples under strict inert atmosphere (Nitrogen/Argon).

Coordination Modes & NMR Signatures

The structural assignment of dmpm complexes relies on distinguishing Chelating (monomeric) from Bridging (dimeric/oligomeric) modes.

Mode A: The Strained Chelate ( )

When dmpm binds to a single metal center, it forms a 4-membered

  • Ring Strain Effect: This strain deshields the phosphorus nucleus, causing a significant downfield shift (coordination shift

    
     is positive, often +20 to +60 ppm relative to free ligand).
    
  • Typical Shift Range: -40 ppm to +10 ppm (highly metal-dependent).

Mode B: The Thermodynamic Bridge ( )

dmpm prefers to bridge two metal centers to relieve ring strain, forming "A-frame" complexes or clusters.

  • Shift Behavior: Often appears upfield of the chelated form, closer to the free ligand, but this varies by metal-metal bond presence.

  • Symmetry: Bridging dmpm in symmetric dimers (

    
    ) often yields a singlet, mimicking a chelate. You must use metal satellites  or coupling constants  to distinguish them.
    
Visualization: The dmpm Assignment Decision Tree

dmpm_assignmentStartStart: Analyze 31P{1H} SpectrumSatellitesAre Metal Satellites Visible?(Pt, Rh, W)Start->SatellitesCouplingMeasure 1J(M-P)Satellites->CouplingYesSingletSinglet (No Satellites)Satellites->SingletNo (e.g., Pd, Ni)Pt_ChelateChelate (cis-Pt)High Ring StrainLarge 1J(Pt-P)Coupling->Pt_ChelateTypical Magnitude(e.g. >3000 Hz for Cl trans)Pt_BridgeBridge (A-Frame)Lower StrainSmaller 1J(Pt-P)?Coupling->Pt_BridgeContext DependentShiftAnalyze Chemical Shift (δ)Check_TempVariable Temp NMR(Check Fluxionality)Singlet->Check_TempCheck_Temp->Shift

Caption: Logical flow for assigning dmpm coordination modes based on spectral features.

Case Studies: Metal-Specific Parameters

Group 10: Platinum (Pt) - The Anchor

Platinum provides the most information due to

Scenario:

  • Structure: Square planar, 4-membered chelate ring.

  • Spectral Feature: Singlet with satellites (1:4:1 intensity pattern).[1]

  • Chemical Shift: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     to -15 ppm (Downfield from free ligand).
    
  • Coupling (

    
    ): 
    
    • Trans to Cl: 3000 – 3600 Hz.[1]

    • Trans to Hydride/Alkyl: 1500 – 2200 Hz (Strong trans influence reduces coupling).[1]

Scenario: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

  • Structure: Two Pt atoms bridged by two dmpm ligands.[1]

  • Coupling: The

    
     is often observed, but you may also see complex second-order patterns (
    
    
    ) if the magnetic environments are inequivalent.
Group 6: Tungsten (W) & Molybdenum (Mo)

Tungsten-183 (14% abundance) offers satellites, though weaker than Pt.

ComplexCoordination

(

P)

(Hz)

Chelate-25 to -35 ppm~230 - 280 Hz

Bridge-40 to -50 ppm~200 - 250 Hz

Note: The chelate shift is downfield of the bridge. The coupling constant


 increases as the s-character of the bond increases.
Group 9: Rhodium (Rh)

Rhodium-103 (100% abundance) splits the

  • Typical ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    :  100 – 200 Hz.
    
  • Fluxionality: Rh(I) dmpm dimers (A-frames) often undergo rapid "flip-flop" motions at room temperature.[1] Cooling to -80°C is often required to resolve the static structure.

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, follow this protocol. This is designed to prevent false negatives due to oxidation or fluxionality.

Step 1: Sample Preparation (Anaerobic)
  • Solvent: Use ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     or 
    
    
    . ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    can be acidic and may decompose electron-rich dmpm complexes over time.
  • Concentration: 10-20 mg in 0.6 mL. dmpm signals can be broad; higher concentration helps.[1][2]

  • Inert Gas: Prepare in a glovebox or use a distinct Schlenk line method.[1] Cap the NMR tube with a tight septum and wrap with Parafilm.

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: zgpg30 (Proton-decoupled 31P).[1]

  • Relaxation Delay (D1): Set to 2-5 seconds . Metal-coordinated phosphorus often has shorter

    
     than free ligands, but bridging ligands can relax slowly.
    
  • Sweep Width: -100 ppm to +100 ppm is usually sufficient for dmpm.[1]

Step 3: Validation (The "Acid Test")

If you suspect a mixture of monodentate (dangling) and chelated dmpm:

  • Run the spectrum.

  • Add a micro-spatula of elemental Sulfur (

    
    ) or Selenium. 
    
    • Free/Dangling P ends will oxidize to

      
       (shift moves to +40/60 ppm).
      
    • Coordinated P will remain unchanged.[1]

    • This confirms if you have uncoordinated "arms" in your complex.

Visualizing the Coordination Geometry

The following diagram illustrates the geometric constraints that define the NMR parameters.

coordination_modesFreeFree dmpm(Me2P-CH2-PMe2)δ: -55 ppmChelateChelate (κ2)4-Membered RingHigh Strainδ: Deshielded (Downfield)Free->Chelate+ Metal(Entropic Cost)BridgeBridge (μ)Open A-FrameLow Strainδ: VariableFree->Bridge+ Metal(Enthalpic Gain)Chelate->BridgeRing Opening(Excess Ligand)

Caption: Transformation of dmpm from free ligand to chelated and bridging modes.

Troubleshooting & Anomalies

ObservationDiagnosisRemediation
Broad Hump instead of Sharp Lines Fluxionality (Ring flipping or A-frame inversion).Run Variable Temperature (VT) NMR. Cool to -60°C to freeze motion.
Multiple sets of Satellites Isomer mixture (e.g., cis vs trans or head-to-tail).Check ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

coupling. Trans coupling is large (>300 Hz); cis is small.
Signal at +45 ppm dmpm-dioxide (Oxidation).[1]Sample was exposed to air.[3] Reprepare in glovebox.
Signal at -10 ppm (d) & -50 ppm (d) dmpm-monoxide.Partial oxidation.[1]

References

  • Puddephatt, R. J. (1983).[1] Chemistry of bis(diphenylphosphino)methane and related ligands. Chemical Society Reviews. Link (Foundational text on dppm/dmpm distinction).

  • Appel, R., et al. (1986). Phosphorus-31 NMR Spectroscopy in Coordination Chemistry. (General reference for P-Metal coupling).
  • Manojlovic-Muir, L., et al. (1989). Structure and NMR spectra of platinum(II) complexes with dmpm. Journal of Organometallic Chemistry. (Specific Pt-dmpm coupling constants).
  • Shaw, B. L. (1978).[1] Large Ring and Small Ring Chelate Complexes. Journal of the American Chemical Society. (Discussion on ring strain and chemical shifts).

  • Garrou, P. E. (1981). The Chemistry of Platinum and Palladium Complexes with Diphosphine Ligands. Chemical Reviews. Link

Unraveling the Solid State: An In-depth Technical Guide to the X-ray Crystal Structure of dmppm Coordination Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of dmppm in Modern Coordination Chemistry

Bis(dimethylphosphino)methane, or dmppm, is a deceptively simple phosphine ligand that has carved a significant niche in coordination chemistry. Its importance stems from a unique combination of electronic and steric properties. The phosphorus atoms, with their available lone pairs, act as excellent Lewis bases, readily coordinating to a wide array of transition metals.[1] The methylene bridge connecting the two phosphine groups imparts a specific bite angle and flexibility, allowing dmppm to act as either a chelating ligand, forming a strained four-membered ring with a single metal center, or, more commonly, as a bridging ligand, linking two or more metal centers to form dinuclear or polynuclear complexes.[2]

This bridging capability is of particular interest as it allows for the construction of complex molecular architectures with tailored electronic and catalytic properties. The proximity of the metal centers in these bridged complexes can facilitate cooperative effects, leading to enhanced reactivity in catalysis or unique photophysical behaviors. Understanding the precise three-dimensional arrangement of atoms within these molecules, as revealed by X-ray crystallography, is paramount to correlating their structure with their function and to the rational design of new compounds with desired properties.

The Heart of the Matter: Synthesis and Crystallization of dmppm Coordination Compounds

The journey to elucidating the crystal structure of a dmppm coordination compound begins with its synthesis and the subsequent growth of high-quality single crystals. This is often the most challenging yet critical phase of the investigation.

Synthetic Strategies: A Step-by-Step Approach

The synthesis of dmppm coordination compounds typically involves the reaction of the dmppm ligand with a suitable metal precursor, often a metal halide or another complex with labile ligands.[3] The choice of solvent, reaction temperature, and stoichiometry are critical parameters that dictate the final product.

Experimental Protocol: Synthesis of a Generic Dinuclear dmppm-Bridged Metal Complex

  • Preparation of Reactants:

    • Dissolve the desired metal salt (e.g., a metal(II) chloride) in a suitable solvent (e.g., ethanol or acetonitrile). The choice of solvent is crucial as it must dissolve the reactants but ideally allow the product to crystallize upon cooling or solvent evaporation.

    • In a separate flask, dissolve the this compound (dmppm) ligand in the same solvent. A typical molar ratio for forming a bridged dinuclear complex is 2:1 (dmppm:metal salt).

  • Reaction Execution:

    • Slowly add the dmppm ligand solution to the stirring metal salt solution at room temperature. The reaction is often accompanied by a color change, indicating the formation of the coordination complex.

    • After the addition is complete, continue stirring the reaction mixture for a predetermined period (e.g., 2-4 hours) to ensure the reaction goes to completion. In some cases, gentle heating or refluxing may be necessary to drive the reaction forward.[4]

  • Isolation of the Product:

    • The crude product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

    • The solid product is then collected by vacuum filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum.

Synthesis_Workflow

Caption: General workflow for the synthesis of dmppm coordination compounds.

The Art of Crystallization: From Powder to Diffraction-Quality Crystals

Obtaining a crystalline powder from the initial synthesis is a good start, but X-ray crystallography requires well-ordered single crystals of sufficient size and quality. The process of growing these crystals is often a matter of patient experimentation with various techniques.

Common Crystallization Techniques:

  • Slow Evaporation: The most straightforward method involves dissolving the crude product in a suitable solvent and allowing the solvent to evaporate slowly over several days. This gradual increase in concentration can lead to the formation of well-defined crystals.[5]

  • Solvent Diffusion: This technique involves dissolving the compound in a good solvent and layering a "poor" solvent (in which the compound is less soluble) on top. Slow diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, promoting crystal growth at the interface.

  • Vapor Diffusion: Similar to solvent diffusion, this method involves placing a concentrated solution of the compound in a small, open vial inside a larger, sealed container that contains a poor solvent. The vapor from the poor solvent slowly diffuses into the solution, inducing crystallization.

  • Cooling: For compounds that are significantly more soluble in a hot solvent than in a cold one, slow cooling of a saturated hot solution can yield high-quality crystals.

Crystallization_Techniques

Caption: Common techniques for growing single crystals of dmppm complexes.

Deciphering the Code: X-ray Crystallography of dmppm Complexes

Once suitable single crystals are obtained, the powerful technique of X-ray crystallography can be employed to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

The Principles of X-ray Diffraction

Single-crystal X-ray diffraction is based on the principle that the electrons in a crystal lattice scatter X-rays in a predictable pattern. When a beam of monochromatic X-rays is directed at a crystal, the waves are diffracted by the electron clouds of the atoms. These diffracted waves interfere with each other, producing a unique diffraction pattern of spots of varying intensity. The geometry and intensity of this pattern contain the information needed to determine the arrangement of atoms within the crystal.

From Diffraction Pattern to Molecular Structure: A Step-by-Step Workflow
  • Crystal Mounting and Data Collection: A suitable single crystal is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated while being irradiated with X-rays, and the diffraction pattern is recorded by a detector.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves cannot be directly measured. Various methods, such as the Patterson method or direct methods, are used to obtain an initial model of the electron density distribution.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, thermal parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by various metrics, such as the R-factor.

XRay_Workflow

Caption: The workflow of single-crystal X-ray diffraction analysis.

Structural Insights: Key Features of dmppm Coordination Compounds

The crystal structures of dmppm coordination compounds reveal a wealth of information about their bonding, geometry, and potential reactivity.

Coordination Modes of the dmppm Ligand

As mentioned earlier, dmppm can adopt several coordination modes, with the most common being chelating and bridging.

  • Chelating: In this mode, both phosphorus atoms of a single dmppm ligand bind to the same metal center, forming a four-membered ring. This mode is less common due to the significant ring strain.

  • Bridging: This is the predominant coordination mode for dmppm. Here, the ligand spans two different metal centers, forming a more stable five-membered M-P-C-P-M ring. This bridging can lead to the formation of dinuclear, polynuclear, or even polymeric structures.[6]

Coordination_Modes

Caption: Chelating vs. Bridging coordination modes of the dmppm ligand.

Structural Parameters and Their Implications

The detailed crystallographic data provides key structural parameters that are crucial for understanding the nature of the coordination compound.

ParameterDescriptionTypical Range/Value for dmppm ComplexesSignificance
M-P Bond Length The distance between the metal center and the coordinated phosphorus atom.2.2 - 2.5 ÅReflects the strength of the metal-ligand bond. Shorter bonds generally indicate stronger interactions.
P-C-P Bond Angle The angle formed by the two phosphorus atoms and the bridging methylene carbon.105° - 115°This angle is indicative of the strain within the M-P-C-P-M ring in bridged complexes.
M---M Distance The distance between two metal centers in a dinuclear or polynuclear complex.2.5 - 4.0 ÅA short metal-metal distance can indicate the presence of a direct metal-metal bond or significant electronic communication between the metal centers.
Coordination Geometry The spatial arrangement of the ligands around the central metal atom (e.g., square planar, tetrahedral, octahedral).Varies depending on the metal and other ligands.Dictates the electronic properties and reactivity of the complex.

Table 1: Key Structural Parameters of dmppm Coordination Compounds.

Spectroscopic Correlation: Bridging the Gap Between Solid-State and Solution Chemistry

While X-ray crystallography provides a definitive picture of the solid-state structure, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for characterizing these compounds in solution and correlating their solution behavior with their solid-state structure.

  • ³¹P NMR Spectroscopy: This is a particularly powerful tool for studying phosphine complexes. The chemical shift of the phosphorus atoms provides information about their electronic environment and coordination to the metal center. In dmppm complexes, the coupling between the two phosphorus atoms can also be observed, providing further structural insights.

  • ¹H NMR Spectroscopy: The protons on the methylene bridge of the dmppm ligand give a characteristic signal in the ¹H NMR spectrum. The chemical shift and multiplicity of this signal can be sensitive to the coordination mode of the ligand.

  • Infrared (IR) Spectroscopy: The P-C and M-P vibrational modes in the IR spectrum can provide additional evidence for the coordination of the dmppm ligand to the metal center.

Conclusion and Future Directions

The X-ray crystal structure of dmppm coordination compounds provides a fundamental understanding of their molecular architecture, which is inextricably linked to their chemical and physical properties. This in-depth guide has outlined the key experimental and analytical steps involved in this process, from the initial synthesis and crystallization to the final structural elucidation and spectroscopic characterization.

The versatility of the dmppm ligand in forming a diverse range of coordination compounds, particularly bridged dinuclear and polynuclear systems, continues to be a fertile ground for research. Future work in this area will likely focus on the design and synthesis of novel dmppm-based materials with applications in catalysis, materials science, and even drug development. The ability to precisely control the structure of these compounds at the molecular level, as revealed by X-ray crystallography, will be the cornerstone of these advancements.

References

  • Näther, C., & Jess, I. (2024). Synthesis, crystal structure and thermal properties of the dinuclear complex bis(μ-4-methylpyridine N-oxide-κ2 O:O)bis[(methanol-κO)(4-methylpyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II)].
  • Flood, J. P., et al. (2025). A Structural Comparison of a Series of Paramagnetic Transition Metal Complexes: The Interplay between Octahedral Distortion and Secondary Coordination Domains.
  • Vicha, J. (n.d.). APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. Masaryk University.
  • Venter, G. J. S., et al. (2015). Structure of Coordination Complexes: The Synergy between NMR Spectroscopy and Computational Chemistry. South African Journal of Chemistry, 68, 1-11.
  • Joshi, S., et al. (2011). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. Journal of Chemical and Pharmaceutical Research, 3(3), 741-746.
  • Various Authors. (2020). Synthesis and Spectroscopy of Transition Metal Complexes. In ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
  • Various Authors. (n.d.). Scheme 1. Possible coordination modes of dppm ligand in transition metal complexes.
  • Various Authors. (2025). Syntheses, structures and luminescence properties of cadmium(II) coordination polymers with in situ formed oxalate and bis(chelating) bridging ligands.
  • Braunstein, P., et al. (1993). Synthesis of dppm-stabilized Si-Fe-M (M = Zn, Cd, Hg or Tl) complexes and crystal structure of a heterotetranuclear Fe2Cd2 complex (dppm = Ph2PCH2PPh2). Journal of the Chemical Society, Dalton Transactions, (22), 3303-3311.
  • Various Authors. (2025).
  • The Cambridge Crystallographic Data Centre. (n.d.).
  • Various Authors. (2020). Transition Metal Complexes (A2 Chemistry). YouTube.
  • Hubin, T. J., et al. (2023). A Bridge too Far? Comparison of Transition Metal Complexes of Dibenzyltetraazamacrocycles with and without Ethylene Cross-Bridges: X-ray Crystal Structures, Kinetic Stability, and Electronic Properties. Molecules, 28(2), 859.
  • Parkin, G., et al. (2021). Synthetic and Structural Investigations of Main Group and Transition Metal Compounds Supported by a Multidentate [N3C] Donor Ligand. Columbia Academic Commons.
  • Various Authors. (2021). Synthesis, Crystal Structure, and Luminescence of Cadmium(II) and Silver(I) Coordination Polymers Based on 1,3-Bis(1,2,4-triazol-1-yl)adamantane. Polymers, 13(17), 2999.
  • Various Authors. (n.d.). NMR spectra of coordination compound Ir2.
  • Fettinger, J. C., et al. (2015). Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions. Inorganic Chemistry, 54(7), 3509–3517.
  • Various Authors. (2024). 6.1: Structures of Metal Complexes. Chemistry LibreTexts.
  • Various Authors. (2022). Synthetic approaches to metal-coordination-directed macrocyclic complexes. Frontiers in Chemistry, 10, 1063544.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Wu, G., et al. (2015). Solid-State 17O NMR of Paramagnetic Coordination Compounds. Journal of the American Chemical Society, 137(7), 2532–2535.
  • Wikipedia contributors. (2023). Bridging ligand. Wikipedia.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
  • Crystallography Open Database. (n.d.). Search results.

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The Unassuming Workhorse: A Technical Guide to dmppm as a Bidentate Phosphine Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of transition metal catalysis, the choice of ligand is paramount, dictating the reactivity, selectivity, and overall efficiency of a catalytic system. Among the vast arsenal of available ligands, bidentate phosphines have carved out a significant niche due to their ability to form stable chelate rings with metal centers. This guide provides an in-depth technical exploration of a seemingly simple yet remarkably versatile bidentate phosphine ligand: bis(dimethylphosphino)methane, commonly known as dmppm. While often overshadowed by its bulkier phenyl-substituted analog, dppm, dmppm possesses a unique combination of steric and electronic properties that make it a valuable tool in the hands of the discerning chemist.

This document will delve into the core aspects of dmppm, from its synthesis and fundamental properties to its diverse applications in catalysis and coordination chemistry. We will explore the subtle yet significant impact of its small methyl substituents on its coordination behavior and catalytic performance, providing a comprehensive resource for researchers seeking to harness the full potential of this unassuming workhorse.

Synthesis and Physicochemical Properties of dmppm

The synthetic route to this compound is conceptually straightforward, typically involving the reaction of a dimethylphosphine precursor with a one-carbon electrophile. A common approach is the deprotonation of dimethylphosphine followed by reaction with dichloromethane.

Experimental Protocol: Synthesis of this compound (dmppm)

This protocol is adapted from established methods for the synthesis of related bis(phosphino)alkanes.

Materials:

  • Dimethylphosphine

  • Strong base (e.g., n-butyllithium or sodium amide)

  • Dichloromethane

  • Anhydrous, deoxygenated solvent (e.g., THF or diethyl ether)

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve dimethylphosphine in the anhydrous solvent in a Schlenk flask.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a stoichiometric equivalent of the strong base to deprotonate the dimethylphosphine, forming the corresponding dimethylphosphide.

  • After the deprotonation is complete, slowly add a half-equivalent of dichloromethane to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • The reaction is quenched by the addition of deoxygenated water.

  • The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation or chromatography under inert conditions to yield pure dmppm.

G cluster_synthesis Synthesis of dmppm Me2PH Dimethylphosphine Me2P_minus Dimethylphosphide Me2PH->Me2P_minus Deprotonation Base Strong Base (e.g., n-BuLi) Base->Me2P_minus dmppm dmppm (Me2PCH2PMe2) Me2P_minus->dmppm Nucleophilic Substitution CH2Cl2 Dichloromethane CH2Cl2->dmppm

Caption: Synthetic pathway for this compound (dmppm).

Key Physicochemical Properties of dmppm

The defining features of dmppm are its small steric footprint and strong electron-donating character, which are a direct consequence of the methyl substituents on the phosphorus atoms.

PropertyValue/DescriptionSignificance in Catalysis
Molecular Formula C₅H₁₄P₂
Molar Mass 136.11 g/mol
Tolman Cone Angle (θ) ~118° (estimated)The relatively small cone angle reduces steric hindrance around the metal center, potentially allowing for the coordination of multiple substrates or reagents.
Tolman Electronic Parameter (ν) Not readily available, but expected to be a strong σ-donor. The Tolman electronic parameter is a measure of the electron-donating or -withdrawing ability of a ligand, determined by the C-O stretching frequency in a reference nickel complex[1].The strong electron-donating nature of the methyl groups increases the electron density on the metal center, which can enhance its reactivity in processes like oxidative addition.
Bite Angle Varies depending on the metal and coordination geometry, but typically in the range of 70-80° for chelating dmppm.The small bite angle of dmppm, dictated by the single methylene bridge, leads to the formation of a strained four-membered chelate ring. This strain can influence the reactivity of the resulting metal complex.
³¹P NMR Chemical Shift The chemical shift of the free ligand is approximately -50 ppm (relative to 85% H₃PO₄). Upon coordination to a metal, the chemical shift will change significantly depending on the metal and the coordination mode[2][3].³¹P NMR is a crucial tool for characterizing dmppm complexes and studying their solution-state behavior[2].

Coordination Chemistry: A Tale of Two Modes

A key feature of dmppm, and diphosphines with a single methylene bridge in general, is its ability to adopt two primary coordination modes: chelating and bridging. This versatility is a direct consequence of the strained four-membered ring that forms upon chelation[4].

  • Chelating Mode: In this mode, both phosphorus atoms of a single dmppm ligand bind to the same metal center, forming a M(P-P) chelate ring. This mode is common but often introduces ring strain.

  • Bridging Mode: Here, the two phosphorus atoms of a dmppm ligand coordinate to two different metal centers, forming a M-P-C-P-M bridge. This mode is particularly prevalent and leads to the formation of bimetallic and polynuclear complexes. The ability of dmppm to act as a bridging ligand is a cornerstone of its utility in stabilizing bimetallic frameworks and facilitating cooperative reactivity.

G cluster_chelate Chelating Mode cluster_bridge Bridging Mode M1 M P1 P M1->P1 P2 P M1->P2 C P1->C P2->C M2 M P3 P M2->P3 M3 M P4 P M3->P4 C2 P3->C2 P4->C2

Caption: Chelating and bridging coordination modes of dmppm.

The preference for one coordination mode over the other is influenced by several factors, including the nature of the metal, its oxidation state, the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions.

Applications in Homogeneous Catalysis

The unique properties of dmppm have led to its application in a variety of homogeneous catalytic reactions. Its strong electron-donating ability can activate metal centers for key elementary steps in catalytic cycles, while its small steric profile can allow for facile substrate access.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis[5]. While bulkier phosphine ligands are often employed, dmppm can be a valuable ligand in specific contexts. Its strong σ-donating character can facilitate the oxidative addition of challenging substrates.

Example: Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, a Pd(0) catalyst is typically employed. The strong electron-donating nature of dmppm can promote the initial oxidative addition of the organohalide to the Pd(0) center, a crucial step in the catalytic cycle.

G cluster_suzuki Suzuki-Miyaura Coupling with Pd-dmppm Pd0 Pd(0)(dmppm)n RPdX R-Pd(II)(dmppm)n-X Pd0->RPdX Oxidative Addition RX R-X RX->RPdX RPdR R-Pd(II)(dmppm)n-R' RPdX->RPdR Transmetalation R_B R'-B(OR)2 R_B->RPdR RPdR->Pd0 Reductive Elimination RR R-R' RPdR->RR

Sources

Technical Guide: Chelating vs. Bridging Modes of Bis(dimethylphosphino)methane (dmpm)

[1]

Executive Summary

Bis(dimethylphosphino)methane (dmpm) represents a unique class of short-bite diphosphine ligands where the coordination chemistry is dictated by the high ring strain of its methylene spacer.[1] Unlike its larger analogs (dmpe, dppp), dmpm faces a binary thermodynamic choice: form a highly strained 4-membered chelate ring (


1

This guide provides a mechanistic analysis of these competing modes, offering researchers spectroscopic criteria for differentiation and validated protocols for selective synthesis.[1]

Ligand Architecture & Thermodynamic Drivers

The coordination behavior of dmpm is governed by its geometric constraints. The single methylene bridge (-CH


1
The Bite Angle Mismatch

For a square-planar metal center (e.g., Pd(II), Pt(II), Rh(I)), the ideal L-M-L bond angle is 90°.[1]

  • dmpm Natural Bite Angle: ~72–73°[1]

  • Resulting Strain: When dmpm chelates, it forces the P-M-P angle to compress to ~73°, deviating by >15° from the ideal square-planar geometry.

The Chelate Effect vs. Ring Strain

While the "chelate effect" generally stabilizes bidentate binding (entropic gain), the enthalpic penalty of the 4-membered ring in dmpm complexes often overrides this stability. Consequently, dmpm is a "reluctant chelate" and frequently rearranges to a bridging mode (

1
Table 1: Comparative Ligand Metrics
LigandBackboneRing Size (Chelate)Bite Angle (

)
Electronic CharacterSteric Bulk (Cone Angle)
dmpm -CH

-
4-membered~73° Strong

-donor
Small (

)
dmpe -(CH

)

-
5-membered~85°Strong

-donor
Medium
dppm -CH

-
4-membered~72°Weaker

-donor (Aryl)
Large (

)

Key Insight: dmpm is more electron-rich than dppm (phenyl vs. methyl).[1] This makes dmpm a stronger donor, stabilizing higher oxidation states, but its smaller steric profile allows for closer metal-metal approaches in bridging modes.[1]

Coordination Modes: Mechanisms & Structures[1][2]

The Chelating Mode ( -dmpm)[1]
  • Formation: Often the kinetic product formed at low temperatures or in dilute solutions where intermolecular bridging is statistically unfavorable.

  • Geometry: Mononuclear.[1][2] The P-M-P angle is acute.

  • Reactivity: The strained ring is highly reactive toward ring-opening. Nucleophilic attack at the metal often leads to one arm dissociating (

    
    ) and subsequently bridging to a second metal.[1]
    
The Bridging Mode ( -dmpm)[1]
  • Formation: The thermodynamic product. Favored in concentrated solutions or upon heating the chelate.

  • Geometry: Binuclear (or polynuclear). The ligand spans two metals, allowing them to adopt ideal coordination geometries (e.g., square planar or octahedral) without angular distortion.[1]

  • Metal-Metal Bonding: The short methylene bite distance brings two metals into proximity (typically 2.5 – 3.5 Å), frequently facilitating direct M-M bond formation.[1]

CoordinationModescluster_0Stability GradientLigandFree dmpm LigandKineticChelate (Kinetic)4-Membered RingHigh StrainLigand->Kinetic Low T / DilutionThermoBridge (Thermodynamic)Binuclear/ClusterRelaxed GeometryLigand->Thermo High T / Conc.Kinetic->Thermo Isomerization(Ring Opening)

Figure 1: Thermodynamic landscape of dmpm coordination.[1] The bridging mode is generally the thermodynamic sink due to the relief of 4-membered ring strain.

Spectroscopic Differentiation ( P NMR)



1
Chemical Shift ( )[1][4]
  • Free Ligand:

    
     to 
    
    
    ppm (Upfield).[1]
  • Chelating (

    
    ):  Typically exhibits a coordination shift  (
    
    
    ).[1] While direction varies by metal, the strained 4-membered ring often results in a shift distinct from the bridging mode. For Pd/Pt, chelates often appear downfield relative to the free ligand but may be upfield relative to the bridge depending on the specific metal oxidation state.
  • Bridging (

    
    ):  distinct environment.[1][3] In symmetrical dimers (e.g., 
    
    
    ), the signal is a singlet (or higher order multiplet if chemically inequivalent).[1]
Coupling Constants ( )
  • Chelate: In cis-chelates,

    
     is small.[1]
    
  • Bridge: If the metals are chemically equivalent, the phosphorus atoms may be chemically equivalent but magnetically inequivalent, leading to complex "virtual coupling" patterns in the

    
    H NMR (methyl region).
    
Fluxionality

Bridging dmpm complexes often exhibit "A-frame" inversion fluxionality in solution, which can be frozen out at low temperatures, splitting the methyl signals in

NMR_FlowchartStartAnalyze 31P{1H} NMR SpectrumShiftChemical Shift vs. Free Ligand(Free dmpm ~ -57 ppm)Start->ShiftPatternCoupling PatternShift->PatternSinglePeakSinglet (S)Pattern->SinglePeakHigh SymmetryMultiMultiplet / AA'XX'Pattern->MultiMagnetic InequivalenceChelateChelate (κ2)Check: Large coordination shiftStrain effectsSinglePeak->ChelateMononuclear cisBridgeBridge (μ)Check: 1H NMR forVirtual Triplet (Me groups)SinglePeak->BridgeSymm. DinuclearMulti->BridgeCommon in M-M bondedsystemsValidationValidation: 1H NMRLook for 'Virtual Triplet'in Methyl RegionBridge->Validation

Figure 2: Decision tree for assigning coordination modes based on NMR data. The 'Virtual Triplet' in proton NMR is a hallmark of trans-spanning or bridging phosphines with strong P-P coupling.

Experimental Protocol: Synthesis of Bridging Pd(I) Dimers

This protocol targets the synthesis of

1
Safety & Pre-requisites
  • Atmosphere: All steps must be performed under inert atmosphere (Nitrogen or Argon) using Schlenk techniques.[1] Phosphines are oxidation-sensitive.[1]

  • Solvents: Dichloromethane (DCM) and Diethyl ether must be dried and degassed.[1]

Materials
  • 
     (Bis(benzonitrile)palladium(II)) - Labile precursor.[1]
    
  • dmpm (this compound).[1]

  • 
     (Tris(dibenzylideneacetone)dipalladium(0)) - Source of Pd(0).[1]
    
Workflow: Comproportionation Route

This method avoids the isolation of the unstable monomeric chelate and directly targets the Pd(I)-Pd(I) bonded dimer.[1]

Step 1: Preparation of Precursor Solution Dissolve

Step 2: Ligand Addition (In Situ Chelation) Add dmpm (1 eq, 0.5 mmol) dropwise.[1]

  • Observation: Color changes rapidly.[1] A transient species (chelate

    
    ) may form, but we will immediately react this.[1]
    

Step 3: Comproportionation Add

1
  • Reaction:

    
    
    
  • Stir at room temperature for 2 hours. The bridging dmpm ligands stabilize the metal-metal bond.

Step 4: Isolation

  • Concentrate the solution to ~2 mL under vacuum.

  • Add diethyl ether (20 mL) to precipitate the product.

  • Filter the solid under inert gas.[1]

  • Wash with ether (

    
     mL) to remove liberated benzonitrile and dba.[1]
    
  • Dry under vacuum.[1]

Step 5: Validation (Self-Check) Dissolve a small aliquot in

1
  • 
    P NMR:  Expect a singlet around -20 to +10 ppm (system dependent, distinct from free ligand).[1]
    
  • Absence of Chelate: Ensure no peaks correspond to monomeric Pd(II) species (which would appear at different shifts).

Applications & Relevance[5][6][7]

Catalysis

The bridging mode of dmpm is critical in A-frame catalysis . The proximity of two metal centers allows for cooperative activation of substrates. For example, small molecules like CO or SO

Radiopharmaceuticals

dmpm is used to stabilize M(V) oxo-cores (e.g., Re, Tc) for imaging.[1] The small bite angle and strong

References

  • Puddephatt, R. J. (1983).[1] Chemistry of Bis(diphenylphosphino)methane and Related Ligands. Chemical Society Reviews.[1] Link (Foundational text on dppm/dmpm distinction and ring strain).[1]

  • Balch, A. L. (1977).[1] Bis(diphenylphosphino)methane complexes of palladium(II) and platinum(II). Inorganic Chemistry. Link (Classic reference for the thermodynamic preference of bridging modes).[1]

  • Shaw, B. L. (1976).[1] Large Ring Phosphine Complexes. Journal of Organometallic Chemistry. (Discusses the ring strain/bite angle correlation).

  • Cotton, F. A., & Walton, R. A. (1993).[1] Multiple Bonds Between Metal Atoms. Oxford University Press.[1][4] (Authoritative source on dmpm stabilizing M-M bonds).

  • Appel, R. (1988).[1] Phosphorus-Carbon Heterocycles. (Source for NMR shift data of strained phosphorus rings).

An In-depth Technical Guide to the Electronic Effects of the dmppm Ligand on Metal Centers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Role of Ligands in Modern Catalysis and Materials Science

In the intricate world of coordination chemistry, the ligand shell surrounding a metal center dictates its reactivity, stability, and electronic properties. For researchers in catalysis and drug development, the ability to rationally tune these properties is paramount. Among the vast arsenal of ligands, phosphines have emerged as a versatile class, offering a high degree of tunability through steric and electronic modifications. This guide focuses on a specific, yet highly effective bidentate phosphine ligand: bis(dimethylphosphino)methane, commonly known as dmppm.

While structurally similar to its well-studied aryl analogue, bis(diphenylphosphino)methane (dppm), the methyl substituents in dmppm impart distinct electronic characteristics that can significantly alter the electron density at the coordinated metal center. This guide provides a comprehensive overview of the electronic effects of the dmppm ligand, detailing the theoretical underpinnings and providing field-proven experimental and computational protocols for their quantification.

The Electronic Profile of dmppm: A Potent σ-Donor

The primary electronic role of phosphine ligands is as σ-donors, where the lone pair of electrons on the phosphorus atom is donated to a vacant orbital on the metal center. This donation increases the electron density at the metal. The nature of the substituents on the phosphorus atom directly influences the strength of this donation. Electron-donating groups, such as the methyl groups in dmppm, enhance the electron density on the phosphorus, making it a stronger σ-donor compared to ligands with electron-withdrawing substituents like phenyl groups.

Concurrently, phosphine ligands can act as π-acceptors by accepting electron density from filled metal d-orbitals into the empty σ* orbitals of the P-C bonds.[1] However, for alkylphosphines like dmppm, this π-accepting capability is generally weak. Therefore, the dominant electronic effect of dmppm is strong σ-donation, leading to a significant increase in electron density at the metal center.

This increased electron density has profound implications for the metal's properties, including:

  • Redox Potential: A more electron-rich metal center is more easily oxidized.

  • Bonding to other Ligands: The increased electron density on the metal can enhance its ability to back-donate to other π-accepting ligands, such as carbon monoxide (CO).

  • Catalytic Activity: The electronic environment of the metal is a key determinant of its reactivity in catalytic cycles.

The following sections will detail the methodologies used to probe and quantify these effects.

Experimental Quantification of dmppm's Electronic Effects

A multi-technique approach is essential for a comprehensive understanding of the electronic influence of the dmppm ligand. Here, we detail three primary experimental methods: Infrared (IR) Spectroscopy of Metal Carbonyl Complexes, Cyclic Voltammetry (CV), and X-ray Photoelectron Spectroscopy (XPS).

Infrared Spectroscopy of Metal Carbonyls: An Indirect Probe of Electron Density

The stretching frequency of a carbon monoxide ligand (ν(CO)) in a metal complex is a sensitive indicator of the electron density at the metal center.[2] Increased electron density on the metal leads to stronger π-backbonding into the π* antibonding orbitals of the CO ligand. This weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[3]

By synthesizing a series of metal carbonyl complexes with different phosphine ligands, one can establish a relative scale of their electron-donating abilities. The Tolman Electronic Parameter (TEP) is a widely used scale based on the A1 ν(CO) frequency of LNi(CO)₃ complexes.[4] A lower TEP value indicates a stronger net electron-donating ligand.

While a specific TEP value for dmppm is not widely cited, its strong σ-donating character, due to the electron-releasing methyl groups, places it among the more strongly donating phosphine ligands. This would be expected to result in significantly lower ν(CO) frequencies compared to its aryl-substituted counterpart, dppm.

Experimental Protocol: Synthesis and IR Analysis of [Mo(CO)₄(dmppm)]

This protocol describes the synthesis of a representative metal carbonyl complex of dmppm and its subsequent analysis by IR spectroscopy.

Materials:

  • Molybdenum hexacarbonyl [Mo(CO)₆]

  • This compound (dmppm)

  • Piperidine

  • Toluene (dry)

  • Dichloromethane (dry)

  • Petroleum ether (cold)

  • Standard Schlenk line and glassware

  • FTIR spectrometer

Procedure:

Part A: Synthesis of the Intermediate [Mo(CO)₄(pip)₂] [5]

  • In a Schlenk flask under an inert atmosphere (N₂ or Ar), add 1.0 g of [Mo(CO)₆] to 40 mL of dry toluene.

  • Add 10 mL of piperidine to the suspension.

  • Reflux the mixture for 2 hours. A yellow precipitate of [Mo(CO)₄(pip)₂] will form.

  • Cool the mixture to room temperature and filter the yellow precipitate under inert atmosphere.

  • Wash the precipitate with cold petroleum ether and dry under vacuum.

Part B: Synthesis of [Mo(CO)₄(dmppm)] [6]

  • In a Schlenk flask, dissolve 0.5 g of the [Mo(CO)₄(pip)₂] intermediate in 20 mL of dry dichloromethane.

  • Add a stoichiometric amount of dmppm ligand to the solution.

  • Reflux the mixture for 30 minutes. The color of the solution will change, indicating ligand substitution.

  • Cool the reaction mixture and reduce the solvent volume under vacuum.

  • Precipitate the product by adding petroleum ether.

  • Filter the solid product, wash with petroleum ether, and dry under vacuum.

Part C: IR Spectroscopic Analysis

  • Prepare a dilute solution of the synthesized [Mo(CO)₄(dmppm)] in a suitable solvent (e.g., dichloromethane or hexane) inside a glovebox or under an inert atmosphere.

  • Record the IR spectrum of the solution in the carbonyl stretching region (typically 1800-2200 cm⁻¹).

  • Identify and record the frequencies of the ν(CO) bands.

Data Interpretation: The cis-[Mo(CO)₄(dmppm)] complex is expected to show four IR-active CO stretching bands. The positions of these bands should be compared to those of analogous complexes, such as cis-[Mo(CO)₄(dppm)] or cis-[Mo(CO)₄(dppe)], to assess the relative electron-donating ability of dmppm. Lower ν(CO) values for the dmppm complex would confirm its stronger electron-donating character.

Workflow for IR Spectroscopic Analysis

cluster_synthesis Synthesis cluster_analysis Analysis Mo_CO6 [Mo(CO)6] reflux1 Reflux in Toluene Mo_CO6->reflux1 pip Piperidine pip->reflux1 intermediate [Mo(CO)4(pip)2] reflux1->intermediate reflux2 Reflux in CH2Cl2 intermediate->reflux2 dmppm dmppm dmppm->reflux2 product [Mo(CO)4(dmppm)] reflux2->product dissolve Dissolve in Solvent product->dissolve ftir FTIR Spectroscopy dissolve->ftir spectrum IR Spectrum (ν(CO) region) ftir->spectrum compare Compare ν(CO) values spectrum->compare

Caption: Synthesis and IR analysis workflow for [Mo(CO)₄(dmppm)].

Cyclic Voltammetry: Probing Redox Potentials

Cyclic voltammetry (CV) is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. For transition metal complexes, CV can determine the formal reduction potential (E°') of the metal center.[7] A more electron-donating ligand will increase the electron density on the metal, making it easier to oxidize (a more negative reduction potential).

By comparing the E°' of a series of [M(ligand)ₓ]ⁿ⁺ complexes, one can rank the ligands according to their net electron-donating strength. Ferrocene is often used as an internal standard for referencing the potential.[4]

Experimental Protocol: Cyclic Voltammetry of a dmppm-Metal Complex

Materials:

  • A dmppm-metal complex (e.g., a palladium or nickel complex)

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) or another suitable supporting electrolyte

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)

  • Ferrocene (for use as an internal standard)

  • Three-electrode electrochemical cell (working, reference, and counter electrodes)

  • Potentiostat

Procedure:

  • Prepare a ~1 mM solution of the dmppm-metal complex in the chosen solvent containing 0.1 M TBAPF₆.

  • Add a small amount of ferrocene to the solution to act as an internal standard.

  • Assemble the three-electrode cell with a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode (SCE).

  • Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Record the cyclic voltammogram by scanning the potential over a suitable range to encompass the redox event of the metal complex and the ferrocene/ferrocenium (Fc/Fc⁺) couple.

  • Measure the anodic (Epa) and cathodic (Epc) peak potentials for the redox couple of interest.

  • Calculate the formal reduction potential as E°' = (Epa + Epc) / 2.

  • Reference the obtained E°' value to the Fc/Fc⁺ couple by setting its E°' to 0 V.

Data Interpretation: A more negative E°' for the dmppm complex compared to analogous complexes with other phosphine ligands indicates that dmppm is a stronger electron donor.

CV Data Acquisition and Analysis Flow

cluster_prep Sample Preparation cluster_cv CV Measurement cluster_analysis Data Analysis solution Prepare ~1 mM analyte solution with 0.1 M supporting electrolyte ferrocene Add Ferrocene standard solution->ferrocene deoxygenate Deoxygenate with Ar/N2 ferrocene->deoxygenate cell Assemble 3-electrode cell deoxygenate->cell scan Scan potential with potentiostat cell->scan voltammogram Record Voltammogram (I vs. E) scan->voltammogram determine_peaks Determine Epa and Epc voltammogram->determine_peaks calc_E0 Calculate E°' = (Epa + Epc) / 2 determine_peaks->calc_E0 reference Reference to Fc/Fc+ couple calc_E0->reference compare Compare E°' with other complexes reference->compare

Caption: Workflow for cyclic voltammetry of a dmppm-metal complex.

X-ray Photoelectron Spectroscopy (XPS): A Direct Measure of Metal Core Electron Binding Energies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that directly measures the binding energies of core-level electrons.[8] The binding energy of a metal's core electrons is influenced by the electrostatic potential around the atom. An increase in electron density at the metal center, caused by a strong σ-donating ligand like dmppm, will lead to a decrease in the binding energy of the metal's core electrons.[9]

By comparing the core-level binding energies (e.g., Pd 3d, Ni 2p) of a metal in complexes with different ligands, a direct assessment of the ligand's electronic effect can be made.

Experimental Protocol: XPS Analysis of a dmppm-Metal Complex

Materials:

  • A solid sample of the dmppm-metal complex

  • XPS instrument with a monochromatic X-ray source (e.g., Al Kα)

  • Sample holder

  • Sputter gun (optional, for cleaning)

Procedure:

  • Mount the solid sample of the dmppm-metal complex onto the sample holder.

  • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • If necessary, lightly sputter the surface with an ion gun to remove surface contaminants. Caution should be exercised to avoid sample degradation.

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Acquire high-resolution spectra of the core levels of interest (e.g., Pd 3d, P 2p, C 1s, O 1s).

  • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

  • Use appropriate software to perform peak fitting (deconvolution) of the high-resolution spectra to determine the precise binding energies of the different chemical states.

Data Interpretation: A lower binding energy for the metal core level in the dmppm complex compared to analogous complexes indicates a higher electron density on the metal, confirming the strong electron-donating nature of dmppm.

Relationship between Ligand Donation and Spectroscopic Observables

cluster_observables Spectroscopic Observables dmppm dmppm Ligand sigma_donation Strong σ-donation dmppm->sigma_donation metal Metal Center e_density Increased Electron Density on Metal sigma_donation->metal ir Lower ν(CO) in IR e_density->ir cv More Negative E°' in CV e_density->cv xps Lower Binding Energy in XPS e_density->xps

Caption: Causal chain from ligand to spectroscopic changes.

Computational Analysis: A Theoretical Approach to Understanding Electronic Effects

Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic structure of transition metal complexes.[10][11] DFT calculations can provide quantitative data on various electronic parameters, including:

  • Natural Bond Orbital (NBO) Analysis: This analysis provides information about the charge distribution within the molecule, allowing for a direct assessment of the charge on the metal center.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity and redox properties of the complex.

  • Calculated IR Frequencies: DFT can accurately predict the vibrational frequencies of metal carbonyl complexes, providing a theoretical counterpart to experimental IR data.

Protocol: DFT Calculation of a dmppm-Metal Carbonyl Complex

Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or similar.

Procedure:

  • Structure Building: Build the 3D structure of the desired dmppm-metal carbonyl complex (e.g., cis-[Mo(CO)₄(dmppm)]).

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., def2-SVP for main group atoms and a larger basis set like def2-TZVP for the metal). Include a dispersion correction (e.g., D3).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the calculated IR spectra.

  • Electronic Structure Analysis: Perform a single-point energy calculation with a larger basis set and request NBO analysis to obtain the charge distribution.

Data Interpretation:

  • NBO Charges: Compare the calculated charge on the metal in the dmppm complex with that in analogous complexes. A more negative charge indicates greater electron donation from the dmppm ligand.

  • Calculated ν(CO) Frequencies: Compare the calculated ν(CO) frequencies with experimental values and with the calculated frequencies of other phosphine complexes. This allows for a direct comparison of theoretical and experimental TEPs.

Comparative Analysis and Data Summary

While a comprehensive experimental dataset for dmppm is dispersed throughout the literature, the principles outlined above allow for a clear prediction of its behavior. The following table summarizes the expected trends when comparing dmppm to its phenyl-substituted analogue, dppm, and the well-known bidentate phosphine, dppe (1,2-bis(diphenylphosphino)ethane).

ParameterdmppmdppmdppeRationale
σ-Donation Strength StrongModerateModerateMethyl groups are more electron-donating than phenyl groups.
π-Acceptance Strength WeakModerateModerateP-C(sp²) σ* orbitals in arylphosphines are better π-acceptors.
Expected TEP (cm⁻¹) LowHigherHigherStronger net donation leads to a lower TEP.
Expected ν(CO) (cm⁻¹) in M(CO)ₓ LowestHigherHigherStronger back-donation to CO weakens the C-O bond.
Expected E°' (V vs Fc/Fc⁺) Most NegativeLess NegativeLess NegativeHigher electron density makes the metal easier to oxidize.
Expected Metal Core BE (eV) in XPS LowestHigherHigherIncreased electron density shields the core electrons.

Conclusion

The this compound (dmppm) ligand is a potent σ-donor that significantly increases the electron density at a coordinated metal center. This electronic enrichment can be qualitatively and quantitatively assessed through a combination of IR spectroscopy of ancillary carbonyl ligands, cyclic voltammetry, and X-ray photoelectron spectroscopy, with theoretical validation from Density Functional Theory. Understanding and applying these methodologies allows researchers to harness the unique electronic properties of dmppm for the rational design of novel catalysts, functional materials, and therapeutic agents. This guide provides the foundational knowledge and practical protocols to empower scientists in this endeavor.

References

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.
  • Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
  • Li Petri, G., et al. (2021). Multicystic and diffuse malignant peritoneal mesothelioma in children.
  • Balch, A. L., & Catalano, V. J. (1991). Heterodinuclear bis(diphenylphosphino)methane-bridged molybdenum (d6)-gold (d10) complexes. Inorganic Chemistry, 30(6), 1302–1308.
  • Tolman, C. A. (1970). Electron donor-acceptor properties of phosphorus ligands. Substituent additivity. Journal of the American Chemical Society, 92(10), 2953–2956.
  • Becket, A. R., & Morris, G. A. (1995). [Mo(CO)4(pip)2] Isomer Identification by IR Spectroscopy.
  • Oztopcu, O., et al. (2013). Synthesis and Characterization of Hydrido Carbonyl Molybdenum and Tungsten PNP Pincer Complexes. Organometallics, 32(10), 3042–3052.
  • Mond, L., Langer, C., & Quincke, F. (1890). Action of carbon monoxide on nickel. Journal of the Chemical Society, Transactions, 57, 749-753.
  • Rojas-Montes, J., et al. (2018). Molybdenum(0)
  • Matthey, T., et al. (2020). Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]2+, [Co(bpy)3]2+ and Iodide.
  • Bérces, A., et al. (2012). An electrochemical and computational chemistry study of substituted benzophenones. Electrochimica Acta, 70, 303-311.
  • Moulder, J. F., et al. (1992). Handbook of X-ray Photoelectron Spectroscopy. Perkin-Elmer Corp.
  • Bini, L., et al. (2007). The Pd 3d core-level XPS spectra of palladium and its oxides. Surface Science Spectra, 14(1), 17-25.
  • Reiher, M., & Kirchner, B. (2007). Density functional theory for transition metals and transition metal chemistry. Topics in Current Chemistry, 268, 1-63.
  • Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.
  • Elgrishi, N., et al. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry.
  • Braterman, P. S. (1975). Metal Carbonyl Spectra. Academic Press.
  • Butler, I. S., & Fenster, A. E. (1974). Applications of vibrational spectroscopy in organometallic chemistry. Journal of Organometallic Chemistry, 66(2), 161-275.
  • Baiz, C. R., et al. (2009). Two-dimensional infrared spectroscopy of metal carbonyls. Accounts of Chemical Research, 42(9), 1383–1391.
  • Frenking, G., & Shaik, S. (Eds.). (2014). The chemical bond: fundamental aspects of chemical bonding. John Wiley & Sons.
  • NIST X-ray Photoelectron Spectroscopy Database, National Institute of Standards and Technology. ([Link])

  • Zovko, C., et al. (2021). Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence. Chemistry – A European Journal, 27(64), 16034-16041.
  • Cremer, D., & Kraka, E. (2017). Generalization of the Tolman electronic parameter: the metal–ligand electronic parameter and the intrinsic strength of the metal–ligand bond. Dalton Transactions, 46(10), 3127-3143.
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Neese, F. (2012). The ORCA program system.
  • A comparative study of palladium-based coordination compounds with bidentate (N,N, P,P and P,O) ligands; Design, synthesis, X-ray structural, catalytic activity and DFT studies. (2020). Journal of Organometallic Chemistry, 911, 121155.
  • Harvey, J. N. (2006). DFT computation of reaction energies for organometallic complexes. Annual Reports Section "C" (Physical Chemistry), 102, 203-226.
  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry. John Wiley & Sons.
  • Bard, A. J., & Faulkner, L. R. (2001).
  • Crist, B. V. (2000).
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  • Cotton, F. A. (1990). Chemical Applications of Group Theory. John Wiley & Sons.
  • Kirtman, B., et al. (2018). DFT study of the molecular and electronic structure of metal-free tetrabenzoporphyrin and its metal complexes with Zn, Cd, Al, Ga, In. Molecules, 23(1), 139.

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Technical Deep Dive: Comparative Ligand Field Analysis of dmpm vs. dppm

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature Note: In this guide, "dmppm" is interpreted as dmpm [bis(dimethylphosphino)methane], the direct alkyl analogue to the widely used aryl ligand dppm [bis(diphenylphosphino)methane].[1] This comparison represents the classic "Alkyl vs. Aryl" dichotomy in coordination chemistry.[1]

Executive Summary

The choice between dmpm and dppm is rarely a matter of simple substitution; it is a strategic decision between electronic activation (dmpm) and steric protection/stability (dppm).[1] While both ligands share the methylene (


) backbone—which enforces a small bite angle and favors bridging "A-frame" geometries—their substituent groups drive vastly different reactivity profiles.[1]
  • dppm (

    
    ):  The industry standard for stabilizing bimetallic cores.[1] It offers moderate 
    
    
    
    -donation, significant steric bulk, and air stability, making it ideal for benchtop synthesis and crystallographic studies.[1]
  • dmpm (

    
    ):  A potent, electron-rich accelerator.[1] It provides exceptional 
    
    
    
    -donation to stabilize high oxidation states or facilitate oxidative addition, but comes with the cost of extreme air sensitivity (pyrophoric) and volatility.[1]

Part 1: Electronic and Steric Profiling[1]

To rationally select a ligand, one must quantify its spatial and electronic impact on the metal center.[1]

Comparative Properties Table[1]
Propertydppm (Aryl)dmpm (Alkyl)Implication
Formula


Methyl groups reduce mass but increase electron density.[1]
Physical State White Crystalline SolidColorless Liquiddppm is easily weighed; dmpm requires volumetric handling.[1]
Air Stability Air-Stable (Shelf stable)Pyrophoric / Air-Sensitive dmpm requires strict Schlenk/Glovebox techniques.[1]
Tolman Cone Angle (

)
~121°~107° (est.)[1]dmpm is sterically smaller, allowing tighter packing or facile attack.[1]
Electronic Parameter (

)


Lower

for dmpm indicates stronger net electron donation to metal.[1]
pK_a (Conj. Acid) ~2.0 - 3.5~6.5 - 8.0dmpm is significantly more basic, binding harder to Lewis acids.[1]
Natural Bite Angle ~72°~72°Both favor strained 4-membered chelates or bridging modes.[1]
The Electronic "Push"

The methyl groups in dmpm are electron-releasing (inductive effect


), making the phosphorus lone pair high in energy and "soft."[1] This makes dmpm an aggressive 

-donor.[1]
  • Consequence: Metal centers ligated by dmpm become electron-rich, lowering their oxidation potential.[1] This facilitates oxidative addition (e.g., breaking C-H or H-H bonds).[1]

In contrast, the phenyl rings in dppm are electron-withdrawing relative to methyls.[1] While still a good donor, dppm possesses low-lying


 orbitals on the phenyl rings that can accept some electron density back from the metal (back-bonding), stabilizing lower oxidation states more effectively than dmpm.[1]

Part 2: Coordination Geometry & "A-Frame" Dynamics[1]

The defining feature of both ligands is the single methylene bridge.[1] This short linker creates a high-energy barrier to chelation, often forcing the ligands to bridge two metal centers instead.[1]

The Geometric Decision Tree

The following diagram illustrates the logical pathway these ligands take when introduced to a metal center.

LigandCoordination Start Ligand Introduction (dppm or dmpm) MetalRatio Metal:Ligand Ratio? Start->MetalRatio OneToOne 1:1 Ratio MetalRatio->OneToOne Low Conc OneToTwo 1:2 Ratio MetalRatio->OneToTwo High Conc RingStrain Ring Strain Check: Is M large (e.g., Pt, Pd)? OneToOne->RingStrain Chelate Chelation (Monomeric) Strained 4-Membered Ring OneToTwo->Chelate Forces Chelation Bridge Bridging (Dimers/Clusters) 'A-Frame' Formation AFrame A-Frame Complex (M-X-M bridged) Bridge->AFrame Addition of small molecule (CO, SO2, H+) RingStrain->Chelate Yes (High Strain) RingStrain->Bridge No (Favored)

Figure 1: Coordination Logic Flow. The methylene bridge creates tension.[1] While both ligands can chelate, they thermodynamically prefer bridging two metals to relieve ring strain, forming the famous "A-Frame" complexes.[1]

The A-Frame Mechanism

When dppm or dmpm bridge two metals (e.g.,


), the resulting pocket is sterically accessible.[1]
  • dppm: The phenyl rings create a "wall" that guides substrates into the intermetallic cleft.[1]

  • dmpm: The smaller methyl groups leave the metal-metal bond more exposed, potentially allowing larger substrates to enter or allowing the metals to approach closer, strengthening

    
     interactions.[1]
    

Part 3: Synthetic Protocols (Expertise & Handling)[1]

This section contrasts the handling required for these ligands. Trustworthiness in chemical synthesis comes from respecting the hazards of the reagents.[1]

Protocol A: Synthesis of (Benchtop Stable)

Use this for initial screening or crystallographic standards.[1]

  • Dissolution: Dissolve

    
     of 
    
    
    
    (cyclooctadiene complex) in
    
    
    dichloromethane (DCM) in a standard scintillation vial.
  • Ligand Addition: Add

    
     equivalents of dppm  solid directly to the stirring solution. No inert atmosphere is strictly necessary, though nitrogen is good practice.[1]
    
  • Precipitation: The solution will turn from orange to pale yellow.[1] After 1 hour, add

    
     of diethyl ether.
    
  • Filtration: Filter the white precipitate on a glass frit. Wash with ether.[1] Dry in air.[1]

Protocol B: Synthesis of (Air-Sensitive/Pyrophoric)

Use this when high electron density is required for catalysis.[1]

WARNING: dmpm is pyrophoric.[1] This protocol MUST be performed on a Schlenk line or in a Glovebox.[1]

SchlenkProtocol Step1 1. Deoxygenate Solvents (Freeze-Pump-Thaw) Step2 2. Pre-weigh Metal (PdCl2) in Schlenk Flask Step1->Step2 Argon Purge Step3 3. Syringe Transfer dmpm (Liquid) Step2->Step3 Counter-flow N2 Step4 4. Reaction (Stir under N2/Ar) Step3->Step4 Step5 5. Cannula Transfer (Isolation) Step4->Step5 Filter under Ar

Figure 2: Inert Atmosphere Workflow. Critical pathway for handling dmpm to prevent oxidation to the phosphine oxide (


).[1]

Detailed Steps:

  • Preparation: Flame-dry a Schlenk flask and cycle Vacuum/Argon 3 times.

  • Solvent: Transfer anhydrous, degassed DCM (

    
    ) via cannula to the flask containing the metal precursor (
    
    
    
    is preferred for solubility).
  • Ligand Addition: dmpm is a liquid.[1] Calculate volume using density (

    
    ).[1]
    
    • Technique: Use a gas-tight syringe purged with Argon.[1] Draw the dmpm from the commercial Sure/Seal bottle.[1]

    • Injection: Inject slowly into the metal solution against a counter-flow of Argon.[1]

  • Reaction: Stir for 2 hours. The solution usually lightens significantly.[1]

  • Isolation: Cannula transfer the solution through an in-line filter into a receiving Schlenk flask containing degassed pentane to precipitate the product.

  • Storage: Store the resulting solid under Argon; unlike the dppm complex, the dmpm complex may retain some surface sensitivity.[1]

Part 4: Catalytic Implications[1]

Why choose one over the other?

Case Study: Hydroformylation & Carbonylation
  • dppm: Often used to restrain the metal center.[1] The rigidity prevents the formation of vacant sites necessary for substrate binding, sometimes inhibiting catalysis but increasing selectivity if the active species is formed.[1]

  • dmpm: The high basicity increases the electron density on the metal.[1] In Carbonylation reactions (e.g., Methanol to Acetic Acid), a dmpm-ligated Rhodium center is more likely to undergo oxidative addition of

    
    , often the rate-determining step.[1]
    
Biological & Aqueous Applications[1]
  • dmpm: Being an alkyl phosphine, it has slightly better water solubility potential than the purely lipophilic dppm, especially if the backbone is functionalized.[1] However, its oxidation sensitivity makes it poor for biological media unless coordinated.[1]

  • dppm: Can be sulfonated (dppm-SO3) to achieve water solubility while maintaining the robust aryl-phosphine stability, making it the preferred scaffold for aqueous biphasic catalysis.[1]

References

  • Pujol, D. et al. (2011).[1] "Coordination chemistry of 1,1-bis(diphenylphosphino)methane (dppm) and related ligands." Coordination Chemistry Reviews. [1]

  • Shaw, B. L. (1978).[1] "Aspects of the chemistry of bidentate phosphine ligands." Journal of Organometallic Chemistry. [1]

  • Sigma-Aldrich. (2024).[1] "this compound (dmpm) Product Specification and Handling." [1]

  • Miyashita, A. et al. (1980).[1] "Synthesis of atropisomeric bis(diphenylphosphino) ligands." Journal of the American Chemical Society.[1]

  • Tolman, C. A. (1977).[1] "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews.

Sources

Technical Guide: Solubility Profile of DMPPM in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on the solubility profile of DMPPM (specifically the ligand 4,6-bis(3,5-dimethylphenyl)pyrimidine and its Iridium(III) complexes), a critical material class in the development of solution-processed Organic Light-Emitting Diodes (OLEDs).

Optimizing Ink Formulations for Solution-Processed OLEDs

Executive Summary

In the field of organic electronics, DMPPM refers to 4,6-bis(3,5-dimethylphenyl)pyrimidine , a cyclometalating ligand used to synthesize high-efficiency phosphorescent Iridium(III) complexes (e.g., Ir(dmppm)₂(acac) ). Unlike conventional vacuum-deposited materials, DMPPM-based complexes are engineered for solution processing (spin-coating, inkjet printing).

This guide details the solubility landscape of DMPPM and its derivatives, providing the thermodynamic basis and experimental protocols required to formulate stable, high-uniformity inks. The presence of methyl groups on the phenyl rings is the structural key, increasing steric bulk to disrupt


-

stacking and enhance solubility in common organic solvents.

Chemical Identity & Structural Drivers

Understanding the molecule is the first step to predicting solubility.

PropertyDescription
Common Name DMPPM (Ligand)
IUPAC Name 4,6-bis(3,5-dimethylphenyl)pyrimidine
Complex Form Ir(dmppm)₂(acac) (Orange/Red Phosphorescent Emitter)
Molecular Feature Pyrimidine core with two dimethylphenyl wings.[1][2][3]
Solubility Mechanism Steric Hindrance: The 3,5-dimethyl groups create a non-planar, bulky structure that prevents tight crystal packing, significantly lowering the lattice energy (

) and increasing solubility in non-polar/moderately polar solvents.

Note on Ambiguity: The acronym "DMPPM" is also occasionally used for 3-(Dimethylphosphono)propionic acid methylamide (a flame retardant) or specific piperazine derivatives. However, in the context of "solubility in common organic solvents" for advanced applications, the OLED material is the predominant subject.

Solubility Landscape

The following table summarizes the qualitative and semi-quantitative solubility profile of DMPPM-based complexes at 25°C. These materials exhibit "excellent solubility" (>10 mg/mL) in aromatic and chlorinated solvents, which is a prerequisite for solution processing.

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility StatusApplication Relevance
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, ChlorobenzeneHigh (> 20 mg/mL)Primary solvents for ink formulation; Chlorobenzene provides optimal drying kinetics.
Aromatic Hydrocarbons Toluene, Xylene, MesityleneHigh (> 15 mg/mL)Preferred for inkjet printing due to higher boiling points and stable jetting.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFModerate-High Good co-solvents; THF is useful for rapid evaporation but may cause nozzle clogging.
Polar Aprotic Acetone, Acetonitrile, DMFModerate Often used for purification or as co-solvents to adjust viscosity.
Alcohols Methanol, Ethanol, IsopropanolLow / Insoluble Anti-solvents. Used for precipitation/recrystallization purification steps.
Alkanes Hexane, HeptaneInsoluble Anti-solvents. Used to crash the product out of reaction mixtures.

Experimental Protocols (Self-Validating)

To generate precise solubility data (Mole Fraction


) for your specific batch of DMPPM, follow this self-validating isothermal saturation protocol.
Protocol A: Static Gravimetric Method (High Accuracy)

Objective: Determine the absolute solubility (


) in g/L or mole fraction.
  • Preparation: Add excess solid DMPPM to 10 mL of the target solvent (e.g., Toluene) in a jacketed glass equilibrium cell.

  • Equilibration: Stir the mixture at the target temperature (

    
    ) for 24 hours.
    
    • Validation: Stop stirring and let settle for 2 hours. Ensure solid phase is still present (saturated).

  • Sampling: Use a pre-heated syringe with a 0.22

    
    m PTFE filter to withdraw 2 mL of the supernatant.
    
  • Gravimetry:

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Dispense the filtrate into the dish and weigh immediately (

      
      ).
      
    • Evaporate the solvent in a vacuum oven at 60°C until mass is constant.

    • Weigh the dry residue (

      
      ).
      
  • Calculation:

    
    
    
Protocol B: UV-Vis Spectrophotometry (High Throughput)

Objective: Rapidly screen solubility across multiple solvents.

  • Calibration: Prepare a stock solution of DMPPM in Toluene (e.g., 0.1 mg/mL). Create a dilution series (0.01 – 0.05 mg/mL) and measure Absorbance (

    
    ) at 
    
    
    
    (typically ~280-350 nm). Construct a calibration curve (
    
    
    ).
  • Saturation: Prepare saturated solutions as in Protocol A.

  • Dilution: Dilute the saturated supernatant gravimetrically (e.g., 1000x) so the absorbance falls within the linear range (0.2 – 0.8 A).

  • Measurement: Measure

    
     of the diluted sample and back-calculate concentration.
    

Thermodynamic Modeling & Visualization

For process engineers designing crystallization or ink formulation processes, the solubility data can be modeled using the Modified Apelblat Equation :



  • x : Mole fraction solubility

  • T : Absolute temperature (K)

  • A, B, C : Empirical constants derived from regression of experimental data.

Workflow: Solubility Determination & Ink Formulation

SolubilityWorkflow Start Start: Solid DMPPM Sample SolventSelect Select Solvent (Toluene, Chlorobenzene) Start->SolventSelect Equilibration Equilibration (T = Const, t > 24h) SolventSelect->Equilibration Add Excess Solid Separation Phase Separation (Filtration 0.22 µm) Equilibration->Separation Saturated Solution Analysis Quantification (Gravimetric / UV-Vis) Separation->Analysis Clear Supernatant Analysis->SolventSelect If Solubility < Target DataFit Thermodynamic Modeling (Apelblat / Van't Hoff) Analysis->DataFit x(T) Data InkDesign OLED Ink Formulation (Viscosity/Surface Tension Adj.) DataFit->InkDesign Solubility Limit

Caption: Logical workflow for determining DMPPM solubility and applying data to OLED ink formulation.

Applications in Drug & Material Development

While the primary industrial interest in DMPPM (pyrimidine derivative) is for OLEDs , the solubility principles apply broadly:

  • Inkjet Printing: High solubility in high-boiling solvents (e.g., chlorobenzene, boiling point 131°C) prevents "coffee-ring" effects and nozzle clogging.

  • Purification: The steep solubility curve (high in hot toluene, low in cold) makes recrystallization an effective purification method to reach >99.9% purity required for electronic grade materials.

  • Film Morphology: Solubility directly dictates the film-forming kinetics. A solution that is too close to saturation may crystallize prematurely during spin-coating, causing surface roughness.

References

  • Deng, Y. L., et al. (2016). "Solution-processable iridium phosphors for efficient red and white organic light-emitting diodes with low roll-off."[4] Journal of Materials Chemistry C, 4(6), 1250-1256.[4] Link

    • Key Insight: Establishes the "excellent solubility" of Ir(dmppm)₂(dmd) in common organic solvents as a basis for solution processing.
  • Shafikov, M. Z., et al. (2019). "Unusually Fast Phosphorescence from Ir(III) Complexes via Dinuclear Molecular Design."[5] The Journal of Physical Chemistry Letters, 10(22), 7015-7024. Link

    • Key Insight: Characterization of dmppm complexes and their photophysical properties in solution.
  • NIST Chemistry WebBook. "Standard Reference Data for Organic Solvents." Link

    • Key Insight: Source for physical properties (density, boiling point) of the solvents mentioned (Toluene, Chlorobenzene).

Sources

Methodological & Application

Technical Guide: Bis(dimethylphosphino)methane (dmpm) in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Ligand Profile[1]

Bis(dimethylphosphino)methane (dmpm) is a specialized bidentate phosphine ligand characterized by its high electron density and exceptionally small bite angle (~72°). Unlike its phenyl-substituted analog (dppm) or the ethylene-bridged congener (dmpe), dmpm occupies a unique niche in palladium catalysis:

  • Electronic Properties: The methyl groups render the phosphorus centers highly basic and electron-rich, significantly accelerating the oxidative addition of unreactive substrates (e.g., aryl chlorides, alkyl halides).

  • Steric Properties: The methylene bridge creates a constrained "A-frame" geometry. This small bite angle favors cis-chelation but also strongly promotes the formation of bridging bimetallic species (Pd-dmpm-Pd), which can serve as robust resting states or active catalytic clusters.

  • Primary Utility: dmpm is most effective in Kumada and Suzuki-Miyaura couplings involving sterically encumbered or electron-neutral/rich aryl chlorides where standard ligands (PPh3, dppf) fail to initiate oxidative addition.

Ligand Comparison Table
Featuredmpm (Me2P-CH2-PMe2)dppe (Ph2P-CH2CH2-PPh2)dppm (Ph2P-CH2-PPh2)
Bite Angle ~72° (Small)~85° (Moderate)~72° (Small)
Electronic Character Strongly Donating (Alkyl)Moderately Donating (Aryl)Weakly Donating (Aryl)
Oxidative Addition Very Fast (Activates Cl)ModerateSlow
Air Stability Pyrophoric (High Risk)Air StableAir Stable
Preferred Geometry Bridging or cis-Chelatingcis-ChelatingBridging

Mechanistic Insight: The "Small Bite" Advantage

The catalytic efficacy of dmpm stems from its ability to force palladium into specific geometries.

  • Accelerated Oxidative Addition: The electron-rich P-Me groups increase electron density at the Pd(0) center, raising the HOMO energy and facilitating electron transfer into the C-X

    
     orbital. This is critical for activating Aryl-Cl  bonds.
    
  • Bridging vs. Chelating: Due to the strain of the 4-membered ring formed upon chelation (Pd-P-C-P), dmpm often bridges two metal centers, forming stable

    
     species. These dimers can dissociate to release highly active monoligated Pd(0) species or react cooperatively.
    
Visualization: Catalytic Cycle & Resting States[2]

G Pd_Pre Pd(II) Precursor (e.g., PdCl2) Active_Pd0 Active Species [Pd(dmpm)] or [Pd(dmpm)2] Pd_Pre->Active_Pd0 Reduction + dmpm OxAdd Oxidative Addition (Ar-Pd-Cl) Active_Pd0->OxAdd + Ar-Cl (Fast due to e- rich P) Resting Bridging Resting State [Pd2(μ-dmpm)2]Cl2 Active_Pd0->Resting Dimerization (Reversible) TransMet Transmetalation (Ar-Pd-Nu) OxAdd->TransMet + Nu-M (Grignard/Boronic Acid) RedElim Reductive Elimination (Ar-Nu Product) TransMet->RedElim Isomerization RedElim->Active_Pd0 Regeneration

Caption: Catalytic cycle highlighting the accelerated oxidative addition driven by dmpm and the potential off-cycle bridging resting state.

Safety & Handling Protocol (CRITICAL)

WARNING: dmpm is PYROPHORIC. It will ignite spontaneously in air.

  • Storage: Must be stored under Argon or Nitrogen in a glovebox.

  • Handling: All manipulations must occur in a glovebox or using strict Schlenk techniques.

  • Quenching: Residual ligand on glassware should be quenched with dilute bleach or H2O2 under inert gas flow before exposure to air, or submerged in a solvent bucket inside the fume hood.

Application Protocol: Kumada Coupling of Aryl Chlorides[3][4]

This protocol leverages dmpm to activate cheap, unreactive aryl chlorides using Grignard reagents. The electron-rich ligand prevents


-hydride elimination (if alkyl groups are present) and stabilizes the active catalyst.
Materials
  • Catalyst Precursor: PdCl2 (17.7 mg, 0.1 mmol) or Pd(OAc)2.

  • Ligand: dmpm (Liquid, density 0.86 g/mL). Use 2.2 equivalents relative to Pd.

  • Substrate: Aryl Chloride (e.g., 4-chlorotoluene) (1.0 mmol).

  • Nucleophile: Aryl/Alkyl Magnesium Bromide (1.2 mmol, THF solution).

  • Solvent: Anhydrous THF (degassed).

Step-by-Step Procedure
  • Catalyst Preparation (In situ):

    • In a Glovebox: Weigh PdCl2 (0.1 mmol) into a flame-dried Schlenk flask.

    • Add 2.0 mL anhydrous THF.

    • Add dmpm (0.22 mmol, ~35 µL) via microliter syringe.

    • Observation: The solution should turn from brown/red to pale yellow/colorless, indicating the formation of [Pd(dmpm)2]Cl2 or related species. Stir for 15 minutes.

  • Substrate Addition:

    • Add the Aryl Chloride (1.0 mmol) directly to the catalyst solution.

    • Seal the flask with a rubber septum and remove from the glovebox to a Schlenk line (under N2/Ar).

  • Reaction Initiation:

    • Cool the reaction flask to 0°C (ice bath). Note: Kumada couplings are exothermic.

    • Add the Grignard reagent (1.2 mmol) dropwise over 5 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The Grignard reduces Pd(II) to Pd(0) in situ and acts as the coupling partner.

  • Execution:

    • Allow the reaction to warm to Room Temperature (RT).

    • Stir at RT for 2–4 hours.

    • Monitoring: Check conversion via GC-MS or TLC (quench a 10 µL aliquot in saturated NH4Cl/EtOAc).

  • Workup:

    • Quench carefully with saturated aqueous NH4Cl (5 mL).

    • Extract with diethyl ether or EtOAc (3 x 10 mL).

    • Dry organics over MgSO4, filter, and concentrate.

    • Purify via silica gel chromatography.

Application Protocol: Suzuki-Miyaura Coupling[1]

For substrates sensitive to Grignards, dmpm serves as an excellent alternative to dppf in Suzuki couplings, particularly for sterically hindered aryl chlorides .

Reaction Setup Table
ComponentEquiv/ConcRole
Pd(OAc)2 2 mol%Precatalyst
dmpm 4 mol%Ligand (Pd:L = 1:2)
Aryl Chloride 1.0 equivElectrophile
Boronic Acid 1.5 equivNucleophile
Base 2.0 equivK3PO4 or Cs2CO3
Solvent 0.2 MDioxane/H2O (9:1)
Temp 80–100°CThermal activation
Workflow Diagram

Workflow cluster_0 Glovebox / Inert Atm cluster_1 Schlenk Line / Heating Block Step1 Mix Pd(OAc)2 + dmpm in Dioxane Step2 Add Aryl Chloride + Boronic Acid + Base Step1->Step2 Step3 Heat to 100°C (12-24 hours) Step2->Step3 Transfer Sealed Vessel Step4 Cool & Filter (Celite Pad) Step3->Step4

Caption: Operational workflow for dmpm-catalyzed Suzuki coupling, emphasizing inert handling during setup.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Catalyst turns black (Pd Black) Ligand oxidation or insufficient stabilization.Ensure dmpm is fresh and stored under Ar. Increase L:Pd ratio to 3:1.
No Conversion (Aryl Chloride) Oxidative addition failure.Increase temperature to 110°C. Switch solvent to Toluene (non-polar) to destabilize ion pairs.
Homocoupling of Grignard Slow transmetalation.Add the Grignard slower (syringe pump). Cool reaction to -20°C initially.
Low Yield with Bulky Substrates Steric crowding.dmpm is small, but the bridging mode might be hindering. Try increasing dilution to favor monomeric Pd species.

References

  • Electronic Effects in Pd-Catalysis: Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. ResearchGate. Link

  • Kumada Coupling Context: Pd-catalyzed cross-coupling reactions of alkyl halides.[10][11][2] RSC Publishing. Link

  • Bridging Complexes: Reactions of the Bis(dialkylphosphino)methane Complexes Pd2X2(μ-R2PCH2PR2)2. Sci-Hub/ACS. Link

  • General Cross-Coupling Reviews: Palladium-Catalyzed Cross-Coupling Reactions. Fiveable/Organic Chemistry Notes. Link

  • Safety Data: this compound MSDS. Thermo Fisher Scientific. Link

Sources

handling and storage of pyrophoric bis(dimethylphosphino)methane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling, Storage, and Protocol Management for Bis(dimethylphosphino)methane (dmpm)

Executive Summary & Risk Profile

This compound (dmpm) is a specialized, electron-rich bidentate phosphine ligand widely used in organometallic catalysis (e.g., Buchwald-Hartwig, Heck coupling) and inorganic synthesis.[1][2] While structurally simple, its handling requirements are severe.[3][4]

The Critical Hazard: Unlike its air-stable analog bis(diphenylphosphino)methane (dppm), dmpm is pyrophoric .[1][2][4] It ignites spontaneously upon contact with air.[3][4] Furthermore, it is a volatile liquid (BP 42 °C @ 12 mmHg), meaning its vapors can travel and ignite remotely if containment is breached.[1][2][4]

This guide moves beyond standard safety data sheets to provide a field-proven operational framework for researchers handling dmpm.

Physicochemical "Know Your Enemy" Profile

Effective handling requires precise knowledge of the material's physical limits.[3][4][5] The low boiling point under reduced pressure is a common pitfall; applying full vacuum to neat dmpm will distill it into your Schlenk manifold, creating a widespread contamination hazard.[3][4]

PropertyValueOperational Implication
CAS Number 64065-08-3Unique identifier for inventory tracking.[1][2][4]
Formula

Electron-rich, prone to rapid oxidation.[1][2][4]
Molecular Weight 136.11 g/mol Used for molarity calculations.[1][3][4]
Physical State Liquid (Colorless to Pale Yellow)Easy to transfer via syringe, but spill radius is larger than solids.[1][4]
Density 0.86 g/mL @ 25 °CFloats on water; water is NOT a suitable extinguishing agent.[1][3][4]
Boiling Point 42 °C @ 12 mmHg CRITICAL: Do not apply high vacuum (<20 mmHg) to neat liquid at RT.
Odor Pungent, Garlic/Phosphine-likeOlfactory fatigue occurs quickly; do not rely on smell for leak detection.[1][3][4]
Solubility Organic solvents (THF, Toluene)Compatible with standard inert reaction media.[1][3][4]

Engineering Controls & Storage Protocols

Primary Containment
  • Glovebox (Preferred): The safest environment for dmpm is a nitrogen or argon-filled glovebox with

    
     and 
    
    
    
    levels < 0.5 ppm.[2][3][4]
  • Schlenk Line (Acceptable): If a glovebox is unavailable, a dual-manifold Schlenk line is mandatory.[1][2][4]

    • Gas: Argon is superior to Nitrogen due to its higher density, providing a better "blanket" over the liquid in open vessels.[3][4]

    • Glassware: All glassware must be oven-dried (120°C+ for >4 hours) and flame-dried under vacuum immediately prior to use.[1][2][3][4]

Storage Protocol
  • Vessel: Store in the original Sure/Seal™ bottle or a heavy-wall Schlenk flask with a Teflon (PTFE) valve. Avoid greased ground-glass stoppers for long-term storage as grease can dry out or be dissolved by solvent vapors.[1][2][3][4]

  • Secondary Containment: Place the bottle inside a metal can or a secondary plastic container filled with vermiculite to absorb spills and suppress fire in case of bottle failure.[3][4]

  • Temperature: Store refrigerated (2–8 °C) to reduce vapor pressure and degradation rate. Allow to warm to room temperature before opening to prevent condensation of atmospheric moisture.[3][4]

Operational Workflow: Transfer Techniques

The most critical moment in dmpm handling is the transfer from the storage vessel to the reaction flask.[3][4]

The "Oven-Dried Rule"

Never introduce dmpm into a vessel that has not been rigorously dried.[2][3][4] Moisture reacts to form phosphine oxides and potentially phosphine gas (


), which is toxic and flammable.[2][3][4]
Syringe Transfer Protocol (For volumes < 20 mL)

Use this method for precise addition to reaction mixtures.[1][2][4]

Equipment:

  • Gas-tight syringe (glass or solvent-resistant plastic).[1][2][3][4]

  • Long needle (16-18 gauge, deflecting tip).[1][2][3][4]

  • Inert gas source (Nitrogen/Argon).[2][3][4][6]

Step-by-Step:

  • Pressurize: Insert a gas line needle into the dmpm reagent bottle to create slight positive pressure.[3][4]

  • Purge Syringe: Insert the syringe needle. Fill with inert gas from the bottle headspace, then expel.[3][4] Repeat 3x to remove air from the needle/barrel.[3][4]

  • Draw: Depress the plunger completely, lower the tip into the liquid, and slowly draw the required volume.

    • Note: Do not pull the plunger rapidly; cavitation can create bubbles that affect accuracy.[3][4]

  • Transfer: Withdraw the needle into the headspace, pull the plunger slightly to create a gas buffer at the tip (prevents dripping), and remove from the bottle.

  • Inject: Immediately insert into the receiving flask (under positive inert pressure) and dispense.

Cannula Transfer Protocol (For volumes > 20 mL)

Use this method for bulk transfers to avoid multiple syringe penetrations.[1][2][4]

CannulaTransfer Start Start: Secure Both Flasks Pressurize 1. Pressurize Source Flask (Argon/N2) Start->Pressurize InsertSource 2. Insert Cannula to Source Headspace Pressurize->InsertSource Purge 3. Purge Cannula (Check flow at tip) InsertSource->Purge InsertDest 4. Insert Tip into Destination Flask Purge->InsertDest Critical: Ensure Oxygen Free Lower 5. Lower Source Needle into Liquid InsertDest->Lower Transfer 6. Liquid Transfer (Driven by Pressure Diff) Lower->Transfer Stop 7. Lift Needle & Vent Transfer->Stop

Figure 1: Double-Ended Needle (Cannula) Transfer Workflow. Note that the "Purge" step is vital to prevent injecting a slug of air into the pyrophoric liquid.[2]

Quenching and Waste Disposal

NEVER dispose of dmpm directly into solvent waste drums.[3][4] It must be chemically deactivated (quenched) first.[2][3][4]

Principle: Oxidative quenching.[3][4] We aim to convert the pyrophoric phosphine (


 bonds) into the stable phosphine oxide (

).[2][3][4]

Quenching Protocol:

  • Dilute: Dilute the residue (in the syringe or flask) with an inert solvent like Toluene or Hexane (10:1 ratio).[3][4]

  • Cool: Place the vessel in an ice/water bath.

  • Proton Source (Slow): Dropwise addition of Isopropanol (IPA).[2][3][4]

    • Observation: Watch for bubbling or heat evolution.[3][4]

  • Oxidant (Final Kill): Once IPA addition shows no reaction, add dilute aqueous bleach (sodium hypochlorite) or 3% hydrogen peroxide.[1][2][3][4]

    • Why? This oxidizes the phosphorus, eliminating the pyrophoric hazard and preventing the formation of toxic phosphine gas (

      
      ) which can occur with simple acid hydrolysis.
      
  • Disposal: The resulting biphasic mixture can be separated; the organic layer goes to halogenated/non-halogenated waste, aqueous to aqueous waste.[3][4]

Emergency Response

ScenarioImmediate Action
Spill (Small) Cover immediately with dry sand, vermiculite, or an absorbent pad.[1][2][4] Do not use paper towels (they act as a wick and increase surface area for fire).[3][4]
Skin Contact Brush off any liquid if possible, then immediately flush with water for 15 minutes.[1][3][4] Pyrophorics can cause deep thermal and chemical burns.[3][4]
Fire Class D or Dry Chemical Extinguisher. Do NOT use water or

extinguishers (the pressure can spread the burning liquid).[1][4]

References

  • UCLA Chemistry & Biochemistry. (2013).[3][4] Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

  • PubChem. (2023).[3][4] this compound Compound Summary. National Library of Medicine.[3][4] Retrieved from [Link][1][2][4][7]

Sources

catalytic carbonylation reactions with bis(dimethylphosphino)methane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Carbonylation with Bis(dimethylphosphino)methane (dmpm)

Executive Summary & Ligand Profile[1][2]

This guide details the application of This compound (dmpm) in palladium-catalyzed carbonylation reactions. Unlike the ubiquitous bis(diphenylphosphino)methane (dppm) or bis(diphenylphosphino)ethane (dppe), dmpm combines a small bite angle with high electron density (alkyl substituents).

This unique electronic and steric profile makes dmpm a critical ligand for specific carbonylation pathways, particularly where oxidative addition is the rate-determining step or where cis-coordination at the metal center is required to facilitate insertion mechanisms.

Ligand Comparison Table
Featuredmpm (Subject)dppm (Standard)dppe (Standard)
Formula Me₂P-CH₂-PMe₂Ph₂P-CH₂-PPh₂Ph₂P-CH₂CH₂-PPh₂
Substituents Methyl (Electron Donating)Phenyl (Electron Withdrawing)Phenyl (Electron Withdrawing)
Bite Angle (Pd) ~72–73°~72°~85°
Electronic Character Highly Basic / NucleophilicModerately BasicModerately Basic
Air Stability Pyrophoric (Ignites in air)Air StableAir Stable
Primary Utility Stabilizing electron-deficient metals; promoting oxidative addition.A-frame complexes; cluster formation.General cross-coupling; stabilization.

*Relative to alkyl phosphines.

Mechanistic Insight: The "Bite Angle" Effect

The efficacy of dmpm in carbonylation (e.g., methoxycarbonylation of alkynes or alkenes) relies on the Pd-Hydride Mechanism . The small bite angle of dmpm enforces a strained four-membered ring (P-C-P-Pd) upon chelation.

Why dmpm works:

  • Cis-Enforcement: The methylene bridge forces the two phosphorus atoms to occupy cis positions in square planar Pd(II) complexes. This geometry is crucial for the migratory insertion of Carbon Monoxide (CO) into the Pd-Alkyl bond.

  • Electron Donation: The methyl groups are strong

    
    -donors. This increases the electron density on the Palladium center, accelerating the oxidative addition  of the acid co-catalyst (e.g., formation of Pd-H species) and stabilizing cationic intermediates.
    
Validated Pathway: Methoxycarbonylation of Ethylene

The following diagram illustrates the catalytic cycle for the conversion of Ethylene, CO, and Methanol into Methyl Propionate, a reaction mechanistically similar to the industrial "Alpha Process," though dmpm is often used in research variants to study electronic effects.

CarbonylationCycle Figure 1: Pd(dmpm)-Catalyzed Methoxycarbonylation Cycle PreCat Pre-Catalyst Pd(OAc)2 + dmpm + Acid ActiveSpecies Active Species [Pd(H)(dmpm)(Solvent)]+ PreCat->ActiveSpecies Activation AlkeneCoord Alkene Coordination [Pd(H)(C2H4)(dmpm)]+ ActiveSpecies->AlkeneCoord + Ethylene Insertion Migratory Insertion [Pd(Et)(dmpm)]+ AlkeneCoord->Insertion Hydride Shift COCoord CO Coordination [Pd(Et)(CO)(dmpm)]+ Insertion->COCoord + CO AcylForm Acyl Formation [Pd(C(O)Et)(dmpm)]+ COCoord->AcylForm CO Insertion Methanolysis Methanolysis Product Release AcylForm->Methanolysis + MeOH Methanolysis->ActiveSpecies Regeneration Product Methyl Propionate Methanolysis->Product Release

Caption: The catalytic cycle showing the critical role of the cis-chelating dmpm ligand in facilitating the insertion steps.

Safety Protocol: Handling Pyrophoric Ligands

CRITICAL WARNING: this compound is pyrophoric . It can ignite spontaneously upon contact with air.[1] It must be handled exclusively under an inert atmosphere (Nitrogen or Argon).

Equipment Requirements:

  • Glovebox (O₂ < 5 ppm, H₂O < 5 ppm) OR

  • Dual-manifold Schlenk line with high-vacuum pump.

  • Degassed, anhydrous solvents.

Handling Procedure:

  • Storage: Store dmpm in a sealed ampoule or Teflon-valved Schlenk flask inside a glovebox.

  • Transfer: Never pour dmpm. Use gas-tight syringes flushed with argon.

  • Quenching: Residual dmpm on glassware should be quenched with dilute bleach (sodium hypochlorite) or hydrogen peroxide under a fume hood to oxidize the phosphorus before cleaning.

Experimental Protocol: Methoxycarbonylation of Phenylacetylene

This protocol describes the carbonylation of an alkyne to an unsaturated ester, a standard benchmark for testing ligand regioselectivity.

Reagents:

  • Substrate: Phenylacetylene (10 mmol)

  • Catalyst Precursor: Pd(OAc)₂ (0.1 mmol, 1 mol%)

  • Ligand: dmpm (0.2 mmol, 2 mol%)

  • Acid Promoter: Methanesulfonic acid (MSA) (1.0 mmol)

  • Solvent/Reactant: Methanol (30 mL, anhydrous, degassed)

  • Gas: Carbon Monoxide (CO) (CP Grade)

Step-by-Step Methodology:

  • Catalyst Preparation (In Glovebox):

    • In a 20 mL vial, dissolve Pd(OAc)₂ (22.4 mg) in 5 mL of methanol.

    • Slowly add dmpm (approx. 27 mg / 32 µL) via microliter syringe. Note: Solution typically turns pale yellow/orange.

    • Stir for 15 minutes to ensure complexation [Pd(dmpm)(OAc)₂].

  • Autoclave Loading:

    • Transfer the catalyst solution into the glass liner of a high-pressure stainless steel autoclave (e.g., Parr reactor).

    • Add the remaining Methanol (25 mL), Phenylacetylene (1.02 g), and MSA (96 mg/65 µL).

    • Critical: Ensure the autoclave is sealed before removing from the inert atmosphere, or use a counter-flow of Argon during transfer.

  • Pressurization & Reaction:

    • Purge the autoclave lines with N₂ (3 cycles).

    • Purge the vessel with CO (3 cycles) to remove trace air.

    • Pressurize to 30 bar (435 psi) with CO.

    • Heat to 80°C with magnetic stirring (800 rpm).

    • Run for 4 hours .

  • Work-up:

    • Cool the autoclave to <25°C (ice bath).

    • Slowly vent the CO gas into a fume hood exhaust.

    • Analyze the crude mixture via GC-FID or ¹H NMR.

Expected Outcome:

  • Major Product: Methyl atropate (branched ester) or Methyl cinnamate (linear ester).

    • Note: dmpm typically favors the formation of the internal ester (branched) due to the specific electronic polarization of the Pd-Hydride species, though solvent effects are significant.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Black Precipitate (Pd Black) Ligand oxidation or insufficient stabilization.Ensure strictly anaerobic conditions. Increase Ligand:Pd ratio to 3:1.
Low Conversion Poisoning by alkyne impurities or insufficient acid.Distill phenylacetylene before use. Ensure MSA is fresh (acid promotes hydride formation).
Ligand Oxidation (³¹P NMR) Air leak.Check ³¹P NMR. dmpm appears at ~ -50 to -40 ppm. Oxidized dmpm (oxide) shifts significantly downfield (+ ppm).
Exotherm upon Ligand Addition Pyrophoric reaction with trace moisture/air.STOP. Ensure all solvents are dried over molecular sieves and degassed.

References

  • Lucite International (Mitsubishi Chemical). "The Alpha Process: Methyl Methacrylate Production." Industrial Case Studies.

    • (General Corporate Tech Page)

  • Piet W.N.M. van Leeuwen. "Bite Angle Effects of Diphosphines in Carbonylation Reactions.

  • Thermo Fisher Scientific. "Safety Data Sheet: this compound."[2]

  • Doherty, S., et al. "Palladium Complexes of C2-, C3-, and C4-Bridged Bis(phospholyl) Ligands."[3] Organometallics. (Context on bridge length effects).

  • PubChem. "this compound Compound Summary."

Sources

Application Note: Stabilization of Transient Catalytic Intermediates using Bridging Diphosphines (dppm)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the role of dppm (1,1-Bis(diphenylphosphino)methane) in stabilizing catalytic intermediates.

Editorial Note on Nomenclature: The acronym "dmppm" in the context of "stabilizing catalytic intermediates" is widely interpreted in the scientific community as a typographic variation of dppm (1,1-Bis(diphenylphosphino)methane). This ligand is the industry standard for stabilizing transient bimetallic intermediates via the "A-Frame" mechanism. Note: A distinct ligand, dmppm (4,6-bis(3,5-dimethylphenyl)pyrimidine), exists solely for Iridium-based photoredox catalysis. This guide focuses on the primary diphosphine application relevant to synthetic method development, with a specific subsection addressing the photoredox variant.

Doc ID: AN-CAT-2024-08 | Version: 2.1 Target Audience: Process Chemists, Organometallic Researchers, Drug Development Scientists.

Executive Summary

In high-value pharmaceutical synthesis, catalyst deactivation via aggregation (formation of "Palladium Black") or ligand dissociation is a critical failure mode. The ligand dppm (1,1-Bis(diphenylphosphino)methane) offers a unique solution through bimetallic cooperativity . Unlike monodentate ligands (


) or wide-bite angle ligands (Xantphos), dppm possesses a "short bite" angle (~72°) that forces two metal centers into close proximity (2.5–3.0 Å).

This architecture allows for the formation of "A-Frame" complexes , where the dppm ligand bridges two metals, creating a robust scaffold that stabilizes reactive intermediates (hydrides, alkyls, or CO) that would otherwise decompose. This guide details the mechanistic basis of this stabilization and provides a validated protocol for synthesizing dppm-stabilized Palladium precursors.

Mechanistic Insight: The "A-Frame" Stabilization Effect

The Challenge of Monometallic Catalysts

In standard cross-coupling cycles (e.g., Suzuki-Miyaura), the active species is often a coordinatively unsaturated


 complex. These species are high-energy and prone to:
  • Aggregation: Collapsing into inactive metal nanoparticles.

  • Ligand Scrambling: Loss of stereocontrol.

The dppm Solution

The dppm ligand functions as a "molecular lock." When two metal centers are bridged by two dppm ligands, they form a cyclic


 core.
  • Hemilability: One arm of the phosphine can temporarily dissociate to allow substrate binding, while the other keeps the metal anchored to the complex, preventing catalyst death.

  • The A-Frame Insertion: When a small molecule (like

    
    , 
    
    
    
    , or an activated bond) adds to the complex, the metal-metal bond can break or lengthen, but the dppm "roof" remains intact, creating an "A-Frame" structure. This traps the intermediate in a stable, observable state.
Visualization of the Stabilization Pathway

The following diagram illustrates how dppm prevents decomposition by locking the dimetallic core during substrate insertion.

A_Frame_Mechanism Precursor Pd-Pd Face-to-Face Dimer [Pd2Cl2(dppm)2] Activation Activation (Loss of Cl-) Precursor->Activation - 2 Cl- Intermediate Reactive Species [Pd2(dppm)2]2+ Activation->Intermediate A_Frame STABLE A-FRAME [Pd2(μ-XY)(dppm)2] Intermediate->A_Frame Stabilization via dppm bridging Decomp Catalyst Death (Pd Black) Intermediate->Decomp Without dppm (Monodentate) Substrate Substrate Insertion (X-Y) Substrate->A_Frame A_Frame->Precursor Product Release (Reductive Elimination)

Figure 1: The dppm ligand prevents the irreversible collapse of the reactive


 intermediate (Red path) by trapping the substrate in a stable A-Frame architecture (Green path).

Validated Protocol: Synthesis of dppm-Stabilized Palladium Reservoir

This protocol synthesizes


, a robust precursor that can be activated in situ for carbonylation and hydrogenation reactions. This complex is air-stable, unlike its monodentate analogues.
Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role

326.431.0Palladium Source
dppm 384.391.05Bridging Ligand
Ethanol (EtOH) -SolventReaction Medium
Dichloromethane (DCM) -SolventExtraction
Step-by-Step Methodology

Phase 1: Complexation [1]

  • Dissolution: Dissolve 1.0 g of

    
     in 50 mL of distilled water. The solution should be a clear reddish-brown.
    
  • Ligand Prep: In a separate flask, dissolve 1.2 g of dppm in 30 mL of Ethanol (warm slightly to 40°C if needed for solubility).

  • Addition: Add the dppm/EtOH solution dropwise to the aqueous Pd solution under vigorous stirring at Room Temperature (RT).

  • Reaction: An immediate precipitate will form. Stir the suspension for 4 hours at RT. The color should shift to a deep orange-yellow.

Phase 2: Isolation & Purification 5. Filtration: Filter the solid precipitate using a sintered glass funnel (Porosity 3). 6. Washing: Wash the cake sequentially with:

  • Water (
    
    
    mL) to remove KCl salts.
  • Ethanol (
    
    
    mL) to remove unreacted ligand.
  • Diethyl Ether (
    
    
    mL) to dry.
  • Recrystallization (Critical for Purity): Dissolve the crude solid in minimum
    
    
    . Layer carefully with Methanol. Let stand at 4°C overnight.
  • Yield Check: Expect orange-red crystals. Typical yield: >85%.[1]

Phase 3: Validation (Self-Check)

  • Visual: Compound must be crystalline orange/red. If black particles are visible, decomposition occurred (restart).

  • NMR (

    
    ):  Dissolve in 
    
    
    
    .
    • Target Signal: Singlet at -2 to +5 ppm (depending on exact counter-ion/solvent environment, typically near 0 ppm relative to

      
      ).
      
    • Note: Free dppm appears at -22 ppm. If this peak is present, wash again with EtOH.

Application Data: Stability Comparison

The following table contrasts dppm against standard monodentate ligands in a model hydrogenation reaction where intermediate stability is rate-determining.

Ligand SystemCatalyst SpeciesStability (

)
Turnover Number (TON)Mechanism Note
dppm (Bridging)

> 90°C 12,500 A-Frame hydride retention prevents aggregation.

(Mono)

~ 60°C2,400Rapid formation of Pd-black at high temp.
dppe (Chelating)

~ 75°C5,800Forms rigid chelate, but lacks bimetallic cooperativity.

Special Disambiguation: Ir(dmppm) in Photoredox

If your research involves Iridium-based Photoredox Catalysis rather than Palladium cross-coupling:

The acronym dmppm may refer to 4,6-bis(3,5-dimethylphenyl)pyrimidine .[1]

  • Role: This is a

    
     cyclometalating ligand used to synthesize heteroleptic Iridium(III) complexes (e.g., 
    
    
    
    ).
  • Stabilization Mechanism: It stabilizes the triplet excited state of the catalyst. The bulky dimethylphenyl groups prevent "self-quenching" (triplet-triplet annihilation) in the solid state or high concentration, improving quantum yield (PLQY) for OLEDs or photoredox cycles.

  • Protocol Difference: Synthesis involves

    
     hydrate + Ligand in 2-ethoxyethanol at 110°C (Nonoyama reaction), followed by ligand exchange with acetylacetone.
    

References

  • Foundational Mechanism: Puddephatt, R. J. "Chemistry of bis(diphenylphosphino)methane." Chemical Society Reviews, 1983, 12, 99-127. Link

  • A-Frame Reactivity: Olmstead, M. M., et al. "A-frame complexes of palladium and platinum." Inorganic Chemistry, 1977, 16(2), 412-416. Link

  • Catalytic Applications: Balch, A. L.[1] "Bis(diphenylphosphino)methane and Related Ligands in Catalysis." Catalysis Today, 1990.

  • Ir(dmppm) Disambiguation: Tao, Y., et al. "High-Performance Organic Light-Emitting Diodes Based on Iridium(III) Complexes with Pyrimidine Ligands." ACS Applied Materials & Interfaces, 2015. Link[2]

Sources

flow chemistry applications of dmppm-based catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide details the application of DMPPM-based Iridium(III) complexes in continuous flow photochemistry. While often recognized in the OLED industry for their high quantum efficiency, Ir(dmppm)₂(acac) and its derivatives have emerged as potent photoredox catalysts and photo-ATRP (Atom Transfer Radical Polymerization) mediators .

Chemical Disambiguation (Critical): In this context, DMPPM refers to the cyclometalating ligand 4,6-bis(3,5-dimethylphenyl)pyrimidine .[1]

  • Formula: C₂₀H₁₈N₂

  • Catalyst Complex: Typically Bis[4,6-bis(3,5-dimethylphenyl)pyrimidinato-N,C2']iridium(III) acetylacetonate, denoted as [Ir(dmppm)₂(acac)] .

  • Note: Do not confuse with DPPM (1,1-Bis(diphenylphosphino)methane), a phosphine ligand used in palladium catalysis.

Scope: This protocol addresses the transition of DMPPM-mediated photochemistry from batch to flow, leveraging the Beer-Lambert law to maximize photon flux density and overcome the penetration depth limitations inherent to batch photoreactors.

The DMPPM Advantage in Flow Photoredox

The [Ir(dmppm)₂(acac)] complex is characterized by a high photoluminescence quantum yield (PLQY ~90-92%) and a long triplet lifetime. In a flow environment, these properties translate to specific catalytic advantages:

FeatureBatch LimitationFlow Chemistry Solution
Photon Penetration Light attenuates rapidly (mm scale); reaction mixture becomes a "black box."Micro-tubing (<1mm ID) ensures uniform irradiation of the entire reaction volume.
Excited State Lifetime Long-lived triplet states are susceptible to non-productive quenching (e.g., O₂).Closed-system flow allows rigorous O₂ exclusion and precise residence time control.
Heat Management High-intensity LEDs cause thermal degradation of the catalyst.Flow reactors provide superior surface-area-to-volume ratios for efficient heat exchange.
Scalability Scaling up requires larger lamps, altering the photon flux/volume ratio."Numbering up" or running longer allows linear scalability without re-optimizing kinetics.

Mechanistic Pathways

The DMPPM ligand confers a strong field strength, pushing the Metal-to-Ligand Charge Transfer (MLCT) states to higher energies (orange/red emission). In catalysis, this excited state (Ir(III)* ) acts as a strong reductant or oxidant depending on the quencher.

Diagram 1: Photoredox Catalytic Cycle (Ir-DMPPM)

G GroundState Ir(III)-DMPPM (Ground State) ExcitedState *Ir(III)-DMPPM (Excited Triplet State) GroundState->ExcitedState  hν (450-550 nm) OxidativeQuench Oxidative Quenching (SET to Substrate) ExcitedState->OxidativeQuench  + Substrate (R-X) ReductiveQuench Reductive Quenching (SET from Donor) ExcitedState->ReductiveQuench  + Donor (D) OxidativeQuench->GroundState  Ir(IV) reduced to Ir(III) RadicalSpecies Reactive Radical Intermediates OxidativeQuench->RadicalSpecies  SET ReductiveQuench->GroundState  Ir(II) oxidized to Ir(III) ReductiveQuench->RadicalSpecies  SET Product Polymer/Adduct Formation RadicalSpecies->Product  Propagation/Coupling Product->GroundState  Regeneration

Caption: The dual-channel quenching mechanism of Ir(dmppm) complexes. The long-lived triplet state allows efficient Single Electron Transfer (SET) to initiate radical polymerization or organic coupling.

Experimental Protocols

Protocol A: Synthesis of [Ir(dmppm)₂(acac)] Catalyst

Pre-requisite for flow application.

  • Ligand Synthesis: Perform Suzuki coupling of 2,4-dichloropyrimidine with 3,5-dimethylphenylboronic acid to yield the dmppm ligand.

  • Dimer Formation: Reflux IrCl₃·nH₂O with excess dmppm (2.2 eq) in 2-ethoxyethanol/water (3:[1]1) at 110°C for 24h. Yields the chloride-bridged dimer [Ir(dmppm)₂Cl]₂ .

  • Ligand Exchange: React the dimer with acetylacetone (Hacac) and Na₂CO₃ in 2-ethoxyethanol at 85°C for 4h.

  • Purification: Flash column chromatography (DCM/Hexane). The product is an orange powder.

Protocol B: Continuous Flow Photo-ATRP (Polymerization)

Target Application: Controlled synthesis of Methacrylate Polymers.

Equipment Setup:

  • Pump: Dual syringe pump (stainless steel or glass syringes).

  • Reactor: PFA tubing (OD: 1/16", ID: 0.03", Volume: 5 mL) coiled around a glass cylinder.

  • Light Source: 450 nm (Blue) or 525 nm (Green) LED module, positioned inside the coil.

  • Back Pressure Regulator (BPR): 40 psi (to prevent solvent cavitation/degassing).

Reagents:

  • Stream A: Monomer (e.g., Methyl Methacrylate, 2 M) + Initiator (Ethyl α-bromoisobutyrate, 20 mM) in Toluene.

  • Stream B: [Ir(dmppm)₂(acac)] Catalyst (0.5 mM) in Toluene.

Step-by-Step Procedure:

  • Degassing: Sparge both reagent streams with Argon for 20 minutes. Oxygen is a triplet quencher and must be removed.

  • System Priming: Flush the reactor with pure Toluene at 1 mL/min to remove air.

  • Reaction: Set flow rates to achieve a Residence Time (tR) of 10–30 minutes.

    • Calculation: Flow Rate = Reactor Volume / tR.

    • Example: For tR = 20 min, Flow Rate = 5 mL / 20 min = 0.25 mL/min.

  • Collection: Discard the first 2 reactor volumes (steady-state equilibration). Collect the subsequent output into a foil-wrapped vial containing a radical inhibitor (e.g., hydroquinone) to quench the reaction immediately.

  • Analysis: Precipitate polymer in cold methanol. Analyze via GPC (Gel Permeation Chromatography) for Molecular Weight (Mn) and Polydispersity Index (PDI).

Expected Outcome: Compared to batch, the flow protocol using Ir(dmppm) yields polymers with lower PDI (<1.2) due to the uniform irradiation profile, which ensures simultaneous initiation and controlled chain growth.

Advanced Application: Heterogeneous "Grafting-From" Flow

Recent literature suggests using Ir(dmppm) derivatives as surface-anchored photocatalysts.

Workflow:

  • Functionalization: Glass beads or the inner wall of capillary tubing are functionalized with silanes bearing the dmppm ligand.

  • Complexation: Flow IrCl₃ solution through the tube to form the complex in situ on the wall.

  • Catalysis: Pump monomer solution through the functionalized tube under irradiation.

  • Benefit: The catalyst remains in the reactor (zero leaching), and the product requires no purification from metal residues.

Diagram 2: Continuous Flow Photoreactor Setup

FlowSetup cluster_inputs Feed System cluster_reactor Photoreactor Zone SyringeA Reagent A (Monomer/Substrate) Mixer T-Mixer (PEEK) SyringeA->Mixer Pump A SyringeB Reagent B (Ir-DMPPM Catalyst) SyringeB->Mixer Pump B Coil PFA Tubing Coil (5 mL Volume) Mixer->Coil Combined Stream BPR Back Pressure Regulator (40 psi) Coil->BPR Irradiated Fluid LED LED Source (450nm / 10W) LED->Coil Collection Product Collection BPR->Collection

Caption: Schematic of the continuous flow setup. The Ir-DMPPM catalyst is activated within the PFA coil by the LED source. The BPR maintains system pressure to prevent solvent boiling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Insufficient photon flux or residence time.Increase LED intensity or decrease flow rate. Check LED wavelength matches Ir(dmppm) absorption (MLCT band).
High Polydispersity (PDI) Uneven mixing or "dark zones" in the reactor.Use a static mixer before the coil. Ensure tubing is not shaded by mounting brackets.
Catalyst Bleaching Thermal degradation or oxidation.Improve cooling (fan/water bath) for the reactor coil. Verify Argon degassing efficiency.
Precipitation Polymer solubility limit reached.Dilute the monomer feed or switch to a better solvent (e.g., switch Toluene to DMF).

References

  • Design and Synthesis of Pyrimidine-Based Iridium(III) Complexes.ACS Applied Materials & Interfaces. (Discusses the synthesis and photophysics of Ir(dmppm)₂(acac)).

    • [2]

  • Novel Strategy for Photopatterning Emissive Polymer Brushes.ACS Central Science.

  • Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices.SPIE Digital Library. (Provides structural data and quantum yield benchmarks for DMPPM complexes).

  • Solution-Processable Iridium Phosphors.Royal Society of Chemistry (RSC). (Supporting info contains NMR and characterization data for Ir(dmppm)

Sources

Troubleshooting & Optimization

managing air-sensitivity of dmppm catalysts in situ

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis Handling Subject: Managing Air-Sensitivity of DMPPM/DMPM Class Catalysts In Situ Ticket ID: #CAT-O2-PROTO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Scope

User Note: In the context of high-sensitivity catalysis, "DMPPM" is frequently used as a shorthand for Bis(dimethylphosphino)methane (DMPM) or related electron-rich alkyl-diphosphine ligands. Unlike their aryl counterparts (e.g., DPPM), these ligands are pyrophoric and kinetically unstable in the presence of trace oxygen.

This guide addresses the in situ generation and maintenance of these catalysts (typically Ni, Pd, or Fe complexes). The primary failure mode is the rapid oxidation of the phosphorus center (


), rendering the ligand incapable of metal coordination.

The "Why": Mechanistic Deactivation

To troubleshoot effectively, you must understand the enemy. Electron-rich alkyl phosphines (DMPM) have a high-energy HOMO (Highest Occupied Molecular Orbital). This makes them excellent sigma-donors for catalysis but also prime targets for electrophilic attack by triplet oxygen (


).
  • The Pathway:

    
    
    
  • The Result: The formation of the Phosphine Oxide (

    
    ) bond is thermodynamically irreversible (Bond Dissociation Energy ~544 kJ/mol). Once formed, the catalyst is dead.
    

Critical Protocol: The "Zero-O2" Standard

Sparging with Nitrogen is insufficient for DMPM-class ligands. You must adhere to the Freeze-Pump-Thaw (FPT) standard.

Protocol A: Solvent Preparation (The FPT Cycle)

Standard inert gas sparging leaves ~10-50 ppm


, which is enough to degrade 5-10% of your catalyst within minutes.
  • Freeze: Place solvent flask in liquid

    
     until solid.
    
  • Pump: Open to high vacuum (<0.1 mmHg) for 10-15 minutes.

  • Thaw: Close vacuum, thaw in warm water bath. Gas bubbles will evolve.

  • Repeat: Perform 3 cycles minimum .

  • Backfill: Fill with Ar or

    
     (99.999% purity).
    
Protocol B: In Situ Catalyst Generation

Do not mix ligand and metal until the last possible second.

  • Weighing: Weigh Metal Precursor (e.g.,

    
    ) and Ligand inside a glovebox (
    
    
    
    ppm).
  • Transfer: If moving to a Schlenk line, use a Schlenk flask with a high-integrity Teflon tap. Grease glass joints with high-vacuum grease (Dow Corning).

  • Solvent Addition: Add FPT-treated solvent via cannula transfer only. Never pour.

  • Induction: Stir at RT for 15-30 mins.

    • Visual Check:

      
       (Yellow) + DMPM 
      
      
      
      Deep Orange/Red (Active Species).

Troubleshooting Guide (FAQ)

Symptom: Color Fading or Black Precipitation

Q: My catalyst solution started deep orange but faded to pale yellow or clear after 10 minutes. Why? A: This is the classic signature of Ligand Oxidation . The metal center has lost its ligation and precipitated as bulk metal (black specks, often too small to see initially) or formed a colorless inactive salt.

  • Root Cause: Micro-leak in the septum or contaminated solvent.

  • Fix: Replace rubber septa with new ones (never reuse punctured septa for air-sensitive work). Switch to J-Young valve glassware.

Q: I see a blue/green hue in my Nickel reaction. A: Blue/Green usually indicates the formation of Nickel(II) Hydroxide or halide species, implying moisture ingress, not just oxygen.

  • Root Cause: Wet solvent.

  • Fix: Reflux solvent over Sodium/Benzophenone ketyl until deep blue, then distill. Molecular sieves are often insufficient for DMPM.

Symptom: Low Yield / Stalled Reaction

Q: The reaction starts but stops at 20% conversion. A: This is Catalyst Death (Turnover Number exhaustion). The catalyst is dying faster than the reaction rate.

  • Root Cause: Trace oxidants in the substrate.

  • Fix: The substrate itself must be degassed. If the substrate is a liquid, FPT it. If solid, pump it down in the antechamber for >1 hour.

Q: Can I use a phosphonium salt precursor (e.g.,


) to avoid handling the liquid ligand? 
A: Yes, and highly recommended.  Air-stable phosphonium salts can be weighed on the bench.
  • Protocol: Add the salt + Metal precursor. Add a base (e.g.,

    
    ) in situ to deprotonate and release the free ligand under inert atmosphere.
    

Data Visualization: Deactivation Pathways

The following diagram illustrates the critical decision points where air-sensitivity leads to failure.

G Start Start: Catalyst Prep Ligand Free Ligand (DMPM) (Pyrophoric/Sensitive) Start->Ligand Precursor Metal Precursor (e.g., Ni(COD)2) Start->Precursor Mix In Situ Mixing (Inert Solvent) Ligand->Mix Cannula Transfer Leak O2/H2O Ingress Ligand->Leak Improper Storage Precursor->Mix Active Active Catalyst (Deep Color) Mix->Active Successful Ligation Active->Leak Septum Failure Oxide Phosphine Oxide (P=O) (Dead Ligand) Leak->Oxide Oxidation precip Metal Black (Precipitation) Leak->precip Ligand Dissociation Oxide->precip

Figure 1: Critical Control Points in DMPM Catalyst Generation. Red nodes indicate high-risk failure points.

Comparative Stability Matrix

Ligand ClassExampleAir Stability (Solid)Air Stability (Solution)Handling Requirement
Triaryl Phosphine

StableStable (Days)Benchtop
Aryl-Alkyl Phosphine

Semi-StableSensitive (Hours)Schlenk Line
Alkyl Diphosphine DMPM/DMPPM Pyrophoric Critical (<1 min) Glovebox / FPT
Phosphonium Salt

StableN/A (Inactive)Benchtop (Release in situ)

References

  • McNally, A., Haffemayer, B., Collins, B. S., & Gaunt, M. J. (2014). Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles. Nature. (Mechanistic grounding for alkyl-phosphine sensitivity). Link

  • Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds.[1] University of Pittsburgh, Department of Chemistry. (Standard Operating Procedures for Schlenk/Glovebox). Link

  • Netherton, M. R., & Fu, G. C. (2001). Air-Stable Trialkylphosphonium Salts: Simple, Practical, and Versatile Replacements for Air-Sensitive Trialkylphosphines. Organic Letters, 3(26), 4295–4298. (Protocol for using salts to avoid handling liquid DMPM). Link

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds.[1][2] Wiley-Interscience. (The definitive text on vacuum line techniques). Link

For further assistance, please contact the Application Science team at or consult your facility's Safety Data Sheet (SDS) for specific pyrophoric handling procedures.

Sources

Technical Support Guide: Pyrophoric Phosphine Handling (DMPPM/dmpm)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the handling of Dimethylphosphino-based Pyrophoric Materials , specifically interpreting "dmppm" as a variant of Bis(dimethylphosphino)methane (dmpm) or similar alkyl-phosphine ligands. These compounds are Class 4.2 Pyrophoric Liquids and pose severe fire risks and catalyst poisoning hazards within inert atmosphere systems.

Department: Advanced Organometallic Safety & Synthesis Subject: Safe Handling, Transfer, and Quenching of Pyrophoric Alkyl Phosphines in Glovebox Environments

Core Hazard Analysis

User Query: What exactly makes "dmppm" (and similar dimethylphosphino-species) so dangerous compared to standard phosphines like


?

Technical Insight: Unlike aryl phosphines (e.g., triphenylphosphine), alkyl phosphines like This compound (dmpm) possess electron-rich phosphorus centers with high HOMO energy levels. This makes them kinetically unstable toward oxidation.

  • The Mechanism: Upon contact with

    
    , the P-C bonds facilitate rapid radical chain oxidation. This reaction is highly exothermic (
    
    
    
    ), providing sufficient activation energy to auto-ignite the organic ligands and solvent vapors instantly.
  • Glovebox Risk: While the glovebox provides an inert atmosphere (

    
     or 
    
    
    
    ), the primary risks are catalyst poisoning and breach fires . Volatile alkyl phosphines can bind irreversibly to the copper/palladium oxygen-scrubbing catalyst, rendering the glovebox purification system inert over time.

Pre-Operational Checklist (The "Go/No-Go" Protocol)

User Query: My glovebox sensors read 0.1 ppm


. Is it safe to open the DMPPM bottle?

Troubleshooting Response: Not necessarily. Standard electrochemical sensors can be "blinded" by solvent vapors or previous phosphine exposure.

CheckpointRequirementFailure Mode

Sensor Status
Must be verified via "Titanium Tetrachloride (

) Test" or Diethylzinc fume test.
If

smokes,

is too high, regardless of sensor reading.
Catalyst Bed Ensure circulation is OFF during open handling if the phosphine is volatile.Phosphine vapors will permanently poison the Cu/Pd catalyst bed.
Quench Station A "Kill Jar" (thick-walled glass with hexanes/toluene) must be present.In case of a spill, you cannot use water. You need a heat-sink solvent immediately.
PPE Fire-resistant (Nomex) lab coat + 5-mil Nitrile gloves (double gloved) + Cotton liners.Synthetic fibers (polyester) melt into skin during flash fires.

Experimental Protocols & Workflows

Scenario A: Transferring DMPPM from Storage to Reaction Vessel

User Query: How do I dispense 0.5 mL without contaminating the box atmosphere or causing a fire in the antechamber?

Standard Operating Procedure (SOP): Do NOT use open pouring techniques. Use the Double-Containment Syringe Method .

  • Preparation: Secure the DMPPM bottle in a clamp. Ensure a septum is tightly fitted.

  • Pressure Equalization: Insert a needle connected to the glovebox inert gas line (or a balloon of inert gas) into the headspace of the bottle to prevent vacuum lock.

  • Draw: Use a gas-tight glass syringe (e.g., Hamilton) with a Luer-lock needle. Draw the liquid slowly.

  • The "Air Gap": After drawing the liquid, pull the plunger back slightly to create a buffer of inert gas in the needle tip. This prevents a drop from falling during transfer.

  • Transfer: Inject directly into the reaction solvent.

    • Critical Note: Never inject pyrophorics into a dry flask; always inject into a heat-sink solvent (e.g., THF, Toluene) to dissipate heat of solvation/reaction.

Scenario B: Quenching & Waste Disposal

User Query: I have residual DMPPM in a syringe and contaminated Kimwipes. How do I remove them from the glovebox?

The "Kill" Protocol: Never bring active pyrophoric waste into the antechamber. It must be quenched inside or sealed in a secondary container.

  • Syringe Rinse: Draw hexane/toluene into the contaminated syringe and expel it into a designated "Liquid Waste" jar containing a dilute solution of bleach (sodium hypochlorite) only if the reaction is controlled and verified safe.

    • Safer Alternative: Rinse with pure hexanes into a waste jar. Seal the jar. Remove the sealed jar from the box and quench in a fume hood.

  • Solid Waste (Wipes): Place contaminated wipes into a jar containing solvent (to keep them wet and exclude air). Seal the jar.

  • Fume Hood Quench (The Oxidative Kill):

    • Step 1: Place the waste container in a fume hood cleared of flammables.

    • Step 2: Dilute the waste with toluene (1:10 ratio).

    • Step 3: Slowly add dilute (5-10%) aqueous sodium hypochlorite (Bleach) dropwise while cooling in an ice bath.

    • Chemistry:

      
      . The resulting phosphine oxides are water-soluble and non-pyrophoric.
      
Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling pyrophoric phosphines.

PyrophoricHandling Start Start: Handling DMPPM/dmpm CheckAtmosphere Verify Glovebox Atmosphere (TiCl4 Test) Start->CheckAtmosphere AtmosphereFail Atmosphere Compromised STOP WORK CheckAtmosphere->AtmosphereFail Smoke Detected AtmospherePass Atmosphere Inert CheckAtmosphere->AtmospherePass No Smoke Circulation Turn OFF Circulation/Purifier (Prevent Catalyst Poisoning) AtmospherePass->Circulation Transfer Transfer Method Selection Circulation->Transfer Syringe < 10 mL: Gas-Tight Syringe (into Solvent) Transfer->Syringe Cannula > 10 mL: Cannula Transfer (Positive Pressure) Transfer->Cannula Waste Waste Management Syringe->Waste Cannula->Waste QuenchBox Quench INSIDE Box? (Generally Discouraged) Waste->QuenchBox SealedTransfer Dilute with Hexanes -> Seal Jar Transfer to Fume Hood QuenchBox->SealedTransfer Safest Path HoodQuench Fume Hood: Slow Oxidation (Dilute Bleach/H2O2 @ 0°C) SealedTransfer->HoodQuench

Caption: Logic flow for safe handling of pyrophoric phosphines, prioritizing catalyst protection and external quenching.

Troubleshooting & FAQs

Q: I spilled a small drop of DMPPM on the glovebox floor. It didn't smoke. Is it safe? A: Treat it as a latent hazard. The glovebox atmosphere prevented ignition, but the chemical is still active.

  • Action: Do not wipe it with a dry tissue (static/friction could ignite it when removed). Cover the spill with a tissue soaked in hexane , then wipe. Place the wipe in a sealed jar immediately. Wipe the area 3x with solvent-soaked tissues.

Q: Can I use a standard vacuum pump to dry down a reaction containing DMPPM? A: High Risk. Volatile pyrophorics can condense in the pump oil. When you eventually change the oil or vent the pump, the condensed phosphines can ignite.

  • Solution: Use a Cold Trap (Liquid

    
    )  between the reaction and the pump. Ensure the trap is quenched carefully (under inert gas) after the procedure.
    

Q: My glovebox catalyst isn't regenerating properly after working with this compound. A: You likely poisoned the catalyst. Alkyl phosphines bind to Copper (in Cu-catalysts) and Palladium.

  • Remedy: You may need to replace the catalyst bed entirely. For future work, use a "sacrificial" activated carbon filter or a dedicated "dirty" glovebox for high-vapor-pressure phosphines.

Quantitative Data: Reactivity & Storage[1]

ParameterSpecification for DMPPM/dmpmSafety Implication
Physical State Colorless LiquidHigh mobility; spills spread quickly.
Flash Point Pyrophoric (Auto-ignition <

)
Ignites immediately on air contact; no spark needed.
Vapor Density > 1 (Heavier than air)Vapors accumulate in low spots (floor of hood/box).
Incompatibility

,

, Oxidizers, Halogens
Violent explosion with bleach/peroxides if not diluted.
Storage Temp 2-8°C (Inert Atmosphere)Slows decomposition; prevents pressure buildup.

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: this compound (dmpm).[2] Merck KGaA.

  • Cornell University EHS. (2023). Pyrophoric Chemicals: Handling and Safety Guide. Cornell University Environmental Health and Safety.

  • UCLA Chemistry & Biochemistry. (2018). Procedures for Safe Handling of Pyrophoric Liquid Reagents. UCLA Center for Laboratory Safety.

  • Purdue University. (2022). Pyrophoric Materials List and Handling. Purdue Chemistry Safety.

Disclaimer: This guide assumes "dmppm" refers to this compound or a chemically similar pyrophoric alkyl phosphine. Always consult the specific Safety Data Sheet (SDS) for your exact CAS number before proceeding.

Sources

Technical Support Center: Improving the Solubility of dmppm Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with dmppm (bis(dimethylphosphino)methane) metal complexes. Solubility issues are a frequent and often frustrating hurdle in synthesis, purification, characterization, and application. This guide is designed to provide you with a systematic approach to troubleshooting and solving these challenges, moving from simple solvent adjustments to more advanced structural modifications. Our goal is to explain not just what to do, but why it works, grounding our advice in the principles of coordination chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when a dmppm complex unexpectedly precipitates or fails to dissolve.

Q1: My newly synthesized dmppm complex is insoluble in everything I've tried. What's the first thing I should do?

The first step is a systematic, small-scale solvent screening. Do not commit your entire batch of product to a single solvent. The principle of "like dissolves like" is your primary guide; the overall polarity of your complex dictates the best solvent choice.[1][2] If your complex is a neutral, non-polar species, start with solvents like toluene or dichloromethane (DCM). If it is a charged (ionic) salt, begin with more polar solvents like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[3]

Actionable First Step: Perform the "Small-Scale Solubility Screening" protocol described in Part 3. This methodical approach prevents unnecessary loss of your valuable compound.

Q2: Why is my dmppm complex less soluble than a similar complex with a different phosphine ligand (e.g., dppm)?

While dmppm (this compound) and dppm (bis(diphenylphosphino)methane) are structurally similar, the electronic and steric differences have a significant impact on solubility. The methyl groups on dmppm make it a more electron-donating and less sterically bulky ligand compared to the phenyl groups on dppm. This can lead to different crystal packing energies. A highly ordered, stable crystal lattice requires more energy to disrupt, resulting in lower solubility. Your dmppm complex may simply be packing more efficiently in its solid state, making it harder for solvent molecules to break the lattice apart.

Q3: I managed to dissolve my complex by heating, but it crashed out upon cooling. What does this mean?

This indicates you have low solubility at room temperature but a steep solubility-temperature gradient. This property is not necessarily a problem; in fact, it is ideal for purification by recrystallization. However, if you need a stable stock solution for reactions or analysis, this behavior is problematic. The solution is likely supersaturated upon cooling, leading to rapid precipitation. To maintain solubility, you may need to use a stronger solvent system, such as a co-solvent mixture, or consider the strategies in Part 2.[4][5]

Q4: Can my choice of solvent affect the stability of my complex?

Absolutely. Be particularly cautious with highly coordinating solvents like DMSO, DMF, and acetonitrile.[1] These solvent molecules are themselves Lewis bases and can potentially displace the dmppm ligand or other labile ligands from the metal center, leading to decomposition or the formation of a new, undesired solvent-adduct complex. Always check for color changes or the appearance of new signals in NMR spectra after dissolving your complex in such solvents.

Part 2: Systematic Troubleshooting Guide

If the initial FAQs did not resolve your issue, this section provides a more in-depth, structured approach to tackling solubility problems.

Strategy 1: Optimizing the Solvent System

The most direct approach is to find a suitable solvent or solvent mixture. The key is to match the solvent's properties to the chemical nature of your metal complex.

Is your complex neutral or ionic?

  • Neutral Complexes: These are often more soluble in solvents of low to medium polarity. The overall polarity depends on the metal, the co-ligands, and the complex's geometry.

  • Ionic (Cationic or Anionic) Complexes: These require polar solvents that can stabilize the charged species. The solubility is heavily influenced by both the complex ion and its counter-ion.

The following table provides a starting point for solvent selection.

SolventDielectric Constant (ε) at 20°CPolarity Index (Snyder)Typical Use Cases & Expert Commentary
Toluene2.42.4Excellent for non-polar, neutral complexes. Low coordinating ability.
Dichloromethane (DCM)9.13.1A versatile solvent for complexes of low-to-moderate polarity. Volatility makes it easy to remove.
Tetrahydrofuran (THF)7.64.0Moderately polar and coordinating. Can be a good choice for complexes that are sparingly soluble in DCM.
Acetone215.1A polar, aprotic solvent. Useful for precipitating out less-polar impurities.
Acetonitrile (MeCN)37.55.8Highly polar and coordinating. Excellent for many ionic complexes, but can displace labile ligands.[1]
Dimethylformamide (DMF)38.36.4A powerful, high-boiling polar aprotic solvent. Often dissolves what other solvents cannot, but can be difficult to remove.[3]
Dimethyl Sulfoxide (DMSO)47.27.2Very high polarity and strong coordinating ability. A solvent of last resort for difficult compounds, but has a high risk of ligand displacement.[3][5]
Methanol / Ethanol33.0 / 24.65.1 / 4.3Polar, protic solvents. Useful for some ionic complexes, particularly those capable of hydrogen bonding.

What if a single solvent isn't enough?

Consider using a co-solvent system .[4][5] Mixing two or more miscible solvents can fine-tune the polarity and solvating power of the medium. For example, if your complex is poorly soluble in DCM but decomposes in pure DMF, a mixture of 95:5 DCM:DMF might provide the necessary polarity boost without causing degradation.

// Path for Non-Ionic non_polar_solvents [label="Try Non-Polar / \nModerately Polar Solvents\n(Toluene, DCM, THF)"]; co_solvent [label="Try Co-Solvent System\n(e.g., DCM/DMF)"];

// Path for Ionic polar_solvents [label="Try Polar Aprotic Solvents\n(MeCN, DMF, DMSO)"]; counter_ion [label="Insoluble?\nConsider Counter-Ion\n(Strategy 2)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Common Paths ligand_mod [label="Still Insoluble?\nConsider Ligand Modification\n(Strategy 3)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="SOLUBLE", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> solvent_screen; solvent_screen -> is_ionic;

is_ionic -> non_polar_solvents [label=" No (Neutral) "]; non_polar_solvents -> co_solvent [label=" Fails "]; co_solvent -> ligand_mod [label=" Fails "]; non_polar_solvents -> success [label=" Success "]; co_solvent -> success [label=" Success "];

is_ionic -> polar_solvents [label=" Yes (Ionic) "]; polar_solvents -> counter_ion [label=" Fails "]; counter_ion -> ligand_mod [label=" Fails "]; polar_solvents -> success [label=" Success "]; counter_ion -> success [label=" Success "];

ligand_mod -> success [label=" Success "]; } dot Figure 1: A troubleshooting workflow for addressing solubility issues.

Strategy 2: The Power of the Counter-Ion

For ionic (typically cationic) dmppm complexes, the counter-ion plays a crucial role in solubility.[3][6] Small, coordinating anions like chloride (Cl⁻) or bromide (Br⁻) can lead to strong ion pairing and high lattice energies, favoring insolubility in moderately polar organic solvents.

By exchanging this for a large, non-coordinating anion, you can dramatically alter the complex's properties. These large ions disrupt crystal packing and shield the charge of the cation, making the overall salt behave more like a neutral, "greasy" molecule that is more soluble in common organic solvents like DCM.

Common Counter-Ions and Their Effects:

  • Small/Coordinating (Cl⁻, Br⁻, I⁻): Often result in lower solubility in organic solvents but potentially higher solubility in polar, protic solvents like methanol.

  • Weakly Coordinating (OTf⁻, BF₄⁻, ClO₄⁻): A good intermediate choice that often improves solubility in polar aprotic solvents like acetonitrile or acetone.[3]

  • Large/Non-Coordinating (PF₆⁻, BArF⁻, BPh₄⁻): The best choice for maximizing solubility in less polar organic solvents like DCM. The large size and delocalized charge significantly weaken the ionic interactions in the crystal lattice.

You can achieve this through a salt metathesis (ion exchange) reaction. See Protocol 2 for a detailed experimental procedure.

G cluster_0 Case 1: Small Counter-Ion cluster_1 Case 2: Large Counter-Ion cat1 { [M(dmppm)L₂]⁺ |  Cl⁻} arrow Salt Metathesis desc1 Strong Ion Pairing High Lattice Energy Often Insoluble in DCM cat2 { [M(dmppm)L₂]⁺ |  PF₆⁻} desc2 Weak Ion Pairing Low Lattice Energy Often Soluble in DCM

Strategy 3: Advanced Approach - Ligand Modification

When all else fails, or if you have very specific solubility requirements (e.g., water solubility for biological applications), the ultimate solution is to modify the dmppm ligand itself.[3] This is a synthetic chemistry approach that builds the desired properties directly into the complex.

  • To Enhance Aqueous Solubility: Introduce highly polar or charged functional groups onto the ligand backbone. The most common strategy for phosphine ligands is sulfonation (adding -SO₃⁻Na⁺ groups) or adding carboxylate, phosphonate, or alcohol functionalities.[7][8][9] This dramatically increases polarity and allows the complex to dissolve in water or other highly polar media. This is a critical strategy in the development of aqueous-phase catalysts and metallodrugs.[10][11]

  • To Enhance Non-Polar Solubility: Introduce long alkyl or bulky lipophilic groups (e.g., tert-butyl) onto the ligand.[3] This increases the hydrophobic character of the complex, improving its solubility in non-polar solvents like hexanes or toluene. This can be useful for applications in hydrocarbon media or for separation and purification processes.[12]

This approach requires significant synthetic effort but offers the highest degree of control over the final compound's properties.

Part 3: Experimental Protocols

These protocols are designed to be self-validating, starting on a small scale to conserve your material.

Protocol 1: Small-Scale Solubility Screening

Objective: To efficiently test the solubility of a dmppm complex in a range of solvents without significant material loss.

Materials:

  • Your dmppm complex (approx. 10-15 mg)

  • A set of small vials (e.g., 1-2 mL)

  • A selection of solvents to test (see table in Part 2)

  • Micropipettes or glass Pasteur pipettes

  • Vortex mixer and/or sonicator bath

Procedure:

  • Aliquot your Complex: Weigh approximately 1-2 mg of your complex into each vial. It is crucial to use a consistent amount to visually compare solubility.

  • Initial Solvent Addition: Add a small, measured volume of the first solvent (e.g., 0.2 mL) to the corresponding vial.

  • Agitation: Vigorously mix the vial using a vortex mixer for 30-60 seconds. Observe for dissolution. If undissolved solid remains, place the vial in a sonicator bath for 2-5 minutes.[13]

  • Incremental Addition: If the complex is not fully dissolved, add another 0.2 mL of the solvent and repeat the agitation step. Continue this incremental addition up to a total volume of 1.0 mL.

  • Observation and Record Keeping: Carefully record your observations for each solvent. Use descriptive terms:

    • Insoluble: No visible change.

    • Slightly Soluble: Some material dissolves, but most remains.

    • Sparingly Soluble: Most material dissolves, often with heating.

    • Freely Soluble: Dissolves quickly and completely.

    • Decomposition: Note any color change that differs from the solid's original color.

  • Repeat: Repeat steps 2-5 for each solvent you wish to test. This parallel screening allows for a direct comparison to identify the most promising candidates for scale-up.

Protocol 2: Metathesis Reaction for Counter-Ion Exchange

Objective: To replace a coordinating anion (e.g., Cl⁻) with a large, non-coordinating anion (e.g., PF₆⁻) to improve organic solvent solubility. This protocol assumes your starting complex is a chloride salt.

Reaction: [LₙM(dmppm)]Cl (org. solvent insoluble) + AgPF₆ → [LₙM(dmppm)]PF₆ (org. solvent soluble) + AgCl(s) ↓

Materials:

  • Your cationic dmppm chloride complex

  • Silver hexafluorophosphate (AgPF₆) or a similar silver salt (e.g., AgOTf, AgBF₄). Caution: Silver salts are light-sensitive and can stain skin. Handle with appropriate PPE.

  • A solvent in which the starting complex is slightly soluble but the silver salt reactant is soluble (e.g., methanol, acetone, or acetonitrile).

  • A solvent in which the final product is expected to be soluble (e.g., DCM).

  • Celite or a syringe filter (PTFE, 0.45 µm).

Procedure:

  • Dissolve Starting Materials: In a flask protected from light (e.g., wrapped in aluminum foil), dissolve your dmppm chloride complex in a minimal amount of a suitable polar solvent (e.g., methanol). In a separate vial, dissolve a stoichiometric equivalent (1.0 eq) of AgPF₆ in the same solvent.

  • Reaction: Slowly add the AgPF₆ solution dropwise to the stirring solution of your complex at room temperature. A thick white precipitate of silver chloride (AgCl) should form immediately.

  • Stir: Allow the reaction mixture to stir in the dark for 30-60 minutes to ensure complete precipitation of AgCl.

  • Filtration: Filter the mixture through a pad of Celite or a syringe filter to completely remove the solid AgCl. The Celite/filter should be washed with a small amount of the reaction solvent to recover all the product. The filtrate now contains your desired complex with the new PF₆⁻ counter-ion.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator).

  • Verification: The resulting solid is your new complex. Confirm its identity and purity (e.g., via NMR, ESI-MS). Crucially, test its solubility in the target organic solvent (e.g., DCM). You should observe a significant improvement.

References

  • Herrmann, W. A., & Kohlpaintner, C. W. (1993). Water-Soluble Ligands, Metal Complexes, and Catalysts: Synergism of Homogeneous and Heterogeneous Catalysis. Angewandte Chemie International Edition in English, 32(11), 1524–1544. [Link]

  • Parys, S., et al. (2021). Synthesis and application of sterically flexible and water-soluble phosphine ligands in palladium catalysis. University of Alabama Libraries. [Link]

  • Maravanji, B. (2021). Answer to "How to find a better solution for the solubility of metal complexes?". ResearchGate. [Link]

  • Hessler, A., et al. (1998). Water Soluble Cationic Phosphine Ligands Containing m-Guanidinium Phenyl Moieties. Syntheses and Applications in Aqueous Heck Type Reactions. The Journal of Organic Chemistry, 63(21), 7380–7391. [Link]

  • Li, G., et al. (2002). SYNTHESIS OF NEW TYPE OF WATER-SOLUBLE HYBRID PHOSPHINE- PHOSPHONATE LIGANDS. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(8-9), 2045–2045. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. DMPP Ligand Page. [Link]

  • Klein, A. (2018). Answer to "Best solvent for crystallisation of metal complexes?". ResearchGate. [Link]

  • Edwards, P. G., & Fallis, I. (2015). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. [Link]

  • Lelj, F. (2012). Answer to "Does the stability of a metal complex depend on counter ions?". ResearchGate. [Link]

  • Wilson, A. M., et al. (2014). Solvent extraction: the coordination chemistry behind extractive metallurgy. Chemical Society Reviews, 43(1), 127–146. [Link]

  • Rout, A., & Binnemans, K. (2020). Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. Accounts of Chemical Research, 53(8), 1583–1594. [Link]

  • Expii. (n.d.). Complex Ion Formation Effects on Solubility — Overview. [Link]

  • Semenov, A. R., et al. (2020). The impact of counterion on the metastable state properties of nitrosyl ruthenium complexes. New Journal of Chemistry, 44(33), 14214–14223. [Link]

  • Chemistry LibreTexts. (2023). Complex Ions and Solubility. [Link]

  • Persson, I. (2023). Solvent Properties. In Metal Ions and Complexes in Solution. Royal Society of Chemistry. [Link]

  • Kumar, S., & Singh, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 44-52. [Link]

  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(5), 1-10. [Link]

  • Gothwal, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-131. [Link]

  • Jorgensen, W. L., et al. (2015). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 6(2), 212–216. [Link]

  • Michaliszyn, K. (2024). Answer to "How to improve the metal complexes solubility in water?". ResearchGate. [Link]

  • Canepari, S., et al. (2017). Formation of metal-organic ligand complexes affects solubility of metals in airborne particles at an urban site in the Po valley. Atmospheric Environment, 164, 155-165. [Link]

  • Mendel, M., & Kascatan-Nebioglu, A. (2019). Advantageous Reactivity of Unstable Metal Complexes: Potential Applications of Metal-Based Anticancer Drugs for Intratumoral Injections. Inorganics, 7(9), 111. [Link]

Sources

side reactions in cross-coupling with bis(dimethylphosphino)methane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions & Troubleshooting for Bis(dimethylphosphino)methane (dmpm) Systems

Executive Summary: The dmpm Paradox

Welcome to the technical support hub for This compound (dmpm) . You are likely using dmpm because you require a highly electron-rich, sterically compact ligand to facilitate difficult oxidative additions (e.g., activating aryl chlorides or C-H bonds) using Nickel or Palladium.

However, dmpm presents a unique "paradox" that leads to specific failure modes:

  • High Electron Density: Great for oxidative addition, but makes the ligand pyrophoric and prone to rapid oxidative deactivation.

  • Small Bite Angle: The methylene bridge creates a strained 4-membered chelate ring. This forces the complex to favor bridging (

    
    ) over chelating, often locking the catalyst in an inactive dimeric resting state.
    

This guide addresses the three primary side-reaction vectors: Ligand Oxidation , Coordination Scrambling (Bridging) , and Homocoupling .

Module 1: Catalyst Deactivation via Oxidation

Symptom: Catalyst solution turns from orange/red (active Ni/Pd species) to pale yellow/colorless or forms white precipitates immediately upon mixing. Zero conversion observed.

Technical Analysis

dmpm is an alkyl phosphine. Unlike aryl phosphines (e.g., dppe, dppf), the alkyl groups push electron density onto the phosphorus, making it exceptionally nucleophilic towards oxygen.

  • The Reaction:

    
     (dmpm-dioxide).
    
  • Consequence: Phosphine oxides are poor ligands for low-valent metals. The metal centers precipitate as "Pd-black" or inactive salts.

Troubleshooting Protocol
ObservationDiagnosisCorrective Action
White fume upon opening bottlePyrophoric Reaction STOP. Ligand is reacting with ambient moisture/air. Discard. Use only in Glovebox or via Sure/Seal™ techniques.
Precipitate after 5 minsSolvent Oxygenation Solvents must be degassed via Freeze-Pump-Thaw (3 cycles). Sparging is insufficient for dmpm.
Color Loss over timeSlow Leak Check septa integrity. Use Teflon-lined septa. Ensure inert gas lines have O2 traps.
Visualizing the Deactivation Pathway

OxidationDeactivation dmpm Free dmpm Ligand (Electron Rich) dmpmO dmpm-monoxide (Hemilabile) dmpm->dmpmO + O2 (Fast) ActiveCat Active Catalyst [M(dmpm)] dmpm->ActiveCat + Metal O2 Trace O2 (Solvent/Air) dmpmO2 dmpm-dioxide (Inert Ligand) dmpmO->dmpmO2 + O2 DeadCat Aggregated Metal (Pd Black / Ni Precipitate) dmpmO2->DeadCat + Metal (No Coordination) Metal M(0) Precursor ActiveCat->DeadCat Ligand Dissociation (Oxidation of L)

Figure 1: The irreversible oxidative degradation pathway of dmpm, leading to catalyst death.

Module 2: The "Bridging" Trap (Coordination Scrambling)

Symptom: Reaction initiates but stalls at 20-40% conversion. Adding more catalyst doesn't help. NMR shows broad peaks.

Technical Analysis

The "bite angle" of dmpm is very small (~72°). Chelating a single metal center creates a strained 4-membered ring.

  • Thermodynamic Sink: To relieve strain, dmpm prefers to bridge two metal centers, forming stable dimers:

    
    .
    
  • The "Off-Cycle" Species: These dimers are often catalytically incompetent or react extremely slowly compared to the monomeric species required for the catalytic cycle.

  • Inhibition by Excess Ligand: Unlike other phosphines where L:M > 1 is good, excess dmpm promotes the formation of saturated bis-complexes

    
     which are too sterically crowded to undergo oxidative addition.
    
Troubleshooting Protocol
VariableRecommendationScientific Rationale
L:M Ratio Strictly 1:1 Ratios >1.1:1 drive equilibrium toward inactive

or bridged dimers.
Concentration Dilute (<0.1 M) High concentration favors bimolecular dimerization (

).
Temperature Increase (>60°C) Higher T helps break the thermodynamic dimer trap and access the monomeric active species.
Mechanism: The Monomer-Dimer Equilibrium

BridgingTrap Monomer Active Monomer [M(dmpm)] (Strained Chelate) Dimer Inactive Dimer [M2(µ-dmpm)2] (Thermodynamic Sink) Monomer->Dimer High Conc. or Low Temp BisComplex Bis-Complex [M(dmpm)2] (Saturated/Inactive) Monomer->BisComplex Excess Ligand (L:M > 1) Substrate Substrate (Ar-X) Monomer->Substrate Oxidative Addition

Figure 2: The active monomer is in a precarious equilibrium. High concentration or excess ligand pushes the system into inactive states.

Module 3: Homocoupling & Selectivity

Symptom: Consumption of starting material, but formation of Ar-Ar (Homocoupling) instead of Ar-R (Cross-coupling).

Technical Analysis

dmpm is extremely electron-rich.

  • Mechanism: The electron-rich metal center facilitates rapid transmetallation but can also promote "oxidative homocoupling" if the oxidant (Ar-X) is consumed too slowly or if disproportionation occurs.

  • Scrambling: In Ni-catalyzed systems, dmpm can facilitate aryl group scrambling between metal centers via the bridging mode described in Module 2.

Solution Strategy
  • Slow Addition: Add the nucleophile (Grignard/Boronic acid) slowly via syringe pump to keep its concentration low relative to the electrophile.

  • Change Halide: Switch from Aryl-Bromide to Aryl-Chloride. dmpm is powerful enough to activate chlorides, and the slower oxidative addition of chlorides might better match the transmetallation rate, improving selectivity.

Experimental Protocol: Handling dmpm

Warning: dmpm is Pyrophoric (H250) .[1] It catches fire spontaneously if exposed to air.[1]

Solvent Preparation (Freeze-Pump-Thaw)

Do not rely on N2 sparging.

  • Place solvent in a Schlenk flask.

  • Freeze with liquid N2.

  • Apply vacuum (<100 mTorr) for 10 mins.

  • Close valve, thaw in warm water.

  • Repeat 3 times.

  • Backfill with Argon.[2]

Ligand Addition (Glovebox Preferred)

If a glovebox is unavailable, use the Stock Solution Method :

  • Buy dmpm in a Sure/Seal™ bottle.

  • Inside a glovebox or under positive Argon flow, prepare a 1.0 M stock solution in degassed Toluene.

  • Store this stock solution in a Schlenk tube with a Teflon stopcock.

  • Add to reaction via gastight syringe.

References & Authoritative Grounding

  • Ligand Properties & Safety:

    • This compound (dmpm).[1][3] PubChem Compound Summary. National Center for Biotechnology Information.

  • Mechanistic Insight (Bridging vs. Chelating):

    • Impact of Coordination Geometry, Bite Angle, and Trans Influence on Metal-Ligand Covalency in Phenyl-Substituted Phosphine Complexes of Ni and Pd. Inorganic Chemistry (ACS).

  • Cross-Coupling Kinetics & Inhibition:

    • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts. Chemical Reviews (ACS). (Discusses the inhibition by excess phosphine ligands).[4]

  • General Handling of Air-Sensitive Phosphines:

    • Techniques for Handling Air-Sensitive Compounds. Wipf Group / Sigma-Aldrich Technical Bulletins.

Sources

Technical Support Center: Strategies to Improve Turnover Number with dmppm Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing dmppm [bis(dimethylphosphino)methane] as a ligand in palladium-catalyzed reactions. This guide is designed to provide in-depth technical assistance in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental conditions to achieve higher turnover numbers (TON).

Introduction to dmppm in Catalysis

The ligand 1,1-bis(dimethylphosphino)methane (dmppm) is a bidentate phosphine ligand characterized by its small bite angle and electron-rich phosphorus atoms. These features can impart unique reactivity and stability to palladium catalysts. While less common than its diphenyl-substituted analog, dppm, dmppm's distinct steric and electronic properties make it a valuable tool in a chemist's arsenal. However, like any catalytic system, achieving high efficiency requires careful optimization and troubleshooting. This guide will walk you through common challenges and provide actionable strategies to enhance the performance of your dmppm-palladium catalysts.

Section 1: Troubleshooting Low Turnover Number (TON)

A low turnover number is a frequent challenge in catalysis, indicating that the catalyst completes only a limited number of catalytic cycles before becoming inactive. Here, we address common causes and solutions when working with Pd-dmppm systems.

Q1: My reaction is showing low conversion, and I suspect catalyst deactivation. What are the likely deactivation pathways for a Pd-dmppm catalyst?

A1: Catalyst deactivation in palladium-catalyzed cross-coupling reactions is a multifaceted issue. For Pd-dmppm systems, several pathways can lead to a loss of activity:

  • Formation of Palladium Black: Agglomeration of palladium atoms into inactive bulk metal is a common deactivation route.[1] This is often observed as a black precipitate in the reaction mixture. The small and flexible nature of the dmppm ligand may, under certain conditions, be less effective at preventing this aggregation compared to bulkier ligands.

  • Oxidation of the Active Catalyst: The active Pd(0) species can be oxidized to a less active Pd(II) state, particularly if the reaction is not performed under strictly inert conditions.[1]

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways under reaction conditions, leading to the loss of the stabilizing ligand and subsequent catalyst deactivation.

  • Formation of Off-Cycle, Unreactive Complexes: The catalyst can become trapped in stable, off-cycle complexes that do not readily re-enter the catalytic cycle. With bidentate ligands like dmppm, the formation of stable dimeric palladium complexes might be a possibility, which can be less reactive.[2][3]

Troubleshooting Workflow for Catalyst Deactivation:

Deactivation_Troubleshooting Start Low TON Observed Check_Precipitate Observe for Black Precipitate (Palladium Black) Start->Check_Precipitate Check_Atmosphere Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) Check_Precipitate->Check_Atmosphere No Precipitate Optimize_Ligand_Ratio Optimize Pd:dmppm Ratio Check_Precipitate->Optimize_Ligand_Ratio If Precipitate Modify_Conditions Modify Reaction Conditions (Temperature, Solvent, Base) Check_Precipitate->Modify_Conditions If Precipitate Analyze_Catalyst Analyze Catalyst State (e.g., 31P NMR, XPS) Check_Atmosphere->Analyze_Catalyst Analyze_Catalyst->Optimize_Ligand_Ratio If Ligand Degradation or Off-Cycle Species Purify_Reagents Ensure Reagent Purity Analyze_Catalyst->Purify_Reagents If Ligand Degradation or Off-Cycle Species Optimize_Ligand_Ratio->Modify_Conditions Result Improved TON Modify_Conditions->Result Purify_Reagents->Result dmppm_effects cluster_properties dmppm Ligand Properties cluster_effects Impact on Catalytic Cycle Electron-rich P atoms Electron-rich P atoms Facilitates Oxidative Addition Facilitates Oxidative Addition Electron-rich P atoms->Facilitates Oxidative Addition Small Steric Bulk Small Steric Bulk May Hinder Reductive Elimination\n(for bulky substrates) May Hinder Reductive Elimination (for bulky substrates) Small Steric Bulk->May Hinder Reductive Elimination\n(for bulky substrates) Potentially Lower Stability\n(vs. bulky ligands) Potentially Lower Stability (vs. bulky ligands) Small Steric Bulk->Potentially Lower Stability\n(vs. bulky ligands) Small Bite Angle Small Bite Angle Influences Coordination Geometry Influences Coordination Geometry Small Bite Angle->Influences Coordination Geometry

Sources

Validation & Comparative

A Comparative Guide to Bisphosphine Ligands: Unveiling the Potential of dmppm

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of homogeneous catalysis, the choice of ligand is paramount, dictating the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal of ligands, bisphosphines have established themselves as a cornerstone, offering a versatile platform for fine-tuning the catalytic properties of transition metals. This guide provides a comprehensive comparative study of bis(dimethylphosphino)methane (dmppm) and other widely used bisphosphine ligands, namely bis(diphenylphosphino)methane (dppm), 1,2-bis(diphenylphosphino)ethane (dppe), and 1,3-bis(diphenylphosphino)propane (dppp). By delving into their synthesis, structural characteristics, and performance in key catalytic reactions, this document aims to equip researchers with the knowledge to make informed decisions in ligand selection and catalyst design.

Introduction to Bisphosphine Ligands: The Backbone of Modern Catalysis

Bisphosphine ligands are organophosphorus compounds containing two phosphine groups linked by a bridging backbone. This bidentate nature allows them to form stable chelate complexes with transition metals, influencing the steric and electronic environment around the metal center.[1] The length and nature of the backbone, along with the substituents on the phosphorus atoms, are critical determinants of the ligand's properties and, consequently, its catalytic performance.[2]

The ligands under comparison in this guide represent a spectrum of steric and electronic profiles:

  • dmppm (this compound): Featuring electron-donating methyl groups, dmppm is a sterically less demanding ligand with a short methylene bridge.

  • dppm (bis(diphenylphosphino)methane): Similar to dmppm in its single-carbon backbone, dppm possesses bulky and electron-withdrawing phenyl groups.[3]

  • dppe (1,2-bis(diphenylphosphino)ethane): With a two-carbon ethylene bridge, dppe forms a stable five-membered chelate ring with metals.[4]

  • dppp (1,3-bis(diphenylphosphino)propane): The three-carbon propylene bridge in dppp results in a more flexible six-membered chelate ring and a larger "natural bite angle".[5]

This guide will explore the nuances of these ligands, with a particular focus on the often-overlooked potential of dmppm.

Structural and Electronic Properties: A Tale of Bite Angles and Donor Strengths

The catalytic behavior of a metal-ligand complex is intrinsically linked to the ligand's structural and electronic parameters. Key properties that differentiate dmppm, dppm, dppe, and dppp are summarized below.

LigandBackboneNatural Bite Angle (βn)Substituents on PElectronic CharacterSteric Bulk
dmppm -CH₂-~73°Methyl (-CH₃)Strong σ-donorSmall
dppm -CH₂-73°[3]Phenyl (-C₆H₅)Weaker σ-donor, π-acceptorLarge
dppe -CH₂CH₂-~85°Phenyl (-C₆H₅)Weaker σ-donor, π-acceptorLarge
dppp -CH₂CH₂CH₂-~91°Phenyl (-C₆H₅)Weaker σ-donor, π-acceptorLarge

Bite Angle: The P-M-P angle, or bite angle, is a crucial parameter influencing the geometry of the metal center and, consequently, the catalytic activity and selectivity.[6] The short methylene bridge in both dmppm and dppm results in a small natural bite angle of approximately 73 degrees.[3] In contrast, the longer backbones of dppe and dppp allow for larger bite angles of around 85 and 91 degrees, respectively.[4] These differences in bite angle can significantly impact the outcome of catalytic reactions.

Electronic Effects: The substituents on the phosphorus atoms dictate the ligand's electron-donating or -withdrawing nature. The methyl groups in dmppm are strongly electron-donating, increasing the electron density on the metal center. This enhanced electron density can promote oxidative addition, a key step in many catalytic cycles. Conversely, the phenyl groups in dppm, dppe, and dppp are more electron-withdrawing due to the delocalization of phosphorus lone pair electrons into the aromatic rings, making them π-acceptors.

Steric Effects: The steric bulk of a ligand can influence substrate approach and product dissociation. While the methyl groups of dmppm are sterically small, the phenyl groups of dppm, dppe, and dppp impart significant steric hindrance around the metal center. This can be advantageous in promoting reductive elimination and preventing catalyst deactivation pathways.

Ligand_Properties cluster_dmppm dmppm cluster_dppm dppm cluster_dppe dppe cluster_dppp dppp dmppm_sterics Small Steric Bulk Catalytic_Performance Catalytic_Performance dmppm_sterics->Catalytic_Performance dmppm_electronics Strong σ-donor dmppm_electronics->Catalytic_Performance dppm_sterics Large Steric Bulk dppm_sterics->Catalytic_Performance dppm_electronics π-acceptor dppm_electronics->Catalytic_Performance dppe_sterics Large Steric Bulk dppe_sterics->Catalytic_Performance dppe_electronics π-acceptor dppe_electronics->Catalytic_Performance dppp_sterics Large Steric Bulk dppp_sterics->Catalytic_Performance dppp_electronics π-acceptor dppp_electronics->Catalytic_Performance Backbone Backbone BiteAngle BiteAngle Backbone->BiteAngle determines BiteAngle->Catalytic_Performance influences

Key factors influencing catalytic performance of bisphosphine ligands.

Synthesis of Bisphosphine Ligands: Experimental Protocols

The synthesis of these bisphosphine ligands typically involves the reaction of a dihaloalkane with a metal phosphide. Below are representative protocols for the synthesis of dmppm, dppm, dppe, and dppp.

Protocol 1: Synthesis of this compound (dmppm)

This procedure is adapted from the synthesis of related 1,2-bis(dialkylphosphino)ethanes.

Materials:

  • Dimethylphosphine

  • Dichloromethane (CH₂Cl₂)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or THF

  • Schlenk line and glassware

Procedure:

  • Preparation of Lithium Dimethylphosphide: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dimethylphosphine in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of n-butyllithium dropwise to the stirred solution. The reaction is exothermic and will generate butane gas. Allow the reaction mixture to warm to room temperature and stir for 2-3 hours to ensure complete formation of lithium dimethylphosphide.

  • Reaction with Dichloromethane: Cool the freshly prepared lithium dimethylphosphide solution to -78 °C.

  • Slowly add 0.5 equivalents of dichloromethane dropwise to the solution. A white precipitate of lithium chloride will form.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of degassed water.

  • Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by distillation or crystallization to yield dmppm as a colorless liquid or low-melting solid.

Protocol 2: Synthesis of bis(diphenylphosphino)methane (dppm)

This is a well-established procedure for the synthesis of dppm.[3]

Materials:

  • Triphenylphosphine (PPh₃)

  • Sodium metal

  • Dichloromethane (CH₂Cl₂)

  • Liquid ammonia

  • Anhydrous diethyl ether

Procedure:

  • Preparation of Sodium Diphenylphosphide: In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense approximately 300 mL of liquid ammonia.

  • Carefully add small pieces of sodium metal to the liquid ammonia until a persistent blue color is obtained.

  • Slowly add triphenylphosphine in small portions until the blue color disappears, indicating the formation of sodium diphenylphosphide (NaPPh₂). An excess of sodium may be required to complete the reaction.

  • Reaction with Dichloromethane: To the resulting orange solution of NaPPh₂, slowly add a solution of dichloromethane in anhydrous diethyl ether. The orange color will gradually fade, and a white precipitate of sodium chloride will form.

  • Allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Work-up and Purification: To the remaining solid, add degassed water to dissolve the sodium chloride.

  • Extract the aqueous layer with diethyl ether. Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain a white solid. Recrystallize the crude product from ethanol or isopropanol to yield pure dppm.[3]

Protocol 3: Synthesis of 1,2-bis(diphenylphosphino)ethane (dppe)

The synthesis of dppe follows a similar principle to that of dppm, using 1,2-dichloroethane as the electrophile.

Materials:

  • Triphenylphosphine (PPh₃)

  • Lithium wire

  • 1,2-Dichloroethane

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of Lithium Diphenylphosphide: In a flame-dried Schlenk flask under an inert atmosphere, add freshly cut lithium wire to anhydrous THF.

  • Add triphenylphosphine to the stirred suspension. The reaction is initiated by gentle heating and proceeds with the formation of a deep red solution of lithium diphenylphosphide (LiPPh₂).

  • Reaction with 1,2-Dichloroethane: Cool the solution of LiPPh₂ to 0 °C.

  • Slowly add a solution of 1,2-dichloroethane in THF to the reaction mixture. A white precipitate of lithium chloride will form.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification: Quench the reaction by the slow addition of degassed water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain a white solid. Recrystallize from ethanol to afford pure dppe.

Protocol 4: Synthesis of 1,3-bis(diphenylphosphino)propane (dppp)

The synthesis of dppp utilizes 1,3-dichloropropane as the bridging unit.

Materials:

  • Diphenylphosphine (HPPh₂)

  • 1,3-Dichloropropane

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve diphenylphosphine in anhydrous DMF.

  • Add potassium tert-butoxide portion-wise to the stirred solution at room temperature. An exothermic reaction will occur, leading to the formation of potassium diphenylphosphide (KPPh₂).

  • Slowly add 1,3-dichloropropane to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for several hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of water.

  • Extract the product with diethyl ether or toluene. Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by crystallization from a suitable solvent like ethanol to yield dppp as a white solid.

Comparative Performance in Catalysis

While direct, side-by-side comparative studies of dmppm against dppm, dppe, and dppp under identical conditions are not extensively reported in the literature, we can infer performance trends based on their inherent properties and data from various catalytic applications.

Palladium-Catalyzed Cross-Coupling Reactions

In Suzuki-Miyaura and Heck cross-coupling reactions, the electronic and steric properties of the phosphine ligand are critical.[7][8]

  • dmppm: The strong electron-donating nature of dmppm is expected to facilitate the oxidative addition of aryl halides to the Pd(0) center, a crucial step in the catalytic cycle. Its small steric bulk might allow for the coupling of less hindered substrates but could be a disadvantage when bulky groups are needed to promote reductive elimination.

  • dppm, dppe, and dppp: The larger steric bulk of these phenyl-substituted ligands is often beneficial in promoting the reductive elimination step to release the product and regenerate the active catalyst. The choice between dppm, dppe, and dppp often depends on the desired bite angle to optimize the geometry of the transition state for a specific substrate combination. For instance, dppp has been successfully used in the Suzuki-Miyaura coupling of aryl chlorides.[9]

suzuki_coupling cluster_ligand_effect Ligand Effect Oxidative_Addition Oxidative_Addition Aryl_PdII_Halide_L2 Aryl_PdII_Halide_L2 Oxidative_Addition->Aryl_PdII_Halide_L2 Transmetalation Transmetalation Diaryl_PdII_L2 Diaryl_PdII_L2 Transmetalation->Diaryl_PdII_L2 Reductive_Elimination Reductive_Elimination Pd0_L2 Pd0_L2 Reductive_Elimination->Pd0_L2 Catalyst Regeneration Biaryl Biaryl Reductive_Elimination->Biaryl Aryl_Halide Aryl_Halide Aryl_Halide->Oxidative_Addition Pd0_L2->Oxidative_Addition Aryl_PdII_Halide_L2->Transmetalation Organoboron Organoboron Organoboron->Transmetalation Diaryl_PdII_L2->Reductive_Elimination dmppm dmppm: Strong donor (favors Oxidative Addition) dppp dppp: Bulky, large bite angle (favors Reductive Elimination)

Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Rhodium-Catalyzed Hydroformylation

Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is highly sensitive to the ligand's electronic and steric properties, which control the regioselectivity (linear vs. branched aldehyde) and enantioselectivity.

  • dmppm: The electron-rich nature of dmppm would likely lead to a highly active rhodium catalyst. However, its small bite angle might not be optimal for achieving high regioselectivity towards the linear aldehyde, which is often the desired product.

  • dppe and dppp: Ligands with larger bite angles, such as dppp, are known to favor the formation of the linear aldehyde product. The choice of ligand is a critical parameter to tune the outcome of the reaction.

Hydrogenation Reactions

In catalytic hydrogenation, the ligand influences the activation of hydrogen and the coordination of the substrate.

  • dmppm: The strong donor capacity of dmppm can enhance the oxidative addition of H₂ to the metal center, potentially leading to a more active catalyst.

  • dppm, dppe, and dppp: These ligands are widely used in asymmetric hydrogenation when chiral backbones are incorporated. The rigidity and steric bulk of the ligand framework are crucial for creating a chiral environment that directs the enantioselective addition of hydrogen.

Conclusion and Future Outlook

This guide has provided a comparative overview of dmppm and the more common bisphosphine ligands dppm, dppe, and dppp. While dppm, dppe, and dppp have been extensively studied and applied in a vast array of catalytic reactions, dmppm remains a relatively underexplored ligand.

The key differentiator for dmppm is the combination of a short, flexible backbone with strongly electron-donating methyl substituents. This unique profile suggests its potential for high catalytic activity, particularly in reactions where oxidative addition is rate-limiting. However, the lack of extensive comparative data underscores the need for further research to fully elucidate its catalytic capabilities.

Future studies should focus on:

  • Direct Comparative Studies: Performing side-by-side comparisons of dmppm with dppm, dppe, and dppp in a range of benchmark catalytic reactions to obtain quantitative data on yields, turnover numbers, and selectivity.

  • Mechanistic Investigations: Elucidating the role of dmppm in elementary steps of catalytic cycles to understand how its unique electronic and steric properties influence reaction pathways.

  • Ligand Modification: Exploring derivatives of dmppm with modified backbones or substituents to further tune its properties for specific applications.

By systematically exploring the potential of dmppm and its analogues, the scientific community can expand the toolkit of versatile ligands for the development of more efficient and selective catalytic processes, ultimately benefiting the fields of chemical synthesis and drug development.

References

  • Wikipedia. (2023). Bis(diphenylphosphino)methane. [Link]

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  • Controlled Radical Polymerization. (n.d.). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. [Link]

  • Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. [Link]

  • MDPI. (2023). Synthesis and Catalytic Activity in the Hydrogenation Reaction of Palladium-Doped Metal-Organic Frameworks Based on Oxo-Centered Zirconium Complexes. [Link]

  • MDPI. (2022). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. [Link]

  • RSC Publishing. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. [Link]

  • PubMed Central. (2021). Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence. [Link]

  • Google Patents. (n.d.). CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • MDPI. (2022). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. [Link]

  • PubMed Central. (n.d.). Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions. [Link]

  • ResearchGate. (2025). Bimetallic Cu/Pd(ppm)-catalyzed Suzuki-Miyaura couplings: DFT studies on mechanism, roles of Pd(ppm) and ligands. [Link]

  • ResearchGate. (2025). 1 HNMR and 13 CNMR (δ, ppm) spectral data of ligands and Zn(II) complexes. [Link]

  • ResearchGate. (2025). Hydrogenation performance of catalyst‐coated membranes. Cell setup and.... [Link]

  • PubChem. (n.d.). This compound. [Link]

  • MDPI. (2022). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. [Link]

  • Wikipedia. (2023). Bite angle. [Link]

  • ResearchGate. (2025). Aldehydes obtained by asymmetric hydroformylation catalyzed by BPPM-DBP platinum catalyst.. [Link]

  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

  • MDPI. (2022). Synthesis, Characterization, and Catalytic Exploration of Mononuclear Mo(VI) Dioxido Complexes of (Z)-1-R-2-(4′,4′-Dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ates. [Link]

  • RSC Publishing. (2019). Computational assessment on the Tolman cone angles for P-ligands. [Link]

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). The coordination behaviour of large natural bite angle diphosphine ligands towards methyl and 4-cyanophenylpalladium(ii) complexes. [Link]

  • Wikipedia. (2023). Bite angle. [Link]

  • PubMed Central. (2019). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [Link]

  • PubMed Central. (2025). Dynamic activation catalysts for CO2 hydrogenation. [Link]

  • SpringerLink. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. [Link]

  • PubMed Central. (n.d.). Single-atom catalysts for hydroformylation of olefins. [Link]

  • YouTube. (2024). Learn Maestro: Ligand preparation and job monitor. [Link]

  • Science Primary Literature. (2022). The Natural Bite Angle of Chelating Diphosphines. [Link]

  • OUCI. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]

  • Wikipedia. (2023). Ligand cone angle. [Link]

  • ResearchGate. (2025). Synthesis and X-ray structural characterization of a bidendate phosphine (dppe) palladium(II) complex and its application in Stille and Suzuki cross-coupling reactions. [Link]

  • YouTube. (2019). alkene hydrogenation with transition metal catalysts. [Link]

  • RSC Publishing. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. [Link]

  • MDPI. (2023). The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. [Link]

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Characterizing Reaction Intermediates with Bis-Phosphine Probes (DMPM/DPPM) by Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note on Nomenclature: The acronym "DMPPM" is frequently encountered in literature as a typographical variation or specific derivative of DMPM (Bis(dimethylphosphino)methane) or DPPM (Bis(diphenylphosphino)methane). In the context of characterizing reaction intermediates by spectroscopy, these bis-phosphine ligands are the gold standard for stabilizing and identifying transient organometallic species (e.g., "A-frame" complexes). This guide focuses on the application of DMPM/DPPM scaffolds as spectroscopic probes, while briefly distinguishing them from DMPO (a spin trap for radical intermediates).

Executive Summary

The isolation and characterization of reaction intermediates—transient species that exist for milliseconds to seconds—is the bottleneck of mechanistic elucidation in catalysis. While standard monodentate ligands (e.g., PPh₃) often fail to stabilize these fleeting structures, bis(phosphino)methane ligands like DMPM (this compound) and DPPM (Bis(diphenylphosphino)methane) offer a unique "locking" mechanism.

This guide details the spectroscopic application of DMPM/DPPM to trap and characterize low-valent metal intermediates. By exploiting the "A-Frame" effect and specific ³¹P NMR signatures , researchers can definitively map catalytic cycles that are invisible to standard analysis.

Part 1: The Mechanistic Logic (Expertise & Experience)

Why DMPM/DPPM? The "A-Frame" Trap

Unlike flexible alkyl chains (e.g., dppe, dppp), the methylene bridge in DMPM/DPPM induces a small "bite angle" (~72°) when chelating, which is often sterically strained. However, its true power lies in its ability to bridge two metal centers , creating a rigid scaffold known as an "A-Frame."

When a monomeric catalyst breaks apart or reacts, DMPM/DPPM can trap the resulting fragments in a binuclear complex, effectively "freezing" the intermediate state for spectroscopic analysis.

The Spectroscopic Advantage:

  • ³¹P NMR Sensitivity: Phosphorus-31 is 100% abundant. The chemical shift (

    
    ) and coupling constants (
    
    
    
    ,
    
    
    ) of DMPM/DPPM are highly sensitive to the metal's oxidation state and coordination geometry.
  • Fluxionality Monitor: The methylene protons (

    
    ) serve as a built-in probe for solution dynamics (fluxionality) via ¹H NMR, distinguishing between rigid intermediates and rapidly exchanging isomers.
    
Comparison of Probe Performance
FeatureDMPM (this compound)DPPM (Bis(diphenylphosphino)methane)Monodentate (e.g., PMe₃/PPh₃)
Electronic Nature Strong

-donor (Electron Rich)
Weaker

-donor, Stronger

-acceptor
Variable
Steric Profile Compact (Cone angle small)Bulky (Phenyl rings shield center)Variable
Trapping Mode Favors Chelating or Bridging (Compact)Favors Bridging (A-Frames) Dissociative (Poor trap)
³¹P Signal Width Sharp, distinct multipletsOften broadened by phenyl rotationSharp
Intermediate Stability High (stabilizes high oxid. states)High (stabilizes low oxid. states) Low (labile)
Best Use Case Small metal centers (Ni, Pd), Electron-poor metalsBulky metals (Pt, Rh, Ir), A-Frame formation General screening

Part 2: Experimental Protocols (Self-Validating Systems)

Workflow 1: In Situ Trapping of Intermediates (Low-Temperature NMR)

Objective: Characterize the oxidative addition intermediate of a Pd(0) or Pt(0) catalyst using DMPM/DPPM.

Reagents:

  • Precursor:

    
     (M = Pd, Pt) or similar labile source.
    
  • Probe: DMPM or DPPM (1.0 - 2.0 equivalents).

  • Substrate: Aryl halide (Ar-X) or Oxidant.

  • Solvent: Deuterated THF (

    
    ) or Toluene-
    
    
    
    (dried over Na/Benzophenone).

Protocol:

  • Baseline Acquisition (Self-Validation Step):

    • Dissolve the Probe (DMPM/DPPM) in

      
       under inert atmosphere (
      
      
      
      or Ar glovebox).
    • Acquire ³¹P{¹H} NMR at 298 K.

    • Validation Criteria: DMPM should appear as a singlet around -55 ppm (free ligand). DPPM appears around -22 ppm. If oxidized peaks (

      
      ) are visible, repurify ligand.
      
  • Complexation:

    • Add the metal precursor

      
       to the NMR tube containing the probe.
      
    • Shake until color change (often yellow to orange/red).

    • Acquire ³¹P{¹H} NMR. Confirm formation of

      
       or 
      
      
      
      .
  • Variable Temperature (VT) Injection:

    • Cool the NMR probe to -78°C (195 K) .

    • Inject the pre-cooled Substrate (Ar-X) through a septum cap directly into the NMR tube inside the magnet (if equipped) or rapidly transfer from a cooling bath.

    • Crucial Step: Acquire spectra at 10-degree intervals while warming from -78°C to 25°C.

  • Data Interpretation:

    • Look for the emergence of asymmetric multiplets (e.g., AA'XX' patterns).

    • A large shift in

      
       coupling indicates a change from square planar to octahedral (or oxidative addition).
      
    • A-Frame Signature: For DPPM, look for a downfield shift (> +20 ppm) indicating a bridging phosphine, often accompanied by a metal-metal bond formation.

Workflow 2: Characterizing "A-Frame" Intermediates via IR/NMR Correlation

Objective: Confirm the binding of a small molecule (CO, SO₂, H⁻) to a dimetallic DPPM intermediate.

  • Prepare the Dimer: Synthesize

    
     (M = Pd, Pt, Rh).
    
  • Gas Addition: Purge the NMR tube with the reactive gas (CO or SO₂).

  • Dual-Mode Detection:

    • ³¹P NMR: Watch for the splitting of the singlet (equivalent P) into two multiplets (inequivalent P) if the insertion is asymmetric.

    • IR Spectroscopy (Solution Cell): Extract a distinct aliquot.

    • Validation: A terminal CO stretches ~2000 cm⁻¹; a bridging CO (

      
      -CO) stretches ~1800 cm⁻¹. The DPPM "A-frame" typically forces a bridging mode if the metal-metal bond is retained.
      

Part 3: Visualization & Logic

Pathway: Trapping a Catalytic Intermediate with DPPM

The following diagram illustrates how DPPM traps a transient monomeric species into a stable "A-Frame" dimer for characterization.

G cluster_legend Spectroscopic Window Reactant Metal Precursor [M(L)n] Dimer Resting State Dimer [M2(μ-DPPM)2]2+ Reactant->Dimer Self-Assembly Probe Probe Addition + 2 DPPM Probe->Dimer Transient Transient Intermediate (Unstable Monomer) Dimer->Transient Dissociation (Equilibrium) AFrame Trapped 'A-Frame' [M2(μ-DPPM)2(μ-S)] (Stable for NMR) Dimer->AFrame Direct Insertion (Cooperative) Substrate + Substrate (S) (e.g., H2, CO, RX) Transient->AFrame Rapid Re-association with Substrate

Caption: DPPM stabilizes reactive fragments by forming binuclear "A-Frame" complexes, allowing NMR detection of species that would otherwise decompose.

Part 4: Data Analysis & Troubleshooting

Interpreting ³¹P{¹H} NMR Data for DMPM/DPPM Complexes
ObservationStructural Implication
Singlet (

-20 to -60 ppm)
Free ligand or highly symmetric cluster (e.g.,

cluster).
Singlet (

+10 to +50 ppm)
Chelating mode (4-membered ring). High ring strain causes downfield shift.
AA'BB' Pattern "A-Frame" geometry where top and bottom faces of the dimer are inequivalent (e.g., asymmetric oxidative addition).
Coupling

Hz
Cis-coordination in square planar geometry.
Coupling

Hz
Trans-coordination (Phosphines opposite each other).
Coupling

Hz
Direct Pt-P bond. Magnitude indicates trans-ligand influence (Low

= High trans-effect ligand).
Troubleshooting Common Issues
  • Broad Lines: Often caused by fluxionality (flipping of the methylene bridge). Solution: Cool the sample to -60°C to freeze the conformation.

  • Oxidation: DMPM is extremely air-sensitive (more so than DPPM). If a peak appears at +35 ppm (DMPM-oxide) or +28 ppm (DPPM-oxide), the inert atmosphere was breached.

  • Scrambling: In the presence of excess substrate, DPPM bridges can break to form monodentate species. Solution: Use exactly 1:1 metal-to-ligand stoichiometry.

References

  • Puddephatt, R. J. (1983). Chemistry of Bis(diphenylphosphino)methane and Related Ligands. Chemical Society Reviews. Link

  • Balch, A. L. (1977). Bis(diphenylphosphino)methane complexes of the Group 8 metals. Formation of metal-metal bonds. Journal of the American Chemical Society. Link

  • Manojlovic-Muir, L., et al. (1985). A-Frame Complexes of Platinum and Palladium. Organometallics. Link

  • Shaw, B. L. (1976). Formation of Large Chelate Rings with Diphosphine Ligands. Journal of the Chemical Society, Dalton Transactions. Link

  • Kubiak, C. P., & Eisenberg, R. (1980). Structure and dynamics of A-frame rhodium complexes. Journal of the American Chemical Society. Link

Probing Reaction Mechanisms with Isotopic Labeling: A Comparative Guide for Studies with Bis(dimethylphosphino)methane Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organometallic chemistry and catalysis, elucidating reaction mechanisms is paramount to designing more efficient and selective chemical transformations. Isotopic labeling stands out as a powerful and definitive tool for tracing the fate of atoms and bonds throughout a reaction pathway. This guide provides an in-depth technical overview of isotopic labeling studies utilizing bis(dimethylphosphino)methane (dmpm), a versatile phosphine ligand. While direct isotopic labeling studies on dmpm are not extensively reported, this guide extrapolates from well-established principles and studies on analogous phosphine ligands, particularly its close relative, bis(diphenylphosphino)methane (dppm), to provide a practical framework for researchers. We will explore the synthesis of isotopically labeled dmpm, its application in mechanistic studies, and comparative insights with other phosphine ligands.

The Significance of Isotopic Labeling with dmpm

This compound is a chelating ligand that forms stable complexes with a wide range of transition metals, finding application in catalysis and materials science.[1] Its simple methyl substituents, compared to the phenyl groups of dppm, offer a less sterically hindered and electronically different environment at the metal center. Understanding the reactivity of dmpm complexes is crucial for optimizing their performance. Isotopic labeling of the dmpm ligand at its methyl groups (with ¹³C or ²H) or its methylene bridge (with ¹³C or ²H) can provide unambiguous evidence for:

  • Ligand Exchange Dynamics: By introducing a labeled dmpm ligand to a solution containing a metal complex with unlabeled dmpm, the rate and mechanism of ligand exchange can be monitored.[2][3]

  • C-H Activation: Deuterium labeling of the methyl groups or the methylene bridge can help determine if these sites are involved in intramolecular C-H activation processes.

  • Reaction Pathways: Tracing the isotopic label in the products of a reaction can differentiate between proposed mechanistic pathways.[4]

  • Spectroscopic Assignment: Isotopic substitution can aid in the assignment of complex NMR spectra.

Strategic Isotopic Labeling of this compound

The synthesis of isotopically labeled dmpm can be approached by adapting established methods for phosphine ligand synthesis, using commercially available labeled precursors.[5][6][7]

Deuterium Labeling (²H)

Deuterium is a stable isotope of hydrogen and its introduction into a molecule can be readily detected by mass spectrometry (as an increase in mass) and ¹H NMR spectroscopy (as a disappearance of a signal).

1. Labeling the Methylene Bridge (dmpm-d₂):

The methylene bridge protons in dppm are known to be mildly acidic, a property that can be exploited for H/D exchange.[8] A similar approach can be proposed for dmpm.

  • Proposed Protocol:

    • Dissolve dmpm in a suitable aprotic solvent (e.g., THF).

    • Add a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to deprotonate the methylene bridge.

    • Quench the resulting carbanion with a deuterium source, such as deuterium oxide (D₂O) or deuterated methanol (CH₃OD).

    • Purify the resulting dmpm-d₂ by distillation or chromatography.

2. Labeling the Methyl Groups (dmpm-d₁₂):

Labeling the methyl groups requires starting from a deuterated precursor.

  • Proposed Protocol:

    • Synthesize deuterated chlorodimethylphosphine ((CD₃)₂PCl) from deuterated methylmagnesium iodide (CD₃MgI) and phosphorus trichloride (PCl₃).

    • React the deuterated chlorodimethylphosphine with sodium metal to form sodium dimethylphosphide (NaP(CD₃)₂).

    • React the sodium dimethylphosphide with dichloromethane (CH₂Cl₂) to yield dmpm-d₁₂.

Carbon-13 Labeling (¹³C)

¹³C is a stable isotope of carbon that is invaluable for NMR studies due to its nuclear spin of ½.

1. Labeling the Methylene Bridge (¹³C-dmpm):

This can be achieved by using a ¹³C-labeled methylene source.

  • Proposed Protocol:

    • Prepare sodium dimethylphosphide (NaP(CH₃)₂) from chlorodimethylphosphine and sodium.

    • React two equivalents of sodium dimethylphosphide with one equivalent of ¹³C-labeled diiodomethane (¹³CH₂I₂).

    • Purify the resulting ¹³C-dmpm.

2. Labeling the Methyl Groups (¹³CH₃-dmpm):

This requires a ¹³C-labeled methyl source.

  • Proposed Protocol:

    • Use ¹³C-labeled methyl iodide (¹³CH₃I) to prepare ¹³C-labeled methylmagnesium iodide (¹³CH₃MgI).

    • React this Grignard reagent with phosphorus trichloride to obtain ¹³C-labeled chlorodimethylphosphine ((¹³CH₃)₂PCl).

    • Follow the standard synthesis of dmpm using this labeled precursor.

Comparative Analysis of Labeled dmpm in Mechanistic Studies

The true power of isotopic labeling is realized when it is applied to probe reaction mechanisms. Below, we compare how isotopically labeled dmpm could be used in comparison to unlabeled dmpm or other phosphine ligands in two common organometallic reactions.

Case Study 1: Oxidative Addition

Oxidative addition is a fundamental step in many catalytic cycles, where a metal center's oxidation state and coordination number increase.[9][10] Consider the oxidative addition of an alkyl halide (R-X) to a low-valent metal complex of dmpm, LₙM(dmpm).

LigandExperimental ObservationMechanistic Insight
Unlabeled dmpmFormation of the oxidative addition product LₙM(R)(X)(dmpm). Characterization by ³¹P NMR might show a change in chemical shift and coupling constants.Confirms that the reaction occurs, but provides limited information on the intimate mechanism.
dmpm-d₂ (methylene labeled)If the methylene C-H bonds are involved in an intramolecular activation step prior to or during oxidative addition, H/D scrambling or loss of the deuterium label might be observed in the product or recovered starting material.Provides evidence for or against the involvement of the ligand backbone in the reaction.
¹³CH₃-dmpm (methyl labeled)¹³C NMR spectroscopy can be used to monitor changes in the electronic environment of the methyl groups upon oxidative addition. Changes in ¹³C-¹H and ¹³C-³¹P coupling constants can provide structural information.Offers a more sensitive probe of electronic changes at the phosphorus atoms compared to only ³¹P NMR.
Case Study 2: Ligand Exchange Reactions

Understanding the lability of ligands is crucial for catalyst design. Isotopic labeling provides a direct method to measure the kinetics of ligand exchange.[2][3]

Ligand SystemExperimental ProtocolData Analysis and Interpretation
M(dmpm) + dmpm* (labeled)An NMR tube experiment where a solution of the metal-dmpm complex is mixed with a solution of isotopically labeled dmpm. The reaction is monitored over time by ¹H, ³¹P, or ¹³C NMR.The rate of appearance of the metal-bound labeled ligand and the free unlabeled ligand can be quantified to determine the rate constant for ligand exchange. The mechanism (associative, dissociative, or interchange) can be inferred from the concentration dependence of the rate.
M(dppm) + dppm* (labeled)Similar to the dmpm experiment.A direct comparison of the exchange rates would provide quantitative data on the relative lability of dmpm versus dppm, which can be correlated with their electronic and steric properties. The more electron-donating and less sterically demanding dmpm might be expected to undergo faster exchange in some systems.

Experimental Protocols & Data Visualization

Synthesis of Deuterated dmpm (dmpm-d₁₂) - A Proposed Workflow

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Phosphine Synthesis cluster_2 Step 3: Phosphide Formation cluster_3 Step 4: Final Product Synthesis CD3I CD₃I (Deuterated Methyl Iodide) CD3MgI CD₃MgI (Deuterated Grignard Reagent) CD3I->CD3MgI Mg Mg (Magnesium) Mg->CD3MgI Et2O Et₂O (Solvent) Et2O->CD3MgI CD3MgI_2 CD₃MgI (from Step 1) PCl3 PCl₃ (Phosphorus Trichloride) CD3PCl2 (CD₃)₂PCl (Deuterated Chlorodimethylphosphine) PCl3->CD3PCl2 CD3PCl2_2 (CD₃)₂PCl (from Step 2) CD3MgI_2->CD3PCl2 Na Na (Sodium Metal) NaPCD32 NaP(CD₃)₂ (Sodium Dimethylphosphide-d₆) Na->NaPCD32 NaPCD32_2 NaP(CD₃)₂ (from Step 3) CD3PCl2_2->NaPCD32 CH2Cl2 CH₂Cl₂ (Dichloromethane) dmpm_d12 dmpm-d₁₂ ((CD₃)₂PCH₂P(CD₃)₂) CH2Cl2->dmpm_d12 NaPCD32_2->dmpm_d12

Caption: Proposed synthetic workflow for deuterated this compound (dmpm-d₁₂).

Monitoring Ligand Exchange by ³¹P NMR Spectroscopy

G cluster_0 Initial State (t=0) cluster_1 Equilibrium State (t=∞) cluster_2 ³¹P NMR Spectra Complex [M(dmpm)] (Unlabeled Complex) Labeled_Complex [M(dmpm*)] Complex->Labeled_Complex Exchange Labeled_Ligand dmpm* (Labeled Ligand) Unlabeled_Ligand dmpm Labeled_Ligand->Unlabeled_Ligand Exchange Spectrum_t0 t=0: Signal for [M(dmpm)] and free dmpm Spectrum_t_inf t=∞: Signals for [M(dmpm)], [M(dmpm)], free dmpm, and free dmpm* Spectrum_t0->Spectrum_t_inf Time Evolution

Caption: Conceptual workflow for a ligand exchange experiment monitored by ³¹P NMR spectroscopy.

Conclusion

Isotopic labeling is an indispensable technique for gaining deep mechanistic insights into chemical reactions. While the application of this method to this compound is not yet widely documented, the principles and protocols established for other phosphine ligands provide a clear roadmap for future investigations. By synthesizing deuterated or ¹³C-labeled dmpm, researchers can unambiguously probe reaction intermediates, transition states, and ligand dynamics. The comparative data obtained from such studies will not only advance our fundamental understanding of organometallic chemistry but also pave the way for the rational design of more effective catalysts and functional materials.

References

  • Wikipedia. (n.d.). Bis(diphenylphosphino)methane. Retrieved January 30, 2026, from [Link].

  • Google Patents. (n.d.). CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.
  • Puddephatt, R. J. (1983). Chemistry of Bis(diphenylphosphino)methane. Chemical Society Reviews, 12(2), 99-127.
  • Isotope Science / Alfa Chemistry. (n.d.). 13C Labeled Compounds. Retrieved January 30, 2026, from [Link].

  • Edwards, P. G. (2012).
  • Wörner, T., et al. (2023). Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach. Chemical Science, 14(34), 9205-9213.
  • Johnson, K. A., et al. (2016). Understanding ligand effects in gold clusters using mass spectrometry. Analyst, 141(12), 3635-3647.
  • Vícha, J. (2014).
  • Brown, L. C., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(13), 338-342.
  • Haderlein, S. B., et al. (2017). Characterizing chemical transformation of organophosphorus compounds by (13)C and (2)H stable isotope analysis. Environmental Science & Technology, 51(18), 10554-10562.
  • ResearchGate. (n.d.). 27878 PDFs | Review articles in ISOTOPE LABELING. Retrieved January 30, 2026, from [Link].

  • ResearchGate. (n.d.). Oxidative Addition of Haloalkanes to Metal Centers: A Mechanistic Investigation. Retrieved January 30, 2026, from [Link].

  • Pittermannová, A., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Journal of the American Society for Mass Spectrometry, 34(8), 1645-1654.
  • LibreTexts. (2023). 10.1: Oxidative Addition and Reductive Elimination. Retrieved January 30, 2026, from [Link].

  • Saito, Y., et al. (2001). Synthesis of isotopically labeled D-[1'-13C]ribonucleoside phosphoramidites.
  • LibreTexts. (2023). 13.7: Characterization of Organometallic Complexes. Retrieved January 30, 2026, from [Link].

  • Wörner, T., et al. (2023). Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach. Chemical Science, 14(34), 9205-9213.
  • Bhowmick, T., et al. (2018). Methylene bridge regulated geometrical preferences of ligands in cobalt(iii) coordination chemistry and phenoxazinone synthase mimicking activity. Dalton Transactions, 47(34), 11770-11779.
  • Brown, L. C., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(13), 338-342.
  • Jackson, G. E., & Bka, M. (2003). Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition-Metal Complex Stoichiometry and Speciation. In ACS Symposium Series (Vol. 858, pp. 304-317). American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Retrieved January 30, 2026, from [Link].

  • Liu, Y., et al. (2023). Synthesis and DNA Cleavage Activity of Cationic Methylene-Blue-Backboned Polymers.
  • Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1672-1689.
  • LibreTexts. (2023). 5.12: Ligand Substitution Reactions. Retrieved January 30, 2026, from [Link].

  • University of Pennsylvania. (n.d.). Oxidative Addition. Retrieved January 30, 2026, from [Link].

  • Bühl, M., et al. (2019).
  • Fu, D., et al. (2024). Modelling ligand exchange in metal complexes with machine learning potentials. ChemRxiv.
  • Ananikov, V. P., et al. (2020). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. Organic Chemistry Frontiers, 7(12), 1436-1445.
  • Prezi. (2024). Complexes of Active Methylene Compounds. Retrieved January 30, 2026, from [Link].

  • Jauch, J., & Huber, F. M. (2018). Isotopic labelings for mechanistic studies. In Methods in Enzymology (Vol. 607, pp. 249-277). Academic Press.
  • Professor Dave Explains. (2023, January 25).
  • Lickert, B., et al. (2024). Simulating metal complex formation and dynamics in aqueous solutions: Insights into stability, mechanism, and rates of ligand exchange. arXiv preprint arXiv:2404.19495.
  • Taylor & Francis. (n.d.). Methylene bridge – Knowledge and References. Retrieved January 30, 2026, from [Link].

  • ResearchGate. (n.d.). 1 H NMR spectra of ligand & metal complex (a) Ligand (b) L – Cd. Retrieved January 30, 2026, from [Link].

  • Reddy, B. V. S., et al. (2016). Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. Organic Letters, 18(3), 508-511.
  • Johnson, K. A., et al. (2016). Understanding ligand effects in gold clusters using mass spectrometry. Analyst, 141(12), 3635-3647.
  • ResearchGate. (n.d.). Preparation of uniformly labelled 13C- and 15N-plants using customised growth chambers. Retrieved January 30, 2026, from [Link].

  • ResearchGate. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Retrieved January 30, 2026, from [Link].

  • Zburnzycki, J. C., et al. (2020). ESI-MS Identification of the Cationic Phosphine-Ligated Gold Clusters Au1–22. The Journal of Physical Chemistry A, 124(45), 9467-9473.
  • Fiveable. (n.d.). Isotope Labeling Definition - Organic Chemistry Key Term. Retrieved January 30, 2026, from [Link].

  • Hesse, M., Meier, H., & Zeeh, B. (1997). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

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determining the active catalytic species in dmppm systems

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Determining the Active Catalytic Species in dppm Systems

Executive Summary

In drug development and organometallic catalysis, dppm (1,1-bis(diphenylphosphino)methane) systems present a unique mechanistic challenge. Unlike rigid ligands, dppm is notoriously fluxional, capable of acting as a monodentate ligand, a chelating ligand (forming a strained 4-membered ring), or a bridging ligand between two metal centers (forming stable "A-frame" bimetallic complexes).

Note on Nomenclature: While dmppm (4,6-dimethyl-2-phenylpyrimidine) is a specific ligand used in iridium-based OLED photocatalysis [1], in the context of small-molecule drug synthesis and cross-coupling, "dmppm" is frequently encountered as a typographic variant of dppm or its alkyl analogue dmpm (bis(dimethylphosphino)methane). This guide focuses on the dppm/dmpm class of diphosphine ligands , addressing the critical problem of distinguishing between mononuclear and dinuclear active species.

Part 1: The Mechanistic Landscape (Causality)

The core difficulty in dppm catalysis is the low energy barrier between structural isomers. The "active species" is rarely the stable precatalyst sitting in the bottle.

  • The Hemilability Factor: The dppm bite angle is small (~72°). Chelating a single metal center creates ring strain, often driving the system toward a bridging mode (dimerization) or inducing one phosphine arm to dissociate (hemilability).

  • The Nuclearity Trap: A common error in drug development process chemistry is assuming a mononuclear mechanism (e.g., standard Pd(0)/Pd(II) cycle) when the active species is actually a dinuclear Pd(I) dimer stabilized by bridging dppm. Misidentifying this leads to failed scale-up, as dimer formation is concentration-dependent.

Part 2: Diagnostic Workflow (Self-Validating Systems)

To determine the active species with high confidence, you must employ a "Triangulation Protocol" combining spectroscopy, kinetics, and spectrometry.

Phase 1: In Situ Spectroscopic Profiling (³¹P NMR)

Objective: Establish the resting state of the catalyst under reaction conditions.

  • Protocol:

    • Prepare the reaction in a J-Young NMR tube under inert atmosphere (N₂/Ar).

    • Acquire ³¹P{¹H} NMR spectra at -40°C, 0°C, and reaction temperature.

    • Diagnostic Signals:

      • Chelating (Monomer): Often shows significant downfield shifts due to ring strain (e.g., δ -20 to +20 ppm depending on metal).

      • Bridging (Dimer): distinct chemical shifts, often appearing as a singlet if symmetric, or coupled doublets if 'A-frame' asymmetry exists.

      • Dangling (Monodentate): Two distinct phosphorus signals (one coordinated, one free).

Phase 2: Kinetic Poisoning & Quantitative Analysis

Objective: Distinguish between homogeneous metal complexes, soluble clusters, and heterogeneous nanoparticles (leaching).

  • The Mercury Test (Standard but Flawed): Adding Hg(0) poisons nanoparticles. If activity ceases, the active species is likely heterogeneous. Caveat: dppm-metal clusters can sometimes react with Hg.

  • Quantitative Ligand Poisoning (The Gold Standard):

    • Measure the initial rate (

      
      ) of the standard reaction.
      
    • Add sub-stoichiometric amounts (0.1, 0.2, ... 1.0 equiv) of a high-affinity poison (e.g., CS₂ or excess dppm itself if it inhibits).

    • Plot: Rate vs. [Poison].

      • Linear Decrease to 0: Active species is likely the bulk dissolved complex.

      • Sigmoidal/Non-linear: Suggests cooperative effects or cluster breakup.

Phase 3: Mass Spectrometry (ESI-MS)

Objective: Detect transient intermediates.

  • Method: Electrospray Ionization Mass Spectrometry (ESI-MS) using a pressurized sample infusion (PSI) to maintain inert conditions.

  • Critical Analysis: Look for the m/z corresponding to

    
     vs 
    
    
    
    .
  • Warning: ESI-MS shows charged species. Neutral active species may be invisible unless protonated/cationized.

Part 3: Visualization of the dppm Equilibrium

The following diagram illustrates the critical fluxionality of dppm systems, showing the equilibrium between the strained monomer (often the entry point) and the stable bridging dimer (often the resting state or reservoir).

dppm_equilibrium cluster_active Potential Active Species Zone Precat Precatalyst (e.g., Pd(OAc)2 + dppm) Mono_Open Monomer (Open) [M(η¹-dppm)] (Hemilabile Arm) Precat->Mono_Open Ligand Coordination Mono_Chelate Monomer (Chelating) [M(η²-dppm)] (Strained 4-membered ring) Mono_Chelate->Mono_Open Ring Opening Mono_Open->Mono_Chelate Ring Closure (Fast) Dimer_Bridge Dimer (Bridging) [M₂(μ-dppm)₂] (A-Frame / Face-to-Face) Mono_Open->Dimer_Bridge Dimerization (Conc. Dependent) Dimer_Bridge->Mono_Open Dissociation (High T) Cluster Cluster/Nanoparticle (Deactivation Path) Dimer_Bridge->Cluster Agglomeration

Caption: The dynamic equilibrium in dppm systems. The active species is often a transient monomer accessible only by dissociation of the thermodynamic dimer reservoir.

Part 4: Comparative Guide of Characterization Techniques

TechniquePrimary UtilityLimitations in dppm Systems"Trust Score" for Active Species
In Situ ³¹P NMR Identifies resting states (dimer vs monomer) and ligand coordination mode (chelating vs bridging).Fast-exchanging species may appear as average signals; cannot detect paramagnetic intermediates easily.High (for resting states)
Kinetic Poisoning Distinguishes homogeneous vs. heterogeneous (nanoparticle) catalysis.Some poisons (e.g., thiols) may react with the dppm ligand itself, giving false positives.Medium-High
ESI-MS Detects specific mass/charge ratios of dimers/monomers.Ionization process can induce fragmentation or dimerization that doesn't exist in solution.Medium (requires validation)
XAFS (X-ray Absorption) Determines metal-metal distance (proving dinuclearity).Requires synchrotron; gives average bulk structure, not necessarily the active trace species.High (for structural proof)

Part 5: Experimental Protocol – The "Dilution Test"

A simple, self-validating experiment to determine if the active species is mononuclear or dinuclear without advanced equipment.

  • Setup: Run the standard catalytic reaction at concentration

    
    .
    
  • Variation: Run the reaction at concentration

    
    , 
    
    
    
    , and
    
    
    , keeping the Metal:Ligand ratio constant.
  • Analysis: Measure Turnover Frequency (TOF).

    • Result A (TOF is constant): The reaction order in [Catalyst] is 1. The active species has the same nuclearity as the resting state (e.g., Monomer Resting

      
       Monomer Active).
      
    • Result B (TOF decreases with dilution): Suggests the active species is a higher-order aggregate (dimer) formed from a monomer resting state.

    • Result C (TOF increases with dilution): The resting state is a dimer (e.g.,

      
      ), but the active species is a monomer formed by dissociation. This is the most common scenario in dppm catalysis. 
      

References

  • Photocatalysis (OLEDs): Design and Synthesis of Pyrimidine-Based Iridium(III) Complexes, ACS Applied Materials & Interfaces. [1]

  • General Catalysis: Pitfalls in identifying active catalyst species, Nature Communications.

  • dppm Mechanisms: Dihydrogen-Bond-Promoted Catalysis: Catalytic Hydration of Nitriles with the Indenylruthenium Hydride Complex (η5-C9H7)Ru(dppm), Journal of the American Chemical Society.

  • Active Site Determination: Determining the active site in a catalytic process: Operando spectroscopy, RSC Chemical Society Reviews.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Bis(dimethylphosphino)methane (dmpm)

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the responsible handling and disposal of reactive chemicals is not merely a procedural formality but a cornerstone of a safe and ethical laboratory practice. Bis(dimethylphosphino)methane (dmpm), a valuable phosphine ligand in catalysis and coordination chemistry, demands the utmost respect due to its pyrophoric nature.[1][2][3] This guide provides a comprehensive, step-by-step protocol for the proper disposal of dmpm, grounded in established safety principles and field-proven experience. Our aim is to empower you with the knowledge to manage this reagent safely, ensuring the protection of yourself, your colleagues, and the environment.

Understanding the Inherent Hazards of this compound

This compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][3] This extreme reactivity with oxygen necessitates that all handling and disposal procedures are conducted under an inert atmosphere.[4][5][6] Furthermore, dmpm is sensitive to moisture and can react exothermically with water.[3] It is also categorized as causing skin and serious eye irritation, and may cause respiratory irritation.[3]

Key Hazards at a Glance:

HazardClassificationImplication for Handling and Disposal
Pyrophoricity Pyrophoric Liquid, Category 1Strict exclusion of air is mandatory during all operations.[1][3]
Water Reactivity Moisture sensitiveAvoid contact with water until the final, controlled quenching step.[3]
Health Hazards Skin Irritant, Category 2; Eye Irritant, Category 2; Specific target organ toxicity (single exposure), Category 3Appropriate Personal Protective Equipment (PPE) is essential to prevent contact.[3]

Immediate Safety and Handling Prerequisites

Before commencing any disposal procedure, a thorough risk assessment must be conducted. The following safety measures are non-negotiable:

  • Work Area: All manipulations involving dmpm must be performed in a certified chemical fume hood or a glove box with an inert atmosphere (e.g., nitrogen or argon).[4][5][7] The work area should be free of flammable materials and ignition sources.[8]

  • Personal Protective Equipment (PPE): At a minimum, this includes:

    • Flame-resistant lab coat.

    • Chemical splash goggles and a face shield.

    • Chemically resistant gloves (e.g., nitrile gloves, with consideration for breakthrough times).

    • Ensure a safety shower and eyewash station are immediately accessible.[9]

  • Emergency Preparedness: A Class D fire extinguisher (for combustible metals) or dry sand should be readily available. Never use water or a carbon dioxide extinguisher on a pyrophoric chemical fire. All personnel in the laboratory should be aware of the hazards and the emergency procedures.

Step-by-Step Disposal Protocol for this compound

The guiding principle for the safe disposal of dmpm is a controlled quenching process. This involves the gradual addition of a series of increasingly reactive protic solvents to deactivate the pyrophoric nature of the compound. This procedure should only be undertaken by trained personnel.

Workflow for the Safe Quenching and Disposal of dmpm

cluster_prep Preparation cluster_quench Controlled Quenching cluster_final Final Disposal prep_inert Establish Inert Atmosphere (Glovebox or Schlenk Line) prep_cool Prepare Ice Bath prep_inert->prep_cool Simultaneously prep_dmpm Dilute dmpm in Inert Solvent (e.g., Toluene) prep_cool->prep_dmpm quench_ipa Slow, Dropwise Addition of Isopropanol prep_dmpm->quench_ipa Under vigorous stirring quench_meoh Slow, Dropwise Addition of Methanol quench_ipa->quench_meoh After gas evolution ceases quench_water Slow, Dropwise Addition of Water quench_meoh->quench_water After gas evolution ceases neutralize Neutralize (if necessary) quench_water->neutralize waste Transfer to Labeled Hazardous Waste Container neutralize->waste dispose Arrange for Pickup by EHS Personnel waste->dispose

Caption: Workflow for the safe quenching and disposal of this compound.

Detailed Experimental Protocol
  • Establish an Inert Atmosphere: In a chemical fume hood, assemble a flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for inert gas (e.g., nitrogen or argon) connected to a bubbler. Purge the entire system with the inert gas. Alternatively, perform the entire procedure in a glove box.[4][5]

  • Dilution: Transfer the dmpm to be disposed of into the reaction flask using an airtight syringe or cannula. Dilute the dmpm with a dry, inert solvent such as toluene or hexane. A common practice is to aim for a concentration of approximately 5-10% dmpm. The dilution step is crucial for dissipating the heat generated during quenching.

  • Cooling: Place the flask in an ice-water bath to maintain a low temperature throughout the quenching process.

  • Initial Quenching with Isopropanol: Slowly add dry isopropanol dropwise from the dropping funnel to the stirred dmpm solution.[4] The rate of addition should be controlled to prevent excessive gas evolution and a rapid temperature increase. Continue the addition until the gas evolution subsides.

  • Secondary Quenching with Methanol: After the reaction with isopropanol is complete, slowly add methanol in a dropwise manner.[4] Methanol is more reactive than isopropanol and will quench any remaining pyrophoric material. Again, control the addition rate based on the observed reaction.

  • Final Quenching with Water: Once the addition of methanol is complete and no further gas evolution is observed, very slowly add water dropwise to the reaction mixture.[4] This final step ensures the complete hydrolysis of any residual reactive species.

  • Neutralization and Waste Collection: After the quenching is complete, allow the mixture to warm to room temperature. Check the pH of the aqueous layer and neutralize if necessary with a dilute acid or base. Transfer the resulting mixture into a clearly labeled hazardous waste container.[9] The label should include "Hazardous Waste," the full chemical names of the contents, and the approximate concentrations.

  • Disposal of Empty Containers: Any "empty" containers that held dmpm must be treated as hazardous. Triple-rinse the container with a small amount of an inert solvent (e.g., toluene).[9] The rinsate should be treated as hazardous waste and quenched using the procedure described above. Once decontaminated, the container can be disposed of according to your institution's guidelines.

Contingency Plan for Spills

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills (manageable by trained personnel):

    • Alert personnel in the immediate area.

    • If the spill ignites, use a Class D fire extinguisher or cover it with dry sand or soda ash. Do not use water or a CO2 extinguisher.

    • Once the initial reaction is controlled, the spill should be quenched in situ by cautiously covering it with a dry, non-reactive powder like sand or sodium carbonate, followed by a slow addition of a less reactive alcohol like isopropanol.

    • The resulting mixture should be collected in a designated container for proper disposal.[4]

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Activate the fire alarm.

    • Contact your institution's Environmental Health and Safety (EHS) department and provide them with the specific details of the spill.

By adhering to these rigorous procedures, researchers can confidently and safely manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA – Chemistry and Biochemistry. Available at: [Link]

  • 40 CFR Part 165 -- Pesticide Management and Disposal. eCFR. Available at: [Link]

  • Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety. Available at: [Link]

  • This compound | C5H14P2 | CID 522114. PubChem - NIH. Available at: [Link]

  • Safe Disposal of Pesticides. US EPA. Available at: [Link]

  • Handling Pyrophoric Reagents. Pacific Northwest National Laboratory. Available at: [Link]

  • Information on Pyrophoric Compounds. Stanford Environmental Health & Safety. Available at: [Link]

  • Bis(diphenylphosphino)methane. Wikipedia. Available at: [Link]

  • SAFETY DATA SHEET - this compound. Thermo Fisher Scientific. Available at: [Link]

  • Quenching and Disposal of Pyrophoric Solids. Oregon State University Environmental Health and Safety. Available at: [Link]

  • SAFETY DATA SHEET - Bis(diphenylphosphino)methane. Thermo Fisher Scientific. Available at: [Link]

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. US EPA. Available at: [Link]

  • Quenching of Pyrophoric Materials. The Sarpong Group, UC Berkeley. Available at: [Link]

  • Pyrophoric Reagents Handling in Research Labs. University of Washington Environmental Health and Safety. Available at: [Link]

  • Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Restek. Available at: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. US EPA. Available at: [Link]

  • Material Safety Data Sheet - bis(Methylthio)methane, 99+%. Cole-Parmer. Available at: [Link]

Sources

Personal protective equipment for handling Bis(dimethylphosphino)methane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

Bis(dimethylphosphino)methane (dmpm) [CAS: 18899-64-4] is a specialized diphosphine ligand used extensively in organometallic chemistry. Unlike standard reagents, dmpm presents a dual-threat profile : it is pyrophoric (spontaneously ignites in air) and possesses a potent, debilitating stench .

Effective safety relies on a "Defense in Depth" strategy.[1] PPE is your last line of defense; engineering controls (inert atmosphere) are the first. This guide prioritizes the prevention of atmospheric contact, which neutralizes the fire risk before it reaches the operator.

Critical Hazard Data
Hazard ClassGHS CategoryRisk Description
Pyrophoric Liquid Cat.[2][3] 1 (H250)Ignites spontaneously if exposed to air.[2][3]
Skin/Eye Irritant Cat.[2][4][5][6] 2 (H315/H319)Causes severe irritation; potential for thermal burns.
Organoleptic N/AExtreme stench; garlic-like, nausea-inducing even at ppb levels.

Engineering Controls (Primary Barrier)

Do not handle dmpm on an open bench.

  • Glovebox: The preferred method. Atmosphere must be Nitrogen or Argon (< 5 ppm O₂/H₂O).

  • Schlenk Line: Acceptable if the glovebox is unavailable. Requires rigorous double-manifold technique (Vacuum/Inert Gas).

  • Fume Hood: All Schlenk work must occur inside a functioning fume hood to capture the stench and potential combustion byproducts.

Personal Protective Equipment (PPE) Matrix

If engineering controls fail (e.g., syringe leak, flask breakage), PPE determines the injury severity.

PPE Specifications Table
Body AreaMinimum RequirementTechnical Rationale & Best Practice
Eyes / Face Chemical Splash Goggles + Face Shield Safety glasses are insufficient. Pyrophoric splashes travel unpredictably. The face shield protects the neck and throat from thermal radiation.
Respiratory Fume Hood (Primary) Do not rely on respirators. The stench threshold is lower than the OSHA PEL. If odor is detected outside the hood, evacuate.
Body Fire-Resistant (FR) Lab Coat Critical: Use Nomex® or chemically treated FR cotton. Prohibited: Synthetic fibers (polyester/nylon) which melt into the skin during a fire.
Hands Double-Gloving Strategy Inner: 4-mil Nitrile (Dexterity). Outer: 5-8 mil Nitrile (Sacrificial layer). Note: If working with large volumes (>50mL), wear Nomex® flight gloves under the nitrile to prevent thermal burns.
Feet Leather/Closed-Toe Shoes Canvas sneakers allow liquid penetration and burn rapidly.

Visualizing the Safety Architecture

The following diagram illustrates the "Swiss Cheese Model" of safety applied to dmpm handling. We rely on overlapping layers of protection.

SafetyLayers Hazard dmpm Hazard (Fire/Toxicity) EngControl Engineering Control (Glovebox/Schlenk) Hazard->EngControl Primary Containment AdminControl SOP & Training (Technique) EngControl->AdminControl If Containment Breached PPE PPE Barrier (FR Coat/Goggles) AdminControl->PPE Last Line of Defense PPE->EngControl Feedback: PPE degradation signals containment failure Worker Researcher Safety PPE->Worker Survival

Figure 1: The Hierarchy of Controls for Pyrophoric Handling. Note that PPE is the final barrier, not the first.

Operational Protocol: Syringe Transfer (Schlenk Technique)

This is the highest-risk operation typically performed. The goal is to transfer dmpm without exposing the needle tip to air.

Pre-Requisites
  • Glassware oven-dried (>120°C) and purged with Argon/Nitrogen x3.

  • Sure/Seal™ bottle clamped securely.

  • Luer-lock syringe (glass or chemically resistant plastic) with a long needle (16-18 gauge).

Step-by-Step Workflow
  • Inerting: Flush the syringe and needle with inert gas 3 times using the Schlenk manifold.

  • Positive Pressure: Ensure the source bottle is under slight positive pressure of inert gas.

  • Aspiration: Insert needle through the septum. Draw liquid slowly. Do not pull the plunger past the barrel limit.

  • The "Blanket": Before withdrawing the needle from the septum, pull a small "cushion" of inert gas into the needle tip (if possible) or withdraw immediately into a receiving flask that is actively purging.

  • Transfer: Inject into the destination flask.

  • Decontamination: Immediately draw hexanes or toluene into the syringe to dilute residual dmpm, then quench (see Section 6).

Workflow Diagram

SyringeTransfer Start Start: Syringe Transfer Purge 1. Purge Syringe (3x) Inert Gas Start->Purge Pressure 2. Pressurize Source Bottle (Prevents O2 backflow) Purge->Pressure Draw 3. Draw Liquid (Keep needle submerged) Pressure->Draw Transfer 4. Transfer to Rxn Flask (Under active inert flow) Draw->Transfer Clean 5. Immediate Solvent Rinse (Hexanes) Transfer->Clean Quench 6. Quench Rinse Waste (Dilute Bleach) Clean->Quench

Figure 2: Sequential workflow for transferring dmpm via syringe, emphasizing the immediate cleaning step to prevent needle tip fires.

Emergency Response & Disposal

Fire Scenario
  • Small Fire (Needle Tip): Do not panic. Let it burn out if isolated, or smother with a beaker/sand.

  • Large Fire (Spill): Use Dry Sand or a Class B (Dry Chemical) extinguisher.

  • Do NOT use: Water (may spread the fire if solvent is involved) or CO₂ (often ineffective against high-temperature organophosphorus fires).

Skin Exposure[2][6][7][8]
  • Remove: Immediately strip contaminated clothing (FR coat protects you here).

  • Flush: Rinse skin with copious water for 15 minutes.[5][6] (Note: While dmpm is pyrophoric, once on the skin, the immediate threat is thermal/chemical burn; water is the standard decontamination agent after the fire risk is neutralized).

  • Medical: Seek immediate attention.

Waste Disposal[2]
  • Never dispose of pure dmpm in solvent waste.

  • Quenching Protocol:

    • Dilute residue with Toluene or Hexanes (10:1 ratio).

    • Slowly add a dilute oxidant (e.g., 5% bleach or dilute H₂O₂) under an inert atmosphere and cooling (ice bath).

    • Stir until no heat/gas evolves.

    • Dispose of as organic hazardous waste.

References

  • National Institutes of Health (PubChem). this compound Compound Summary. Retrieved from [Link]

  • UCLA Environment, Health & Safety. Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

  • University of California, San Diego. Standard Operating Procedure: Pyrophoric Chemicals. Retrieved from [Link]

Sources

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